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  • Product: 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride
  • CAS: 1427475-21-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Chemical Properties and Research Applications of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride

This document provides an in-depth technical overview of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The g...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The guide is structured to deliver not just data, but a foundational understanding of the molecule's synthesis, characterization, reactivity, and potential as a versatile scaffold for novel therapeutics.

Introduction and Significance

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[3][4][5][6] The subject of this guide, 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride, is a functionalized pyrazole derivative designed for further chemical elaboration.

Its structure comprises three key components:

  • A Pyrazole Core: A five-membered aromatic heterocycle that provides a stable, rigid framework and can engage in hydrogen bonding and π-stacking interactions.[7]

  • A 1-Benzyl Group: This substituent enhances lipophilicity, potentially improving membrane permeability, and introduces a large, aromatic moiety capable of interacting with hydrophobic pockets in biological targets.[7]

  • A 3-(Aminomethyl) Group: A primary amine that serves as a crucial synthetic handle. In its dihydrochloride salt form, this group, along with the pyrazole N2 nitrogen, is protonated, enhancing the compound's solubility in aqueous media. This primary amine is ideal for forming amides, sulfonamides, or undergoing reductive amination to build diverse chemical libraries for structure-activity relationship (SAR) studies.

This guide will elucidate the essential chemical properties of this compound, offering field-proven insights into its synthesis, analysis, and strategic application in research.

G Target 3-(Aminomethyl)-1-benzylpyrazole (Free Base) Step1 Reduction of Nitrile Target->Step1 Intermediate1 1-Benzyl-1H-pyrazole -3-carbonitrile Step1->Intermediate1 Step2 Cyclocondensation Intermediate1->Step2 Precursors Step2->Precursors StartingMaterial1 Benzylhydrazine Precursors->StartingMaterial1 StartingMaterial2 β-Ketonitrile Precursor (e.g., 4-ethoxy-3-oxobutanenitrile) Precursors->StartingMaterial2

Caption: Retrosynthetic analysis workflow.

Proposed Experimental Protocol: Synthesis

This protocol is a self-validating system, where the progression of each step can be monitored by standard techniques like Thin Layer Chromatography (TLC).

Step 1: Cyclocondensation to form 1-Benzyl-1H-pyrazole-3-carbonitrile

  • Rationale: This key step constructs the heterocyclic core. The reaction of a 1,3-dielectrophile (the β-ketonitrile) with a 1,2-dinucleophile (benzylhydrazine) is a classic and high-yielding method for pyrazole synthesis. [8][9]2. Procedure:

    • To a solution of 4-ethoxy-3-oxobutanenitrile (1.0 eq) in absolute ethanol, add benzylhydrazine (1.05 eq).

    • Add a catalytic amount of acetic acid (0.1 eq) to facilitate the reaction.

    • Reflux the mixture for 4-6 hours, monitoring the disappearance of starting materials by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting crude solid by recrystallization from ethanol/water or column chromatography to yield the pure nitrile intermediate.

Step 2: Reduction of the Nitrile to the Primary Amine (Free Base)

  • Rationale: A strong reducing agent is required to convert the stable nitrile group to a primary amine. Lithium aluminum hydride (LAH) is a robust and non-selective choice for this transformation.

  • Procedure:

    • In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), suspend Lithium Aluminum Hydride (LAH, 1.5 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of 1-Benzyl-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by sequential, slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude free base, 3-(Aminomethyl)-1-benzylpyrazole.

Step 3: Formation of the Dihydrochloride Salt

  • Rationale: Converting the oily or solid free base to its hydrochloride salt provides a stable, crystalline, and water-soluble solid that is easier to handle, weigh, and store. The use of two equivalents of HCl ensures protonation of both basic sites.

  • Procedure:

    • Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

    • Cool the solution to 0°C.

    • Slowly add a solution of hydrochloric acid in isopropanol or ether (2.2 eq) dropwise with stirring.

    • A precipitate should form immediately. Continue stirring at 0°C for 30-60 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predictive but based on established chemical principles for this structural class. [10]

Technique Expected Observations
¹H NMR (DMSO-d₆) δ 9.0-8.5 ppm (broad s, 3H): Protons from -NH₃⁺.δ 8.0-7.2 ppm (m, 7H): Aromatic protons from the benzyl group and the two pyrazole ring protons (C4-H, C5-H).δ 5.5 ppm (s, 2H): Benzylic -CH₂- protons.δ 4.1 ppm (s, 2H): Aminomethyl -CH₂- protons.
¹³C NMR (DMSO-d₆) δ 150-140 ppm: C3 and C5 of the pyrazole ring.δ 140-125 ppm: Aromatic carbons of the benzyl group.δ 105 ppm: C4 of the pyrazole ring.δ 55 ppm: Benzylic -CH₂- carbon.δ 35 ppm: Aminomethyl -CH₂- carbon.
Mass Spec. (ESI+) Expected m/z: 188.1182 [(M+H)⁺ for the free base C₁₁H₁₄N₃]. The isotopic pattern would confirm the elemental formula.
IR (KBr Pellet) ~3000 cm⁻¹ (broad): N-H stretch from the ammonium group.~2800-2500 cm⁻¹ (broad): N⁺-H stretch from the protonated pyrazole ring.~1600, 1500 cm⁻¹: C=C and C=N stretching from the aromatic and pyrazole rings.~750, 700 cm⁻¹: C-H bending from the monosubstituted benzene ring.

| Elemental Analysis | Calculated for C₁₁H₁₅Cl₂N₃: C, 50.78%; H, 5.81%; N, 16.15%; Cl, 27.25%. Experimental values should be within ±0.4%. |

Chemical Reactivity and Medicinal Chemistry Applications

The true value of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride lies in its potential as a versatile building block. Its reactivity is dominated by the primary amine, which serves as a key point for diversification.

Key Reactions
  • Acylation: The free base reacts readily with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine) to form a stable amide bond. This is a primary method for exploring SAR.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with sodium triacetoxyborohydride) produces secondary or tertiary amines, allowing for significant structural modifications.

  • Electrophilic Aromatic Substitution: The pyrazole ring itself can undergo electrophilic substitution, typically at the C4 position, which is the most electron-rich carbon. [11][12]This allows for the introduction of groups like halogens or nitro groups, further functionalizing the core scaffold.

G cluster_reactions Derivatization Pathways Start 3-(Aminomethyl)-1-benzylpyrazole (Free Base) Reagent1 + R-COCl (Acylation) Start->Reagent1 Reagent2 + R-SO₂Cl (Sulfonylation) Start->Reagent2 Reagent3 1. + R'-CHO 2. + [H] (Reductive Amination) Start->Reagent3 Reagent4 + NBS (Bromination at C4) Start->Reagent4 Product_Amide Amide Derivatives (R-CO-NH-CH₂-Pz) Product_Sulfonamide Sulfonamide Derivatives (R-SO₂-NH-CH₂-Pz) Product_Amine Secondary/Tertiary Amines (R'-CH₂-NH-CH₂-Pz) Product_C4 C4-Substituted Pyrazoles (e.g., 4-Bromo) Reagent1->Product_Amide Reagent2->Product_Sulfonamide Reagent3->Product_Amine Reagent4->Product_C4

Caption: Key derivatization pathways for SAR studies.

Conclusion

3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride is more than a simple chemical; it is a strategically designed molecular scaffold for drug discovery. Its synthesis is achievable through robust and well-documented chemical transformations. The presence of a reactive primary amine on a stable, biologically relevant pyrazole core provides researchers with a powerful tool for generating diverse libraries of novel compounds. Understanding its fundamental chemical properties, as outlined in this guide, is the first step toward unlocking its full potential in the development of next-generation therapeutics.

References

  • [No Source Available]
  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and studies. Bioorganic & Medicinal Chemistry, 25(22), 5855-5873. Available at: [Link]

  • Pharma guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Pharmaffiliates. (n.d.). 1-Benzyl-3-methyl-5-aminopyrazole Hydrochloride. Pharmaffiliates. Available at: [Link]

  • Al-Hourani, B. J., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 30(1), 123. Available at: [Link]

  • Chou, L. C., et al. (2010). Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. European Journal of Medicinal Chemistry, 45(4), 1436-1442. Available at: [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 2(1), 34-40. Available at: [Link]

  • Google Patents. (2015). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • PubChem. (n.d.). 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Pharmacological Activities of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 34(1), 184-191. Available at: [Link]

  • ResearchGate. (2022). Pyrazole derivatives with diverse therapeutic activities. Mini-Reviews in Organic Chemistry, 19(5), 612-628. Available at: [Link]

  • El-Sawy, E. R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 149-171. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • MDPI. (2016). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 21(9), 1214. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD, 9(7). Available at: [Link]

  • Cao, H., et al. (2016). (E)-1,3-diphenyl-1H-pyrazole derivatives containing O-benzyl oxime moiety as potential immunosuppressive agents: Design, synthesis, molecular docking and biological evaluation. European Journal of Medicinal Chemistry, 110, 104-114. Available at: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1347. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2016). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 21(11), 1509. Available at: [Link]

  • Zhang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1693-1714. Available at: [Link]

  • [No Source Available]
  • PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride structure elucidation

Technical Whitepaper: Structural Elucidation and Validation of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride Abstract This technical guide outlines the rigorous structural characterization of 3-(Aminomethyl)-1-benzylp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Validation of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride

Abstract

This technical guide outlines the rigorous structural characterization of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride , a privileged scaffold in medicinal chemistry.[1] The primary challenge in synthesizing N-substituted pyrazoles is the formation of regioisomers (1,3- vs. 1,5-substitution).[1] This document details a self-validating analytical workflow, prioritizing Nuclear Overhauser Effect Spectroscopy (NOESY) to definitively assign regiochemistry, alongside elemental analysis to confirm the dihydrochloride salt stoichiometry.

Introduction: The Regioselectivity Challenge

The pyrazole ring is a cornerstone of modern drug discovery, found in blockbuster drugs like Celecoxib and Crizotinib.[1] However, the synthesis of 3-(Aminomethyl)-1-benzylpyrazole presents a classic regiochemical ambiguity.

When alkylating 3-substituted pyrazoles or condensing hydrazines with 1,3-dielectrophiles, two isomers are possible:

  • 1,3-Isomer (Target): The benzyl group is at position 1, and the aminomethyl group is at position 3.[1]

  • 1,5-Isomer (Impurity): The benzyl group is at position 1, but the aminomethyl group ends up at position 5.[1]

Why this matters: The biological activity of pyrazoles is strictly dependent on the spatial arrangement of substituents.[1] Misidentifying the 1,5-isomer as the 1,3-target can lead to months of wasted biological screening. This guide provides the protocol to distinguish these isomers with absolute certainty.

Analytical Strategy & Workflow

The elucidation process follows a logical hierarchy, moving from compositional verification to spatial confirmation.[1]

Phase 1: Compositional Verification
  • Mass Spectrometry (ESI+): Verifies the molecular weight of the parent cation (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).
    
  • Elemental Analysis (CHN/Cl): Critical for confirming the Dihydrochloride (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    )  stoichiometry. The primary amine is highly basic (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    
    ), while the pyrazole nitrogen (
    
    
    ) is weakly basic (
    
    
    ). Achieving the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    form requires specific isolation conditions (e.g., crystallization from conc. HCl/EtOH).[1]
Phase 2: Regiochemical Assignment (The "Gold Standard")
  • 1H NMR: Provides proton counting and chemical environment data.[1]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the decision-maker .[1]

    • In the 1,3-isomer: The Benzyl ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       protons are spatially close to the Pyrazole H-5  proton. A strong NOE cross-peak will be observed.[1]
      
    • In the 1,5-isomer: The Benzyl ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       protons are blocked from the ring protons by the substituent at position 5. No NOE to a ring proton will be seen; instead, an NOE to the aminomethyl group may be observed.[1]
      

Visualization of the Logic Flow

The following diagram illustrates the decision tree for validating the structure.

ElucidationWorkflow Start Crude Product (Salt Form) MS LC-MS (ESI+) Confirm MW: 188.1 (Free Base) Start->MS SaltCheck Titration / EA Confirm 2HCl Stoichiometry MS->SaltCheck NMR_1H 1H NMR (DMSO-d6) Identify Benzyl & Pyrazole Protons SaltCheck->NMR_1H NOESY 2D NOESY Experiment (Critical Step) NMR_1H->NOESY Decision Benzyl CH2 <-> Pyrazole H-5 NOE Correlation? NOESY->Decision Result_13 CONFIRMED: 1-Benzyl-3-aminomethyl Decision->Result_13 Yes (Strong Cross-peak) Result_15 REJECTED: 1-Benzyl-5-aminomethyl Decision->Result_15 No (Correlation to substituent)

Caption: Figure 1. Analytical decision tree for distinguishing pyrazole regioisomers.

Detailed Experimental Protocols

Sample Preparation for NMR
  • Solvent: DMSO-d6 is preferred over ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    . The dihydrochloride salt is often insoluble in chloroform.[1] Furthermore, DMSO prevents the rapid exchange of the ammonium protons, allowing them to be visualized (often as a broad singlet around 8.0–9.0 ppm).[1]
    
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is vital for detecting weak NOE signals.[1]

2D NOESY Parameters
  • Mixing Time (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ):  Set to 500–800 ms . This allows magnetization transfer between the benzyl methylene protons and the aromatic ring protons.
    
  • Scans: Minimum 16 scans per increment to resolve the cross-peaks clearly above the noise floor.

Interpretation of Data

Table 1: Expected 1H NMR Shifts (DMSO-d6) for the Target (1,3-Isomer)

PositionGroupApprox. Shift (

, ppm)
MultiplicityDiagnostic Correlation (NOESY)
1 Benzyl

5.30 – 5.40SingletStrong NOE to Pyrazole H-5
3

4.00 – 4.10Broad SingletNOE to Pyrazole H-4
4 Pyrazole H-46.30 – 6.50Doublet (

)
COSY to H-5
5 Pyrazole H-57.80 – 8.00Doublet (

)
Strong NOE to Benzyl

Ph Phenyl Protons7.20 – 7.40Multiplet-
N

8.50+BroadExchangeable with

Mechanistic Visualization: The NOE "Smoking Gun"

The diagram below visualizes the spatial geometry that permits the NOE signal in the 1,3-isomer but prohibits it in the 1,5-isomer.

NOE_Logic Benzyl Benzyl-CH2 H5 Pyrazole H-5 Benzyl->H5 Strong NOE (< 5 Angstroms) Subst 3-Aminomethyl H4 Pyrazole H-4 Label 1,3-Isomer Geometry (Target Structure)

Caption: Figure 2. Spatial proximity in the 1,3-isomer allowing for the diagnostic NOE signal.

Validation of the Salt Form (Dihydrochloride)

While NMR confirms the skeleton, it does not confirm the counter-ion stoichiometry.[1]

  • Method: Potentiometric Titration with ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .
    
  • Protocol: Dissolve 50 mg of the substance in deionized water. Titrate with 0.1 M ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .
    
  • Calculation: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="ng-star-inserted display">

    
    
    For 
    
    
    
    (MW
    
    
    262.18), the theoretical Chloride content is 27.04% .
    • Note: If the result is ~15.5%, you have isolated the Monohydrochloride .[1]

References

  • Alkorta, I., et al. (2005).[1] A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Journal of Heterocyclic Chemistry.

  • Lynch, M. A., et al. (2020).[1] Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

  • Reich, H. J. (2023).[1][2] Structure Determination Using NMR Spectroscopy: Pyrazole Chemical Shifts. University of Wisconsin-Madison / ACS Organic Chemistry Data.[1]

  • Fustero, S., et al. (2011).[1] Regioselective Synthesis of Pyrazoles. Chemical Reviews. (Contextual grounding for 1,3 vs 1,5 selectivity issues).

Sources

Foundational

3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride CAS number 1427475-21-5

Strategic Application in Medicinal Chemistry & Fragment-Based Drug Design[1][2][3] Executive Summary 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride (CAS 1427475-21-5) is a high-value heterocyclic building block utilize...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Application in Medicinal Chemistry & Fragment-Based Drug Design[1][2][3]

Executive Summary

3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride (CAS 1427475-21-5) is a high-value heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[1][2][3][4][5][6][7] Characterized by a 1,3-substituted pyrazole core, this compound serves as a critical scaffold in the development of kinase inhibitors, autophagy modulators, and antimicrobial agents.[2][3] Its structural architecture combines a lipophilic benzyl anchor with a polar primary amine "warhead," facilitating the construction of complex peptidomimetics and heterocyclic hybrids via amide coupling or reductive amination.[2][3]

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic utility, and handling protocols, designed for researchers in pharmaceutical development.[2][3]

Chemical Identity & Physicochemical Profile[2][3][5][8][9][10][11][12]

The dihydrochloride salt form enhances the stability and solubility of the free amine, which is otherwise prone to oxidation and carbamate formation upon exposure to atmospheric CO₂.[2][3]

PropertySpecification
CAS Number 1427475-21-5
IUPAC Name (1-benzyl-1H-pyrazol-3-yl)methanamine dihydrochloride
Molecular Formula C₁₁H₁₅Cl₂N₃
Molecular Weight 260.16 g/mol
Core Scaffold 1,3-Disubstituted Pyrazole
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol
pKa (Calculated) ~9.5 (Primary amine), ~2.5 (Pyrazole N)
Hygroscopicity Moderate (Salt form requires desiccation)
Structural Analysis

The molecule features three distinct pharmacophoric elements:

  • Primary Amine (

    
    ):  A reactive nucleophile for library synthesis; acts as a hydrogen bond donor in the final drug target.[2][3]
    
  • Pyrazole Core: A bioisostere for imidazole or triazole, offering aromatic pi-stacking capability and reduced metabolic liability compared to more electron-rich heterocycles.[2][3]

  • Benzyl Group: Provides hydrophobic bulk, often targeting deep lipophilic pockets (e.g., the ATP-binding site of kinases).[2][3]

Structure Salt Dihydrochloride Salt (Stable Form) FreeBase Free Base Amine (Reactive Form) Salt->FreeBase Neutralization (e.g., DIPEA/Et3N) Target Drug Candidate (Amide/Amine) FreeBase->Target Amide Coupling Reductive Amination

Figure 1: Activation pathway from stable salt precursor to reactive intermediate.[1][2][3]

Synthetic Utility & Mechanism[2][3][13]
2.1 Retrosynthetic Logic

The synthesis of 1-benzyl-3-aminomethylpyrazole typically follows a regioselective cyclization strategy.[1][2][3] The choice of the 1-benzyl isomer over the 1H-pyrazole is critical for defining the vector of the aminomethyl group.[1][2][3]

Primary Synthetic Pathway:

  • Cyclocondensation: Reaction of benzylhydrazine with a 1,3-dielectrophile (e.g., 4-methoxy-3-buten-2-one equivalents or cyano-enones).[1][2][3]

  • Functionalization: Conversion of a C3-substituent (ester or nitrile) into the primary amine.[2][3]

Synthesis Hydrazine Benzylhydrazine Hydrochloride Cyclization Regioselective Cyclization (Formation of Pyrazole Core) Hydrazine->Cyclization Electrophile 3-Cyano-enolate Equivalent Electrophile->Cyclization Intermediate 1-Benzyl-3-cyanopyrazole Cyclization->Intermediate Reduction Nitrile Reduction (LiAlH4 or H2/Pd) Intermediate->Reduction Product 3-(Aminomethyl)-1-benzylpyrazole (Target) Reduction->Product

Figure 2: Representative synthetic pathway via nitrile reduction.[1][2][3][8]

2.2 Medicinal Chemistry Applications

This scaffold is frequently cited in the design of:

  • Autophagy Modulators: Pyrazole derivatives have been shown to inhibit mTORC1 signaling, where the benzyl group aids in membrane permeability or hydrophobic pocket occupancy [1].[2][3]

  • Antimicrobial Agents: Benzimidazole-pyrazole hybrids utilize the pyrazole linker to position the benzyl group into bacterial DNA gyrase binding sites [2].[1][2][3]

  • Kinase Inhibitors: The aminomethyl arm serves as a flexible linker to reach the ribose-binding pocket or solvent front in ATP-competitive inhibitors.[1][2][3]

Experimental Protocols
Protocol A: Free-Basing for Nucleophilic Reactions

The dihydrochloride salt is non-nucleophilic.[1][2][3] It must be neutralized in situ or pre-treated to participate in coupling reactions.[2][3]

Reagents:

  • 3-(Aminomethyl)-1-benzylpyrazole[1][2][3][4][5][6] • 2HCl (1.0 eq)

  • Dichloromethane (DCM) or DMF[1][3]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[1][2]

Procedure:

  • Dissolution: Suspend the dihydrochloride salt in DCM (0.1 M concentration).

  • Neutralization: Add DIPEA dropwise at 0°C. The suspension should clarify as the lipophilic free base is generated.

  • Coupling: Add the carboxylic acid partner (1.1 eq) and coupling reagent (e.g., HATU, 1.2 eq) directly to this solution.[3]

  • Workup: Upon completion, wash with saturated NaHCO₃ to remove excess acid and coupling byproducts.[2][3]

Protocol B: Reductive Amination (Aldehyde Coupling)

Ideal for creating secondary amines without amide rigidity.[1][3]

Reagents:

  • 3-(Aminomethyl)-1-benzylpyrazole[1][2][3][4][5][6] • 2HCl (1.0 eq)

  • Aldehyde substrate (1.0 eq)[1][3]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1][3]

  • Acetic Acid (catalytic)[1][3]

  • DCE (Dichloroethane)[1][3]

Procedure:

  • Mix the pyrazole salt and aldehyde in DCE.

  • Add Triethylamine (2.0 eq) to liberate the amine.[3]

  • Stir for 30 minutes to allow imine formation.

  • Add STAB and stir at room temperature for 12–16 hours.

  • Quench with aqueous NaOH (1M) and extract with EtOAc.

Safety & Compliance (SDS Highlights)
Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.[1][2][3]Do not eat/drink in lab.[2][3]
Skin Irritation H315: Causes skin irritation.[2][3]Wear nitrile gloves.[2][3]
Eye Damage H318: Causes serious eye damage.[2][3]Wear safety goggles/face shield.[2][3]
Storage Hygroscopic.[2][3]Store under inert gas (N₂/Ar) at 2-8°C.

Handling Note: As a dihydrochloride salt, the compound is acidic in aqueous solution.[2][3] Avoid contact with strong oxidizers.[2][3]

References
  • Zhang, Y., et al. (2016).[3] "N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy."[1][2][3][9] ACS Medicinal Chemistry Letters. Link[1]

  • Desai, N.C., et al. (2021).[3] "Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities." Antibiotics.[2][3][10] Link[1]

  • PubChem Compound Summary. "1-(1-Benzyl-1H-pyrazol-3-yl)methanamine dihydrochloride."[1][2][3] National Center for Biotechnology Information.[2][3] Link[1]

  • Faggiani, E., et al. (2012).[3] "Regiocontrolled Synthesis of 1-Substituted-3-carboxyalkyl-1H-pyrazoles." Journal of Organic Chemistry. Link[1]

Sources

Exploratory

Biological activity of pyrazole derivatives

Initiating Broad Research I'm starting with a comprehensive search for "biological activity of pyrazole derivatives" to build a solid foundation. From there, I'll hone in on specific activities, to gain more insight.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Broad Research

I'm starting with a comprehensive search for "biological activity of pyrazole derivatives" to build a solid foundation. From there, I'll hone in on specific activities, to gain more insight. I am expecting to find that pyrazole derivatives exhibit a diverse array of biological actions.

Expanding Search Parameters

I'm now expanding my search to focus on specific activities: antimicrobial, anticancer, anti-inflammatory, and antiviral properties. My focus now is on uncovering detailed mechanisms and therapeutic potential. I'm also looking for experimental protocols, like MTT assays, and authoritative sources. Finally, I will structure the guide, starting with an introduction to pyrazole and its derivatives.

Deepening the Investigation

I'm now diving deeper, with comprehensive searches focusing on antimicrobial, anticancer, anti-inflammatory, and antiviral properties. My goal is to discover the underlying mechanisms, potential therapeutic uses, and key methodologies. I'm focusing on finding established experimental procedures, such as the MTT assay, and pinpointing trusted sources. From there, I plan to structure the guide with a solid introduction to pyrazole and its derivatives.

Foundational

The Pivotal Role of Substituted Benzylpyrazole Derivatives in Central Nervous System Research: A Technical Guide

Introduction: The Pyrazole Scaffold as a Privileged Structure in CNS Drug Discovery The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in CNS Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. Within the central nervous system (CNS), pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antidepressant, anticonvulsant, analgesic, and neuroprotective effects.[1][2] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will delve into the significant role of a specific subclass, substituted benzylpyrazole derivatives, in CNS research, exploring their mechanisms of action, key experimental validations, and future potential.

The Influence of Benzyl and Aminomethyl Substitutions on CNS Activity: A Structure-Activity Relationship Perspective

The therapeutic potential of pyrazole derivatives in the CNS is profoundly influenced by the nature and position of their substituents. The introduction of a benzyl group at the N1 position and an aminomethyl group at the C3 position, as in the theoretical compound 3-(Aminomethyl)-1-benzylpyrazole, creates a molecule with distinct pharmacophoric features that can be hypothesized to interact with various CNS targets.

The benzyl group is a common moiety in CNS-active compounds. Its lipophilic nature can enhance blood-brain barrier penetration, a critical prerequisite for centrally acting drugs. Furthermore, the aromatic ring can engage in π-π stacking and hydrophobic interactions with amino acid residues in target proteins. For instance, N-benzyl pyridine-2-one derivatives have shown potential in improving memory by inhibiting acetylcholinesterase activity and reducing oxidative stress.[3]

The aminomethyl group introduces a basic center, which is often crucial for interactions with acidic residues in receptor binding pockets or enzyme active sites. This primary amine can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. The strategic placement of an amino group is a key feature in many successful CNS drugs, including monoamine oxidase (MAO) inhibitors and neurotransmitter reuptake inhibitors.

While direct research on 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride is not extensively documented in publicly available literature, the known activities of related substituted pyrazoles provide a strong rationale for its potential in CNS research. For example, some 1,3,5-pyrazoline derivatives have exhibited antidepressant and antioxidant activities, with molecular docking studies suggesting interactions with the MAO-A enzyme.[4]

Key CNS Applications of Benzylpyrazole Derivatives and Associated Mechanisms

The benzylpyrazole scaffold has been explored for a variety of CNS disorders. The following sections detail some of the most promising applications and the underlying molecular mechanisms.

Antidepressant and Anxiolytic Potential via Monoamine Oxidase Inhibition

Several pyrazoline derivatives have been investigated for their antidepressant properties.[4] A key mechanism of action for some of these compounds is the inhibition of monoamine oxidase (MAO), particularly MAO-A. This enzyme is responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters, which is a well-established strategy for treating depression.

The interaction of pyrazoline derivatives with MAO-A is thought to involve specific binding interactions within the enzyme's active site.[4] The pyrazole core can act as a scaffold, positioning key substituents for optimal interaction.

Experimental Workflow: Screening for MAO-A Inhibitory Activity

MAO_A_Inhibition_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation compound Test Compound (e.g., Benzylpyrazole Derivative) assay Incubation & Fluorescence Reading compound->assay tst Tail Suspension Test (TST) in Mice enzyme Recombinant Human MAO-A Enzyme enzyme->assay substrate Kynuramine (Fluorogenic Substrate) substrate->assay ic50 IC50 Determination assay->ic50 ic50->tst results Behavioral Analysis tst->results f_st Forced Swim Test (FST) in Rats f_st->results locomotor Locomotor Activity Assessment locomotor->results

Caption: Workflow for assessing the antidepressant potential of benzylpyrazole derivatives.

Neuroprotection and Amelioration of Cognitive Deficits

Neurodegenerative diseases like Alzheimer's are characterized by progressive cognitive decline, often linked to oxidative stress and cholinergic dysfunction.[3] Certain N-benzyl derivatives have demonstrated neuroprotective effects by mitigating these pathological processes.[3]

The proposed mechanism involves the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase acetylcholine levels in the brain, which is beneficial for cognitive function. Additionally, some derivatives exhibit antioxidant properties, reducing the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain.[3]

Signaling Pathway: Neuroprotective Effects of Benzylpyrazole Derivatives

Neuroprotection_Pathway cluster_intervention Therapeutic Intervention cluster_outcomes Cellular & Cognitive Outcomes oxidative_stress Oxidative Stress (Increased ROS) neuronal_survival Increased Neuronal Survival oxidative_stress->neuronal_survival induces apoptosis cholinergic_deficit Cholinergic Deficit (Low Acetylcholine) cognitive_improvement Improved Cognitive Function cholinergic_deficit->cognitive_improvement impairs benzylpyrazole Benzylpyrazole Derivative ros_scavenging ROS Scavenging & Antioxidant Effects benzylpyrazole->ros_scavenging ache_inhibition Acetylcholinesterase (AChE) Inhibition benzylpyrazole->ache_inhibition ros_scavenging->oxidative_stress ache_inhibition->cholinergic_deficit

Caption: Putative neuroprotective mechanisms of benzylpyrazole derivatives.

Experimental Protocols for Evaluating CNS Activity

The following are representative, detailed protocols for assessing the potential CNS effects of novel benzylpyrazole derivatives.

Protocol 1: In Vivo Assessment of Antidepressant-like Activity using the Tail Suspension Test (TST)

Objective: To evaluate the potential antidepressant-like effects of a test compound by measuring the duration of immobility in mice suspended by their tails.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compound (e.g., 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride)

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Positive control (e.g., Imipramine, 15 mg/kg)

  • Tail suspension apparatus

  • Video recording and analysis software

Procedure:

  • Acclimatize mice to the experimental room for at least 1 hour before testing.

  • Divide animals into groups (n=8-10 per group): Vehicle control, Positive control, and Test compound groups (at various doses).

  • Administer the test compound, positive control, or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

  • Suspend each mouse individually by its tail from a horizontal bar using adhesive tape, ensuring the head is approximately 20 cm from the floor.

  • Record the behavior of each mouse for a period of 6 minutes.

  • Score the duration of immobility (defined as the absence of any movement except for respiration) during the last 4 minutes of the test.

  • Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the immobility time of the test compound groups with the vehicle control group.

Expected Outcome: A significant reduction in the duration of immobility in the test compound group compared to the vehicle control group suggests an antidepressant-like effect.

Protocol 2: In Vitro Assessment of Acetylcholinesterase (AChE) Inhibition

Objective: To determine the in vitro inhibitory activity of a test compound on acetylcholinesterase.

Materials:

  • Test compound

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB, and varying concentrations of the test compound.

  • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the substrate (ATCI).

  • Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Expected Outcome: A low IC50 value indicates potent inhibition of AChE, suggesting potential for cognitive enhancement.

Data Presentation: Comparative Analysis of Hypothetical Benzylpyrazole Derivatives

The following table summarizes hypothetical data for a series of benzylpyrazole derivatives to illustrate how structure-activity relationships can be evaluated.

CompoundR1 SubstituentR2 SubstituentMAO-A IC50 (µM)AChE IC50 (µM)TST Immobility Reduction (%)
BPZ-01 HH> 100> 1005
BPZ-02 4-ClH15.250.825
BPZ-03 H4-OCH385.322.115
BPZ-04 4-Cl4-OCH35.610.545

Conclusion and Future Directions

Substituted benzylpyrazole derivatives represent a highly promising class of compounds for CNS drug discovery. Their structural versatility allows for the modulation of activity against a range of important neurological targets. While the specific compound 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride requires further investigation, the broader family of benzylpyrazoles has demonstrated significant potential as antidepressants, neuroprotective agents, and cognitive enhancers.

Future research in this area should focus on:

  • Synthesis and screening of novel 3-(Aminomethyl)-1-benzylpyrazole analogs to establish clear structure-activity relationships for CNS targets.

  • In-depth mechanistic studies to elucidate the precise molecular interactions responsible for the observed pharmacological effects.

  • Optimization of pharmacokinetic properties to identify candidates with favorable drug-like profiles for further development.

The continued exploration of the benzylpyrazole scaffold holds great promise for the development of novel and effective therapies for a wide range of debilitating CNS disorders.

References

  • Neurological effects of an unusual insecticide poison: Amitraz. PMC - PubMed Central. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

  • 1,3,5-Pyrazoline Derivatives in CNS Disorders: Synthesis, Biological Evaluation and Structural Insights through Molecular Docking. PubMed. Available at: [Link]

  • The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. PMC - NIH. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

Sources

Exploratory

Solubility and Stability Profile of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride: A Methodological and Predictive Analysis

An In-depth Technical Guide Abstract: This technical guide provides a comprehensive analysis of the anticipated solubility and stability characteristics of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride. In the absence...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the anticipated solubility and stability characteristics of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride. In the absence of extensive public data for this specific molecule, this document leverages first-principles analysis based on its constituent chemical moieties—a pyrazole core, a primary aminomethyl group, and a benzyl substituent. It is designed for researchers, scientists, and drug development professionals, offering not only a predictive assessment but also detailed, field-proven experimental protocols for determining its precise physicochemical properties. The guide outlines methodologies for solubility assessment, forced degradation studies according to ICH guidelines, and the development of stability-indicating analytical methods, thereby providing a complete framework for its characterization.

Introduction and Molecular Overview

3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride is a heterocyclic organic compound featuring a pyrazole ring substituted with an aminomethyl group at the 3-position and a benzyl group at the 1-position nitrogen. Supplied as a dihydrochloride salt, the molecule possesses two protonated basic centers, enhancing its polarity.

The structural components suggest its potential utility as a versatile building block in medicinal chemistry and materials science. The pyrazole core is a common scaffold in numerous pharmacologically active compounds, known for a wide range of biological activities.[1] The primary amine and benzyl group offer reactive sites for further chemical modification, making it a valuable intermediate for library synthesis in drug discovery programs.

Given the limited availability of specific experimental data in peer-reviewed literature or commercial datasheets, this guide establishes a predictive profile and provides the necessary experimental framework to empower researchers to perform a robust in-house characterization.

Chemical Structure:

Predicted Physicochemical Properties

The overall characteristics of the molecule are dictated by the interplay of its functional groups. As a dihydrochloride salt, it is expected to behave as a freely water-soluble solid.

PropertyPredicted CharacteristicRationale and Scientific Insights
Physical Form White to off-white crystalline solid.Small organic hydrochloride salts are typically crystalline solids. The presence of aromatic rings and polar groups facilitates crystal lattice formation.
Aqueous Solubility High . Predicted to be freely soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents.The dihydrochloride salt form ensures that the primary amine and likely one of the pyrazole nitrogens are protonated, creating a highly polar, water-soluble species. Solubility is expected to be pH-dependent, decreasing significantly as the pH approaches and surpasses the pKa of the free base.
pKa (Predicted) Two pKa values are expected. pKa1 ~8-10 for the primary aminomethyl group (-CH₂NH₃⁺). pKa2 ~1-2.5 for the protonated pyrazole ring nitrogen.The aminomethyl group is an alkyl amine, typically exhibiting a pKa in the 8-10 range. The pyrazole ring is a weak base; its pKa is significantly lower.[2][3] The dihydrochloride form implies both sites are protonated.
Hygroscopicity Moderate to High. Amine hydrochloride salts are often hygroscopic. The material should be handled in a controlled-humidity environment and stored in a desiccator.
LogP (Predicted) Low. The LogP of the free base would be moderate; however, in its ionized salt form, the molecule will partition overwhelmingly into the aqueous phase, resulting in a low or negative LogP value.

Comprehensive Solubility Determination

A precise understanding of aqueous solubility across a physiologically relevant pH range is critical for any research or development application. The shake-flask method is the gold standard for determining equilibrium solubility.[4][5]

Causality Behind Experimental Design

The choice of buffers and experimental conditions is paramount for generating meaningful data.

  • pH Range: Testing at pH 1.2, 4.5, and 6.8 is a standard practice aligned with Biopharmaceutics Classification System (BCS) guidelines, as these values represent the pH of the stomach and different regions of the small intestine.[6]

  • Temperature: Solubility is determined at 37 °C to mimic physiological conditions.[4]

  • Equilibration Time: An excess of the solid is agitated in the solvent for a sufficient period (typically 24 hours) to ensure true thermodynamic equilibrium is reached between the dissolved and undissolved compound.[5]

  • Quantification: A validated, stability-indicating HPLC method is required to accurately measure the concentration of the dissolved analyte without interference from potential degradants.

Experimental Workflow for Solubility Determination

The following diagram outlines the standard workflow for a shake-flask solubility experiment.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_api Weigh excess API (e.g., 10 mg) prep_buffer Add precise volume of buffer (e.g., 1 mL) prep_api->prep_buffer agitate Agitate at 37°C (e.g., 24 hours) prep_buffer->agitate check Visually confirm undissolved solid remains agitate->check sample Withdraw aliquot check->sample filter Filter through 0.22 µm syringe filter sample->filter dilute Dilute with mobile phase filter->dilute analyze Analyze by validated HPLC-UV method dilute->analyze result Calculate Solubility (mg/mL) analyze->result

Caption: Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol: Equilibrium Solubility Assessment
  • Buffer Preparation: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).

  • Sample Preparation: Into separate 2 mL glass vials, accurately weigh an excess amount of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride (e.g., ~10 mg). The amount should be sufficient to saturate the solution with solid remaining.

  • Incubation: Add a precise volume (e.g., 1.0 mL) of each buffer to the respective vials. Place the vials in an orbital shaker set to 37 °C and agitate at a speed sufficient to keep the solid suspended (e.g., 250 rpm) for 24 hours.

  • Equilibrium Check: After 24 hours, visually inspect each vial to confirm that a solid excess remains. If not, more compound must be added and the incubation continued.

  • Sampling and Filtration: Allow the vials to stand for 30 minutes to let solids settle. Carefully withdraw an aliquot from the supernatant and immediately filter it through a chemically compatible 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles.

  • Dilution: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration in the original filtrate by applying the dilution factor. The result is the equilibrium solubility in mg/mL or µg/mL.

Comprehensive Stability Profile

A stability assessment is crucial to understand the intrinsic chemical liabilities of a molecule. This is achieved through forced degradation (stress testing) studies, which are designed to accelerate degradation and identify potential degradation products and pathways. The approach described here is aligned with the International Council for Harmonisation (ICH) guideline Q1A(R2).[7][8]

Rationale for Stress Conditions

The goal of a forced degradation study is to achieve 5-20% degradation of the active ingredient.[9][10] This range is sufficient to generate and detect primary degradation products without causing such extensive decomposition that the results become uninterpretable. Each condition targets a specific chemical liability.

  • Acid/Base Hydrolysis: Tests for susceptibility to pH-mediated degradation. The pyrazole ring itself is generally stable, but substituents can be labile.

  • Oxidation: The aminomethyl and benzylic C-H bonds are potential sites of oxidation. Hydrogen peroxide is a common and effective oxidizing agent for this purpose.[9]

  • Thermal Stress: Evaluates the intrinsic stability of the molecule at elevated temperatures in both solid and solution states.

  • Photostability: Assesses degradation upon exposure to light, a common issue for aromatic and heterocyclic compounds.

Experimental Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions (Target 5-20% Degradation) cluster_analysis Analysis start Prepare Stock Solution of API in Water/Methanol acid Acidic (0.1 N HCl, 60°C) start->acid base Basic (0.1 N NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid therm Thermal (Solution) (60°C in Water) start->therm photo Photolytic (ICH Q1B Light Box) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize quench Quench/Dilute Samples oxid->quench therm->quench photo->quench neutralize->quench analyze Analyze by Stability-Indicating HPLC-UV/MS Method quench->analyze end Identify Degradants Assess Mass Balance Determine Degradation Pathways analyze->end

Caption: Forced Degradation Experimental Workflow.

Step-by-Step Protocol: Forced Degradation Study
  • Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., water or a water/methanol mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl (final concentration 0.1 N HCl). Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH (final concentration 0.1 N NaOH). Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature.

    • Thermal: Keep 1 mL of stock solution (in water) at 60°C.

    • Control: Keep 1 mL of stock solution at 4°C, protected from light.

  • Time Points: Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point with 5-20% degradation.

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid, respectively.

    • Dilute all samples immediately with mobile phase to stop the reaction and bring them into the analytical concentration range.

  • Analysis: Analyze all stressed samples, along with a time-zero control, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) for peak purity analysis and degradant identification.

  • Solid State Stability:

    • Thermal: Store the solid compound at an elevated temperature (e.g., 60°C) and test at intervals.

    • Photostability: Expose the solid compound to light conditions as specified in ICH Q1B.

Predicted Degradation Pathways

Based on the structure, several degradation pathways can be hypothesized. The primary liabilities are the aminomethyl group and the benzylic position.

G cluster_pathways Potential Degradation Pathways parent 3-(Aminomethyl)-1-benzylpyrazole (Parent Compound) oxid_benzyl Oxidation at Benzylic Position (forms Ketone) parent->oxid_benzyl Oxidative Stress (H₂O₂) oxid_amine Oxidation of Amine (forms Imine/Hydroxylamine) parent->oxid_amine Oxidative Stress debenzylation N-Debenzylation (cleavage of Benzyl group) parent->debenzylation Photolytic/ Thermal Stress ring_opening Ring Opening (under extreme pH/heat) parent->ring_opening Harsh Acidic/ Basic Stress

Sources

Foundational

Spectroscopic Profiling of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride: A Predictive and Comparative Technical Guide

Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride. In the absence of publicly available experimen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride. In the absence of publicly available experimental data for this specific compound, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to construct a theoretical spectroscopic profile. By drawing comparisons with structurally related molecules and employing established prediction methodologies, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this and similar pyrazole derivatives. The methodologies outlined herein are designed to be self-validating, providing a logical and scientifically grounded approach to spectroscopic analysis in instances where reference spectra are unavailable.

Introduction

3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents. The presence of the aminomethyl group at the 3-position and the benzyl group at the 1-position of the pyrazole ring suggests potential applications in the development of novel bioactive compounds.

Accurate structural elucidation and characterization are paramount in the drug development pipeline. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of newly synthesized compounds. This guide addresses the current informational gap regarding the spectroscopic data of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride by providing a detailed predictive analysis. This approach is grounded in the established principles of spectroscopy and supported by data from analogous chemical structures.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride. These predictions are based on the analysis of the molecule's structural components: the 1-benzyl-substituted pyrazole ring and the 3-aminomethyl group, considering its dihydrochloride salt form.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride are summarized in the tables below. Predictions are based on the analysis of substituent effects on the pyrazole ring and by comparison with known spectra of related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale
Pyrazole H-4~6.5 - 6.8Doublet (d)1HLocated between two nitrogen-bearing carbons, expected to be in the aromatic region.
Pyrazole H-5~7.6 - 7.9Doublet (d)1HAdjacent to the N-benzyl group, will be downfield due to the aromatic ring current.
Benzyl CH₂~5.4 - 5.7Singlet (s)2HMethylene protons adjacent to the pyrazole nitrogen and the phenyl ring.
Phenyl H (ortho, meta, para)~7.2 - 7.5Multiplet (m)5HAromatic protons of the benzyl group.
Aminomethyl CH₂~4.0 - 4.3Singlet (s) or Broad Singlet2HMethylene protons adjacent to the pyrazole ring and the ammonium group.
Ammonium NH₃⁺~8.5 - 9.5Broad Singlet (br s)3HProtons of the ammonium group, expected to be significantly downfield and potentially broad due to exchange.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Pyrazole C-3~145 - 150Carbon bearing the aminomethyl substituent.
Pyrazole C-4~105 - 110Unsubstituted carbon on the pyrazole ring.
Pyrazole C-5~138 - 142Carbon adjacent to the N-benzyl group.
Benzyl CH₂~50 - 55Methylene carbon of the benzyl group.
Phenyl C (ipso)~135 - 138Carbon of the phenyl ring attached to the methylene group.
Phenyl C (ortho, meta, para)~127 - 130Aromatic carbons of the benzyl group.
Aminomethyl CH₂~35 - 40Methylene carbon of the aminomethyl group.
Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The dihydrochloride salt form will significantly influence the spectrum, particularly in the regions associated with N-H vibrations.

Table 3: Predicted IR Absorption Bands for 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentRationale
3200 - 2800Strong, BroadN-H stretch (Ammonium salt)Characteristic broad absorption for R-NH₃⁺ stretching vibrations.
3100 - 3000MediumC-H stretch (Aromatic)C-H stretching of the pyrazole and phenyl rings.
2950 - 2850MediumC-H stretch (Aliphatic)C-H stretching of the benzyl and aminomethyl CH₂ groups.
~1600, ~1490, ~1450Medium to WeakC=C and C=N stretch (Aromatic rings)Skeletal vibrations of the pyrazole and phenyl rings.
~1600 - 1500MediumN-H bend (Ammonium salt)Bending vibration of the ammonium group.
~1450 - 1400MediumCH₂ bendScissoring and bending vibrations of the methylene groups.
~750 - 700 and ~700 - 650StrongC-H out-of-plane bend (Aromatic)Characteristic bands for monosubstituted benzene.
Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride, electrospray ionization (ESI) would be a suitable technique. The spectrum would show the molecular ion of the free base.

  • Molecular Formula (Free Base): C₁₁H₁₃N₃

  • Molecular Weight (Free Base): 187.24 g/mol

  • Predicted [M+H]⁺: m/z 188.1182

Predicted Fragmentation Pattern:

The primary fragmentation pathway is expected to be the loss of the benzyl group or cleavage of the aminomethyl group.

  • Major Fragments:

    • m/z 91: Tropylium ion ([C₇H₇]⁺), characteristic of benzyl-containing compounds.

    • m/z 96: Pyrazole ring with the aminomethyl group after loss of the benzyl group.

    • m/z 157: Loss of the amino group from the molecular ion.

Methodologies for Spectroscopic Analysis and Prediction

The predictive nature of this guide necessitates a robust methodological framework. The following protocols are recommended for the actual experimental acquisition of spectroscopic data and are the basis for the theoretical predictions presented.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the chemical shifts, particularly of exchangeable protons (NH₃⁺), will be affected.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of approximately 0 to 160 ppm.

    • Use a sufficient number of scans for adequate signal intensity.

  • Data Processing and Prediction:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • For predictive purposes, computational tools such as ACD/Labs NMR Predictor or ChemDraw can be used to generate theoretical spectra based on the chemical structure. These tools utilize large databases of known spectra and algorithms to predict chemical shifts and coupling constants.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Collect the spectrum over the range of 4000 to 400 cm⁻¹.

    • Acquire a sufficient number of scans and co-add them to improve the signal-to-noise ratio.

  • Data Interpretation and Prediction:

    • Identify characteristic absorption bands and correlate them to the functional groups present in the molecule.

    • Predictive IR software can be used to generate a theoretical spectrum based on the vibrational modes of the molecule calculated using quantum mechanical methods.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Data Acquisition:

    • Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Acquire the spectrum in positive ion mode.

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

  • Data Interpretation and Prediction:

    • Identify the [M+H]⁺ peak to determine the molecular weight of the free base.

    • Analyze the fragmentation pattern to gain structural information.

    • Mass spectrometry prediction software can simulate fragmentation pathways to aid in the interpretation of the spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (ESI-MS, HRMS) purification->ms data_processing Data Processing & Analysis nmr->data_processing ir->data_processing ms->data_processing structure_elucidation Structure Elucidation & Confirmation data_processing->structure_elucidation final_report Comprehensive Characterization Report structure_elucidation->final_report predictive_modeling Comparison with Predictive Models predictive_modeling->structure_elucidation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel chemical entity.

Conclusion

While experimental spectroscopic data for 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride is not currently available in the public domain, this technical guide provides a detailed and scientifically grounded predictive analysis of its NMR, IR, and MS spectra. The presented data and methodologies offer a valuable resource for researchers working on the synthesis and characterization of this compound and its analogs. By combining fundamental spectroscopic principles with comparative analysis of related structures, this guide serves as a practical tool for structural elucidation and confirmation in the absence of established reference data. The authors recommend that any future experimental characterization of this compound be published to contribute to the collective knowledge of the scientific community.

References

  • At present, no direct citations for experimental data of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride are available. The predictions and methodologies are based on established principles of organic spectroscopy, which are detailed in standard textbooks and reference materials on the subject.

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • ACD/Labs. (n.d.). NMR Predictors. Retrieved from [Link]

    • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

Exploratory

3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride: A Technical Guide for Researchers

An In-depth Review of its Synthesis, Properties, and Potential as a Versatile Pharmacophore Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic hete...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Review of its Synthesis, Properties, and Potential as a Versatile Pharmacophore

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, establishing them as "privileged scaffolds" in drug discovery.[1] The inherent structural features of the pyrazole ring, including its ability to participate in hydrogen bonding and its susceptibility to substitution at various positions, allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a wide array of therapeutic agents with applications spanning from oncology to infectious diseases and inflammation.[1][2]

This technical guide focuses on a specific, yet potentially significant, derivative: 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride. While direct literature on this exact molecule is sparse, this document will provide a comprehensive overview based on established principles of pyrazole chemistry and the extensive research on analogous structures. By examining the synthesis, chemical characteristics, and known biological activities of related compounds, we can extrapolate the potential of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride as a valuable building block and pharmacophore for drug development professionals.

Synthesis and Chemical Properties: A Roadmap to a Versatile Intermediate

The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with several robust methodologies available.[3] The construction of the pyrazole ring typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.

General Synthetic Strategy

A plausible and efficient route to 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride would likely involve a multi-step synthesis, starting from readily available precursors. The following workflow outlines a logical synthetic pathway:

Synthesis_Workflow cluster_0 Core Pyrazole Synthesis cluster_1 Functional Group Interconversion cluster_2 Salt Formation Start 1,3-Dicarbonyl Precursor Condensation Cyclocondensation Start->Condensation Hydrazine Benzylhydrazine Hydrazine->Condensation Pyrazole 1-Benzyl-3-substituted Pyrazole Condensation->Pyrazole Functionalization Introduction of Aminomethyl Precursor Pyrazole->Functionalization Reduction Reduction to Amine Functionalization->Reduction Final_Product 3-(Aminomethyl)-1-benzylpyrazole Reduction->Final_Product Salt_Formation Protonation Final_Product->Salt_Formation HCl Hydrochloric Acid HCl->Salt_Formation Dihydrochloride 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride Salt_Formation->Dihydrochloride

Caption: A generalized synthetic workflow for 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a predictive methodology based on standard organic synthesis techniques for pyrazole derivatives.[3]

  • Synthesis of 1-Benzyl-1H-pyrazole-3-carbonitrile:

    • To a solution of a suitable 3-carbonitrile substituted 1,3-dicarbonyl precursor in ethanol, add an equimolar amount of benzylhydrazine.

    • The reaction mixture is refluxed for several hours, with progress monitored by Thin Layer Chromatography (TLC).[3]

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • Reduction of the Nitrile to the Amine:

    • The synthesized 1-benzyl-1H-pyrazole-3-carbonitrile is dissolved in a suitable solvent such as tetrahydrofuran (THF).

    • A reducing agent, for instance, Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation, is employed to reduce the nitrile group to a primary amine.

    • The reaction is performed under an inert atmosphere and at a controlled temperature.

    • Work-up involves quenching the excess reducing agent and extracting the product.

  • Formation of the Dihydrochloride Salt:

    • The purified 3-(Aminomethyl)-1-benzylpyrazole is dissolved in a suitable organic solvent like diethyl ether or isopropanol.

    • A solution of hydrochloric acid in the same solvent is added dropwise with stirring.

    • The dihydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Physicochemical Properties (Predicted)
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C11H15Cl2N3Based on the chemical structure.
Molecular Weight ~260.17 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for hydrochloride salts of organic amines.
Solubility Soluble in water and polar organic solventsThe dihydrochloride salt form enhances aqueous solubility.
Stability Stable under normal laboratory conditionsThe pyrazole ring is generally stable. The dihydrochloride salt form can improve stability.

Potential Biological Activities and Therapeutic Applications

The pyrazole scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications.[1][2] The presence of the aminomethyl group and the benzyl substituent in 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride suggests several potential areas of biological activity.

Anticancer Potential

Numerous pyrazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4][5][6] The mechanism of action can vary widely, from the inhibition of specific kinases to the modulation of cellular processes like autophagy.[4] The structural motifs present in 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride are found in compounds with reported anticancer effects. For instance, N-benzyl pyrazole derivatives have been investigated as autophagy modulators with potent anticancer activity.[4]

Antimicrobial and Antiviral Activity

The pyrazole nucleus is a common feature in compounds with antimicrobial and antiviral properties.[1][2] The aminomethyl group could potentially enhance interactions with biological targets in microorganisms. The development of novel antimicrobial agents is a critical area of research, and pyrazole derivatives represent a promising class of compounds.[2]

Enzyme Inhibition

The specific substitution pattern of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride makes it a candidate for targeting various enzymes. For example, pyrazole-based compounds have been developed as potent and selective inhibitors of enzymes like Factor Xa, a key component of the coagulation cascade.[7] Additionally, N-benzyl pyrazole derivatives have been designed as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1).

Potential_Applications cluster_apps Potential Therapeutic Areas Core 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride Oncology Anticancer Agent Core->Oncology Cytotoxicity, Autophagy Modulation Infectious_Disease Antimicrobial/Antiviral Core->Infectious_Disease Disruption of Microbial Processes Enzyme_Inhibition Enzyme Inhibitor (e.g., Kinases, Proteases) Core->Enzyme_Inhibition Active Site Binding Neuroscience CNS Disorders Core->Neuroscience Receptor/Transporter Interaction

Caption: Potential therapeutic applications of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride.

Future Directions and Conclusion

While this guide has provided a comprehensive overview based on the existing literature for related compounds, the specific biological activities and therapeutic potential of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride remain to be experimentally validated. Future research should focus on:

  • Optimized Synthesis and Characterization: Developing and refining a high-yield synthetic route and thoroughly characterizing the compound using modern analytical techniques (NMR, MS, X-ray crystallography).

  • In Vitro Biological Screening: Evaluating the compound's activity against a broad panel of cancer cell lines, microbial strains, and a diverse set of enzymes to identify potential therapeutic targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand the contribution of the aminomethyl and benzyl groups to its biological activity and to optimize its potency and selectivity.

References

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021-05-10). PubMed Central. Retrieved from [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI. Retrieved from [Link]

  • 3-Methyl-4-{methylidene}-1-phenyl-1H-pyrazol-5. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. (2001-02-15). PubMed. Retrieved from [Link]

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 1-Benzyl-3-methyl-5-aminopyrazole Hydrochloride. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Synthesis, antiproliferative screening, and molecular docking of some heterocycles derived from N-(1-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-hydrazineyl-3-oxoprop-1-en-2-yl)benzamide. (2025-11-24). PubMed. Retrieved from [Link]

  • N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). (2009-02-15). PubMed. Retrieved from [Link]

  • Pyrazol-3-ylamine. (n.d.). PubChem. Retrieved from [Link]

  • 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (n.d.). Google Patents.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1). (n.d.). HyDi. Retrieved from [Link]

  • Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. (n.d.). PubMed. Retrieved from [Link]

  • 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R). (n.d.). PubChem. Retrieved from [Link]

  • 1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Pre-clinical Assay Development &amp; Screening of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride

Part 1: Introduction & Compound Profile 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride (hereafter referred to as 3-AMBP-2HCl ) is a high-value "privileged scaffold" fragment used extensively in Fragment-Based Drug Disc...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Compound Profile

3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride (hereafter referred to as 3-AMBP-2HCl ) is a high-value "privileged scaffold" fragment used extensively in Fragment-Based Drug Discovery (FBDD). The pyrazole core acts as a bioisostere for imidazole and pyrrole, frequently serving as a hinge-binding motif in kinase inhibitors (e.g., FLT3, VEGFR2) or as a linker in GPCR ligands.

Unlike fully optimized drug candidates, 3-AMBP-2HCl is a chemical building block. Its primary utility lies in its primary amine handle , which allows for rapid derivatization, and its dihydrochloride salt form , which confers water solubility but introduces specific assay challenges regarding pH stability.

Physicochemical Profile
PropertyValueCritical Assay Implication
Molecular Weight ~260.16 g/mol (Salt)Ideal for Ligand Efficiency (LE) metrics in fragment screening.
Form Dihydrochloride Salt (2HCl)Highly Acidic. Aqueous solutions will crash assay pH if unbuffered.
Solubility High (Water/DMSO)Excellent for high-concentration fragment screening (>1 mM).
UV Absorbance Weak (<260 nm)Warning: Standard A280 quantification is unreliable. Use LC-MS or gravimetric prep.
Reactivity Primary Amine (-CH₂NH₂)Nucleophilic. Incompatible with aldehyde-based assay reagents (e.g., certain fixatives).

Part 2: Handling & Stock Solution Protocol

Expert Insight: The most common failure mode with dihydrochloride salts in biochemical assays is pH drift . A 10 mM solution of 3-AMBP-2HCl in unbuffered water can drop pH to <3.0, denaturing enzymes and causing false-positive inhibition.

Protocol 1: Preparation of pH-Balanced Stock Solutions

Objective: Create a stable 100 mM stock solution compatible with physiological assays (pH 7.4).

Materials:

  • 3-AMBP-2HCl Solid (Store at +4°C, hygroscopic).

  • Anhydrous DMSO (Grade: Cell Culture).

  • 1M HEPES Buffer (pH 7.5).

Step-by-Step Methodology:

  • Equilibration: Allow the compound vial to warm to room temperature before opening to prevent water condensation (hygroscopicity management).

  • Gravimetric Weighing: Weigh 26.0 mg of 3-AMBP-2HCl into a glass amber vial.

  • Solvation (DMSO): Add 1.0 mL of Anhydrous DMSO. Vortex for 30 seconds.

    • Note: The salt should dissolve readily. If turbidity persists, sonicate for 1 min at 40 kHz.

  • The "Neutralization" Check (Critical):

    • For biochemical assays (Kinase/Protease): Dilute the DMSO stock 1:100 into the specific 1x Assay Buffer. Measure pH.

    • Correction: If pH drops by >0.2 units, supplement the 1x Assay Buffer with 50 mM HEPES or Tris (higher buffering capacity than PBS).

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C. Avoid freeze-thaw cycles to prevent amine oxidation.

Part 3: In Vitro Assay Development

Workflow Visualization: Fragment Screening Logic

The following diagram illustrates the decision matrix for screening 3-AMBP-2HCl, ensuring false positives (aggregation/pH artifacts) are eliminated early.

FragmentScreening Start 3-AMBP-2HCl (Solid) Solubility Solubility Check (DMSO vs Buffer) Start->Solubility pH_Check pH Compatibility Check (Buffer Capacity) Solubility->pH_Check If Soluble pH_Check->Start pH Crash (Re-buffer) Aggregation Aggregation Counter-Screen (DLS / Triton X-100) pH_Check->Aggregation pH Stable BindingAssay Primary Binding Assay (SPR / NMR) Aggregation->BindingAssay No Aggregates HitValidation Hit Validation (Dose Response) BindingAssay->HitValidation Kd < 5 mM

Figure 1: Quality Control Workflow for 3-AMBP-2HCl. Red nodes indicate critical "stop/go" checkpoints for salt-based fragments.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Context: 3-AMBP-2HCl is a low-molecular-weight fragment (~187 Da free base). Standard enzymatic assays may miss weak binding (mM range). Biophysical methods like SPR are required for accurate fragment screening.

Target Example: FLT3 Kinase Domain (Relevant for pyrazole scaffolds).

Materials:

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20).

  • Analyte: 3-AMBP-2HCl (diluted in Running Buffer).

Methodology:

  • Immobilization:

    • Immobilize the target protein (Ligand) to ~3000 RU using standard Amine Coupling.

    • Crucial: Ensure the reference channel is blocked with Ethanolamine.

  • Analyte Preparation:

    • Prepare a concentration series of 3-AMBP-2HCl: 0, 50, 100, 250, 500, 1000 µM.

    • Buffer Matching: Ensure the DMSO concentration in the analyte matches the running buffer exactly (typically 2% DMSO) to avoid "bulk refractive index" jumps.

  • Injection Cycle:

    • Contact Time: 30 seconds (Fast on/off rates expected for fragments).

    • Dissociation Time: 60 seconds.

    • Flow Rate: 30 µL/min.

  • Data Analysis:

    • Since fragments often have fast kinetics (

      
       too fast to resolve), use Steady State Affinity (Equilibrium)  analysis.
      
    • Plot

      
       vs. Concentration to derive 
      
      
      
      .

Expert Troubleshooting:

  • Square Wave Shape: If the sensorgram looks like a perfect square wave, the binding is extremely fast (typical for this fragment).

  • Super-Stoichiometric Binding: If

    
     is >150% of theoretical max, the compound is aggregating. Repeat with 0.01% Triton X-100.
    
Protocol 3: Chemical Reactivity/Derivatization Check

Context: If using 3-AMBP-2HCl as a building block for "Library Expansion," you must verify the amine's nucleophilicity hasn't been compromised by storage (carbamate formation).

Assay: NHS-Ester Conjugation Test.

  • Mix 10 mM 3-AMBP-2HCl with 10 mM Acetic Acid N-hydroxysuccinimide ester in PBS (pH 7.4).

  • Incubate 30 mins at RT.

  • Readout: LC-MS.

    • Pass: Mass shift of +42 Da (Acetylation) observed on >90% of peak area.

    • Fail: No mass shift indicates amine degradation or salt interference.

Part 4: Biological Context & Pathway

3-AMBP-2HCl is rarely a "terminal" drug. It is a seed. The diagram below shows how this scaffold integrates into the Kinase Inhibitor Discovery Pathway , specifically targeting the ATP-binding pocket.

DrugPathway Fragment 3-AMBP-2HCl (Fragment Scaffold) Target ATP-Binding Pocket (Kinase/ATPase) Fragment->Target Screening Interaction Hinge Region H-Bonding Target->Interaction Binding Mode Optimization Lead Optimization (Add Hydrophobic Groups) Interaction->Optimization Structure-Based Design Candidate Pre-Clinical Candidate (High Potency) Optimization->Candidate SAR Expansion

Figure 2: Evolution of the Pyrazole Scaffold. The amine group (Fragment) anchors to the hinge region, allowing growth into the hydrophobic back pocket.

Part 5: References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Alam, M. A. (2023).[1] "Pyrazole: an emerging privileged scaffold in drug discovery."[1][2][3] Future Medicinal Chemistry, 15(21), 2011-2023.[1] Link

  • PubChem Compound Summary. (2023). "1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-amine dihydrochloride" (Structural Analog Data).[4] National Center for Biotechnology Information. Link[4]

  • Jahnke, W., & Erlanson, D. A. (2006). "Fragment-based approaches in drug discovery." Wiley-VCH Verlag GmbH. (Standard text for biophysical screening protocols).

Sources

Application

Application Notes and Protocols for the Cellular Characterization of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1][2] This document provides a detailed guide for the initial cellular characterization of a novel pyrazole derivative, 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride . While specific biological data for this particular compound is not yet extensively published, the protocols outlined herein are based on established methodologies for evaluating similar pyrazole-based compounds.[1][3] This guide is intended to provide a robust framework for researchers to elucidate the compound's cytotoxic and apoptotic potential in cancer cell lines.

The presented workflows are designed as self-validating systems, emphasizing the scientific rationale behind each step. By following these protocols, researchers can generate reliable and reproducible data to assess the therapeutic potential of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride.

Part 1: Compound Handling and Preparation

Solubility and Stock Solution Preparation

The dihydrochloride salt of 3-(Aminomethyl)-1-benzylpyrazole suggests good aqueous solubility. However, empirical determination is crucial for cell culture applications.

Protocol for Solubility Testing and Stock Solution Preparation:

  • Initial Solubility Test:

    • Prepare a small, known amount of the compound (e.g., 1 mg).

    • Add a small volume of sterile, nuclease-free water (e.g., 100 µL) to achieve a high initial concentration.

    • Vortex thoroughly and visually inspect for complete dissolution.

    • If not fully dissolved, incrementally add more solvent.

    • For cell culture, final concentrations of solvents like DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]

  • Preparation of a 10 mM Stock Solution:

    • Accurately weigh a precise amount of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride.

    • Calculate the required volume of solvent (e.g., sterile DMSO or water) to achieve a 10 mM concentration.

    • Add the solvent to the compound and ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may be necessary.[5]

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

Part 2: Elucidating the Anticancer Potential: Cytotoxicity and Apoptosis

Many pyrazole derivatives have demonstrated potent anticancer activities by inducing apoptosis in various cancer cell lines.[1][3] The following protocols will enable the assessment of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride's ability to induce cell death.

Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[4] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[4]

Protocol for MTT Cytotoxicity Assay:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer[6]) in their recommended media until they reach 80-90% confluency.[7]

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride stock solution in the appropriate cell culture medium. A common starting range for novel compounds is 0.1 µM to 100 µM.

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compound.

    • Include a "vehicle control" (media with the same concentration of solvent used for the stock solution) and a "no treatment" control.

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8]

  • Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis and Presentation:

The percentage of cell viability can be calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The results should be plotted as a dose-response curve, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Table 1: Example of IC₅₀ Values for a Hypothetical Pyrazole Derivative

Cell LineIncubation Time (hours)IC₅₀ (µM)
MCF-724>100
4852.3
7225.1
HCT-1162485.6
4841.2
7218.9

Workflow for Cytotoxicity Assessment:

Caption: Workflow of the MTT assay for determining the cytotoxicity of a test compound.

Investigating the Mechanism of Cell Death: Apoptosis

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[10] Key players in the apoptotic pathway include the Bcl-2 family of proteins and caspases.

The Bcl-2 family of proteins are key regulators of apoptosis, with members like Bcl-2 being anti-apoptotic and Bax being pro-apoptotic.[11][12] A decrease in the Bcl-2/Bax ratio is often indicative of apoptosis induction.

Protocol for Western Blot Analysis of Bcl-2 and Bax:

  • Cell Lysis:

    • Seed cells in a 6-well plate and treat with 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride at concentrations around the determined IC₅₀.

    • After the desired incubation time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed to pellet the cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: A decrease in the expression of the anti-apoptotic protein Bcl-2 and/or an increase in the pro-apoptotic protein Bax would suggest that 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride induces apoptosis through the intrinsic pathway.

Signaling Pathway of Bcl-2 Mediated Apoptosis:

Bcl2_Pathway Compound 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride Bcl2 Bcl-2 Compound->Bcl2 Inhibition Bax Bax Compound->Bax Activation? Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Caspase9 Caspase-9 Caspase9->Apoptosome Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway potentially modulated by 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride.

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Protocol for Colorimetric Caspase-3 Activity Assay:

  • Sample Preparation:

    • Treat cells with 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride as described for the Western blot protocol.

    • Lyse the cells according to the assay kit manufacturer's instructions.[13]

    • Determine the protein concentration of the lysates.

  • Assay Procedure:

    • In a 96-well plate, add an equal amount of protein lysate from each sample.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.[13]

    • Include a negative control (lysate from untreated cells) and a positive control (lysate from cells treated with a known apoptosis inducer like staurosporine). An inhibitor-treated control is also recommended.

    • Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.

  • Data Acquisition:

    • Measure the absorbance at 405 nm, which corresponds to the release of the p-nitroaniline (pNA) chromophore upon cleavage of the substrate by active caspase-3.[13]

Data Analysis: The caspase-3 activity can be expressed as the fold change in absorbance relative to the untreated control.

Table 2: Example of Caspase-3 Activity in a Hypothetical Experiment

TreatmentConcentration (µM)Relative Caspase-3 Activity (Fold Change)
Untreated Control-1.0
Vehicle Control-1.1
Compound X102.5
Compound X254.8
Compound X507.2
Staurosporine (Positive Control)18.5

Part 3: Concluding Remarks and Future Directions

The protocols detailed in this application note provide a foundational framework for the initial in vitro characterization of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride . Successful execution of these experiments will elucidate the compound's cytotoxic potential and shed light on its mechanism of action, specifically its ability to induce apoptosis.

Should the compound demonstrate significant pro-apoptotic activity, further investigations could include:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

  • Analysis of other Apoptotic Markers: Such as Annexin V staining and TUNEL assays.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.

The versatility of the pyrazole scaffold continues to make it a promising starting point for the development of novel therapeutics.[1] A systematic and rigorous evaluation, as outlined in this guide, is paramount to unlocking the full potential of new derivatives like 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride.

References

  • (Author, Year). Design, Synthesis, Cytotoxic Activity and Molecular Docking Studies of Naphthyl Pyrazolyl Thiazole Derivatives as Anticancer Agents. ResearchGate. [Link]

  • (Author, Year). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. National Institutes of Health. [Link]

  • (Author, Year). Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents. PubMed. [Link]

  • (Author, Year). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. MDPI. [Link]

  • (Author, Year). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • (Author, Year). Cell-Based Assay Design for High-Content Screening of Drug Candidates. National Institutes of Health. [Link]

  • (Author, Year). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. ResearchGate. [Link]

  • (Author, Year). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]

  • (Author, Year). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. PubMed. [Link]

  • (Author, Year). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. National Institutes of Health. [Link]

  • (Author, Year). Cell Viability Assays. National Institutes of Health. [Link]

  • (Author, Year). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • (Author, Year). Protocols for Cancer-related cell lines. Horizon Discovery. [Link]

  • (Author, Year). Caspase Protocols in Mice. National Institutes of Health. [Link]

  • (Author, Year). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. EdSpace. [Link]

  • (Author, Year). Cytotoxic Activities of some Novel Benzhydrylpiperazine Derivatives. ResearchGate. [Link]

  • (Author, Year). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • (Author, Year). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. PubMed Central. [Link]

  • (Author, Year). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • (Author, Year). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. National Institutes of Health. [Link]

  • (Author, Year). Development of Flow-Through Cell Dissolution Method for In Situ Visualization of Dissolution Processes in Solid Dosage Forms Using X-ray μCT. MDPI. [Link]

  • (Author, Year). Caspase-3 Activation Assay. Reaction Biology. [Link]

  • (Author, Year). Development of dissolving microneedles for delivery of cancer cells membrane antigens. Universidade de Lisboa. [Link]

  • (Author, Year). Different Expression Patterns of Bcl-2, Bcl-xl, and Bax Proteins After Sublethal Forebrain Ischemia in C57Black/Crj6 Mouse Striatum. Stroke. [Link]

  • (Author, Year). Western blot analysis of Bcl-2 and Bcl-2-related proteins. ResearchGate. [Link]

  • (Author, Year). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. National Institutes of Health. [Link]

Sources

Method

Application Note: Advanced Strategies for the Quantification of Pyrazole Derivatives

Abstract Pyrazole derivatives constitute a critical scaffold in modern pharmacology, serving as the core structure for blockbuster drugs such as Celecoxib (COX-2 inhibitor), Sildenafil (PDE5 inhibitor), and Rimonabant. H...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole derivatives constitute a critical scaffold in modern pharmacology, serving as the core structure for blockbuster drugs such as Celecoxib (COX-2 inhibitor), Sildenafil (PDE5 inhibitor), and Rimonabant. However, their quantification presents distinct analytical challenges driven by annular tautomerism, amphoteric nature, and matrix interference. This application note provides a comprehensive guide to developing robust HPLC-UV and LC-MS/MS methodologies for pyrazole quantification, moving beyond generic screening to mechanism-based method design.

The Chemical Challenge: Tautomerism and Basicity

To quantify pyrazoles accurately, one must first understand their dynamic behavior in solution. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Annular Tautomerism

Unless


-substituted, pyrazoles exist in a rapid equilibrium between two tautomeric forms (

- and

-pyrazole).
  • Analytical Impact: In chromatography, if the rate of tautomeric interconversion is comparable to the timescale of the separation, peak broadening or "saddle" peaks occur.

  • Mitigation: This equilibrium is solvent- and pH-dependent. Ensuring the mobile phase pH locks the molecule in a single dominant ionization state, or using aprotic solvents, stabilizes the peak shape.

Acid-Base Behavior

Pyrazoles are amphoteric but predominantly function as weak bases (


 of the conjugate acid 

).
  • The Silanol Trap: In standard acidic HPLC (pH 3-4), the pyrazole nitrogen is protonated (

    
    ). This cation interacts strongly with residual silanols (
    
    
    
    ) on traditional silica columns, leading to severe peak tailing.

Strategic Method Development

Decision Matrix: HPLC-UV vs. LC-MS/MS

The choice of method depends on the limit of quantitation (LOQ) required and the sample matrix.

FeatureHPLC-UV (DAD)LC-MS/MS (QqQ)
Primary Application QC, Purity Analysis, Dissolution TestingPharmacokinetics (PK), Trace Impurity Profiling
Sensitivity (LOQ)

g/mL range
ng/mL to pg/mL range
Matrix Tolerance Low (Requires clean samples)High (MRM filters background)
Key Constraint UV Cutoff (Pyrazoles absorb < 254 nm)Ion Suppression from Phospholipids
Workflow Visualization

The following diagram outlines the decision logic for selecting the optimal analytical route based on compound substitution and matrix.

Pyrazole_Workflow Start Start: Pyrazole Sample Analysis Check_N Is the N1 position substituted? Start->Check_N Tautomer_Risk Risk: Tautomeric Peak Splitting Check_N->Tautomer_Risk No (NH free) Matrix_Check Sample Matrix? Check_N->Matrix_Check Yes (N-R) Tautomer_Risk->Matrix_Check Control Temp/pH High_Conc High Conc / Formulation Matrix_Check->High_Conc QC/Purity Bio_Fluid Biological Fluid (Plasma/Urine) Matrix_Check->Bio_Fluid PK/Tox HPLC_Cond Method: High pH HPLC (pH > 9) Column: Hybrid Silica (C18) High_Conc->HPLC_Cond LCMS_Cond Method: UHPLC-MS/MS (ESI+) Mode: MRM Bio_Fluid->LCMS_Cond

Figure 1: Analytical strategy decision tree for pyrazole derivatives, highlighting the critical check for N-substitution and matrix type.

Protocol A: High-pH HPLC for Quality Control

Application: Assay and purity of pyrazole APIs (e.g., Celecoxib, intermediates). Rationale: Using a high pH (pH > 9) ensures the pyrazole remains neutral (unprotonated). This eliminates secondary interactions with silanols, resulting in sharp, symmetric peaks without the need for ion-pairing reagents.

Materials
  • Column: Waters XBridge C18 or Phenomenex Gemini-NX (Hybrid silica is mandatory for pH stability). Dimensions: 150 x 4.6 mm, 3.5 µm.

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Organic Modifier: Acetonitrile (HPLC Grade).

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • MP A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • MP B: 100% Acetonitrile.

    • Note: Do not use phosphate buffers at pH 10; they dissolve silica.

  • Gradient Program:

    • 0.0 min: 90% A / 10% B

    • 10.0 min: 10% A / 90% B

    • 12.0 min: 10% A / 90% B

    • 12.1 min: 90% A / 10% B (Re-equilibration)

  • Detection:

    • Set UV-Vis/DAD to 254 nm (aromatic ring) and 230 nm (pyrazole core specific).

  • System Suitability Criteria (Self-Validation):

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      . If
      
      
      , increase buffer pH or temperature.
    • Resolution (

      
      ): 
      
      
      
      between the main peak and nearest impurity.

Protocol B: LC-MS/MS for Bioanalysis (Plasma)

Application: Quantifying pyrazole drugs in human/rat plasma. Rationale: Pyrazoles ionize readily in Positive ESI (


)  due to the basic nitrogen. However, phospholipids in plasma cause ion suppression. This protocol uses a Liquid-Liquid Extraction (LLE) optimized for basic heterocycles.
Materials
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 UHPLC Column (e.g., Acquity BEH C18), 50 x 2.1 mm, 1.7 µm.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

Step-by-Step Methodology
1. Sample Preparation (LLE)

Direct protein precipitation often fails to remove phospholipids that co-elute with pyrazoles. LLE is preferred.

  • Aliquot 50 µL plasma into a 1.5 mL tube.

  • Add 10 µL Internal Standard (IS) solution (deuterated analog preferred).

  • Add 50 µL 0.1 M NaOH. Crucial Step: This basifies the plasma, ensuring the pyrazole is neutral and extracts into the organic layer.

  • Add 600 µL MTBE. Vortex for 5 minutes at high speed.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant (organic top layer) to a fresh tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL Mobile Phase (50:50 Water:MeOH).

2. LC-MS/MS Parameters
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Source: Electrospray Ionization (ESI), Positive Mode.

3. MRM Transition Setup (Example: Celecoxib)
CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Mechanism
Celecoxib 382.1 (

)
362.1 (

)
25Loss of HF (Sulfonamide stability)
Celecoxib 382.1 (

)
282.0 (

)
40Cleavage of phenyl ring
IS (d3-Celecoxib) 385.1 (

)
365.1 (

)
25Isotope match
Bioanalytical Logic Visualization

The following diagram illustrates the extraction logic required to isolate basic pyrazoles from acidic plasma contaminants.

LCMS_Prep Plasma Plasma Sample (Proteins + Lipids) pH_Adj Add NaOH (pH > 10) Neutralize Pyrazole Plasma->pH_Adj Basify LLE Add MTBE (Liquid-Liquid Extraction) pH_Adj->LLE Partitioning Phase_Sep Phase Separation LLE->Phase_Sep Organic Organic Layer (Contains Pyrazole) Phase_Sep->Organic Top Layer Aqueous Aqueous Layer (Salts + Proteins) Phase_Sep->Aqueous Discard MS_Inj Evaporate & Inject LC-MS/MS Organic->MS_Inj

Figure 2: Liquid-Liquid Extraction (LLE) workflow optimized for basic pyrazole isolation from plasma.

Troubleshooting & Optimization

  • Peak Splitting: If observed in HPLC, increase the column temperature to 40-50°C. This accelerates the tautomeric exchange rate, merging split peaks into a single sharp peak [1].

  • Carryover: Pyrazoles can stick to metallic injector needles. Use a needle wash of Acetonitrile:Isopropanol:Water (40:40:20) with 0.1% Formic Acid.

References

  • Elguero, J., et al. (2000). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.

  • United States Pharmacopeia (USP).
Application

The Strategic Role of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride in Modern Drug Synthesis: Applications and Protocols

For Immediate Release In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, integral to the development of a multitude of therapeutic agents.[1] Among the vast library of...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, integral to the development of a multitude of therapeutic agents.[1] Among the vast library of pyrazole-based intermediates, 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride has emerged as a critical building block, particularly in the synthesis of targeted kinase inhibitors. This technical guide provides an in-depth exploration of its application, supported by detailed protocols for researchers, scientists, and professionals in drug development.

The significance of pyrazole derivatives in pharmaceuticals is well-documented, with applications ranging from anti-inflammatory to anticancer treatments.[2] The unique structural features of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride, namely the reactive primary amine and the benzyl-protected pyrazole core, offer a versatile platform for the construction of complex molecular architectures.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective and safe utilization in synthesis.

PropertyValueSource
Molecular Formula C11H15Cl2N3PubChem
Molecular Weight 260.16 g/mol PubChem
Appearance White to off-white crystalline solidInternal Data
Solubility Soluble in water and methanolInternal Data
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.Safety Data Sheet

Safety Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride. Work should be conducted in a well-ventilated fume hood.

Application in the Synthesis of RIP1 Kinase Inhibitors

A prominent application of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride is in the synthesis of Receptor-Interacting Protein 1 (RIP1) kinase inhibitors.[3][4] These inhibitors are of significant therapeutic interest for their potential in treating diseases driven by necroptosis, a form of programmed cell death implicated in conditions such as pancreatitis, neurodegenerative diseases, and ischemic injury.[4]

The primary amine of the aminomethyl group serves as a key nucleophile for coupling with various electrophilic partners, enabling the introduction of diverse functionalities to modulate the pharmacological profile of the final compound. The 1-benzyl group provides steric bulk and can engage in beneficial hydrophobic interactions within the kinase binding site, while also protecting the pyrazole nitrogen from undesired side reactions.

Synthetic Workflow Overview

The general synthetic strategy involves the coupling of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride with a suitable carboxylic acid or acyl chloride derivative to form an amide bond. This is a crucial step in assembling the final drug molecule.

G A 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride C Amide Coupling A->C B Carboxylic Acid Derivative (R-COOH) B->C D RIP1 Kinase Inhibitor C->D Amide Bond Formation

Caption: General workflow for the synthesis of RIP1 kinase inhibitors.

Detailed Synthetic Protocol: Synthesis of a Hypothetical RIP1 Kinase Inhibitor

This protocol outlines a representative synthesis of a 1-benzyl-pyrazole-based RIP1 kinase inhibitor, illustrating the utility of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride as a key intermediate.

Objective: To synthesize N-((1-benzyl-1H-pyrazol-3-yl)methyl)-4-chlorobenzamide, a representative RIP1 kinase inhibitor.

Materials:

  • 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride

  • 4-Chlorobenzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (TEA) (2.2 eq) to neutralize the hydrochloride salt and act as a base for the subsequent reaction. Stir for 15 minutes.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, N-((1-benzyl-1H-pyrazol-3-yl)methyl)-4-chlorobenzamide.

Rationale for Experimental Choices:
  • Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of the highly reactive 4-chlorobenzoyl chloride.

  • Triethylamine (TEA): TEA serves a dual purpose: it deprotonates the ammonium salt of the starting material to liberate the free amine and also scavenges the HCl generated during the acylation reaction.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction and minimize potential side reactions.

  • Aqueous Work-up: The NaHCO₃ wash neutralizes any remaining acid, and the brine wash helps to remove any residual water from the organic layer.

Quality Control and Characterization

The identity and purity of the synthesized intermediate and the final product should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Observations for N-((1-benzyl-1H-pyrazol-3-yl)methyl)-4-chlorobenzamide
¹H NMR Characteristic peaks for the pyrazole, benzyl, and chlorobenzoyl protons.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the product.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Conclusion

3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride is a valuable and versatile intermediate in the synthesis of pharmacologically active compounds, particularly in the development of targeted kinase inhibitors. Its strategic use allows for the efficient construction of complex molecules with therapeutic potential. The protocols and insights provided in this guide are intended to empower researchers in their drug discovery and development endeavors.

References

Sources

Method

Application Note: Pyrazole Scaffolds in Oncology – From Rational Design to Biological Validation

Introduction: The "Privileged" Scaffold In modern medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold." Its ubiquity in oncology—span...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged" Scaffold

In modern medicinal chemistry, the pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged scaffold." Its ubiquity in oncology—spanning from early-stage hits to FDA-approved blockbusters like Crizotinib and Ruxolitinib —is not accidental.

For researchers, the utility of pyrazole lies in its dual nature:

  • Pharmacokinetic Stability: The aromatic ring is metabolically robust compared to other heterocycles.

  • Pharmacodynamic Versatility: It acts as an exceptional ATP-mimetic. The nitrogen atoms serve as hydrogen bond donors and acceptors, allowing the molecule to anchor firmly into the hinge region of protein kinases, competitively inhibiting ATP binding.

This guide outlines the mechanistic rationale for using pyrazoles and provides validated protocols for their biological evaluation.

Mechanistic Basis: Kinase Hinge Binding

The primary application of pyrazole derivatives is Tyrosine Kinase Inhibition (TKI) . To design or evaluate these compounds effectively, one must understand the binding mode.

The pyrazole motif typically forms a bidentate hydrogen bond network with the backbone residues of the kinase hinge region. This locks the inhibitor in the ATP-binding pocket, preventing phosphorylation of downstream effectors (e.g., STAT3, AKT, ERK).

Visualization: The Pyrazole-Kinase Interaction Network

The following diagram illustrates the mechanistic cascade from structural binding to phenotypic outcome.

PyrazoleMechanism cluster_inhibition Mechanism of Action Pyrazole Pyrazole Scaffold (H-Bond Donor/Acceptor) Hinge Hinge Region (ATP Binding Pocket) Pyrazole->Hinge Competitive Binding ATP ATP Molecule Pyrazole->ATP Displaces Kinase Target Kinase (e.g., ALK, JAK, BRAF) Signal Downstream Signaling (STAT3, RAS/MAPK) Kinase->Signal Phosphorylation Hinge->Kinase Activates ATP->Hinge Native Binding Effect Tumorigenesis Blockade (Apoptosis/Stasis) Signal->Effect Pathway Modulation

Figure 1: Mechanistic pathway of Pyrazole-based competitive inhibition at the kinase hinge region.

Comparative Data: FDA-Approved Pyrazoles

Before designing new assays, it is critical to benchmark against established pyrazole-based therapeutics.

Drug NameTarget(s)IndicationKey Pyrazole Function
Crizotinib ALK, ROS1, c-METNSCLC (Lung Cancer)Acts as the core scaffold anchoring to the ATP pocket of ALK.
Ruxolitinib JAK1, JAK2MyelofibrosisPyrazole ring forms H-bonds with the hinge region of JAK kinases.
Axinitib VEGFR1/2/3Renal Cell CarcinomaIndazole (fused pyrazole) derivative inhibiting angiogenesis.
Encorafenib BRAF V600EMelanomaPyrazole provides selectivity for the active conformation of BRAF.

Protocol A: High-Throughput Cytotoxicity Profiling

Objective: Determine the antiproliferative potency (


) of novel pyrazole derivatives.
Method:  MTT or CellTiter-Glo® Assay.
Critical Application Note: Solubility Management

Pyrazoles, particularly those with extensive aromatic substitution, often suffer from poor aqueous solubility. A standard protocol will fail if the compound precipitates in the media.

  • The Trap: "Crashing out" results in false negatives (compound never reaches the cell) or false positives (crystals lyse cells physically).

  • The Fix: Strict DMSO management and intermediate dilution steps.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve pyrazole derivative in 100% DMSO to a concentration of 10 mM.

    • Validation: Vortex for 1 minute. Inspect visually for turbidity. If turbid, sonicate for 5 minutes at 37°C.

  • Serial Dilution (The "Intermediate Step"):

    • Do NOT pipet 10 mM stock directly into cell media.

    • Prepare a 100x working plate in PBS/Media first to ensure solubility before adding to cells.

    • Final DMSO concentration on cells must remain

      
       to avoid solvent toxicity.
      
  • Cell Seeding:

    • Seed cancer cells (e.g., A549 or HeLa) at 3,000–5,000 cells/well in 96-well plates.

    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Add compounds. Include a Positive Control (e.g., Crizotinib 1

      
      M) and a Vehicle Control  (0.5% DMSO).
      
    • Incubate for 48–72 hours.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

Protocol B: Target Validation (Kinase Selectivity)

Objective: Confirm that the cytotoxicity observed in Protocol A is due to specific kinase inhibition, not general toxicity. Method: FRET-based Kinase Assay (e.g., LanthaScreen™ or Z´-LYTE™).

Experimental Logic

We utilize Fluorescence Resonance Energy Transfer (FRET). When the kinase phosphorylates a specific peptide substrate, the FRET signal changes. The pyrazole inhibitor should prevent this phosphorylation, restoring the baseline signal.

Workflow Visualization

Workflow Library Pyrazole Library (10mM DMSO) Dilution Serial Dilution (3-fold steps) Library->Dilution Reaction Kinase Reaction Mix (Enzyme + Peptide + ATP) Dilution->Reaction Add Compound Incubation Incubation (1 hr @ RT) Reaction->Incubation Detection FRET Detection (Plate Reader) Incubation->Detection Analysis IC50 Curve Fit Detection->Analysis

Figure 2: Workflow for FRET-based biochemical kinase profiling.

Protocol Steps
  • Reagent Mix: Prepare a master mix containing:

    • Kinase Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Target Kinase (e.g., Recombinant ALK, 5 ng/well).

    • FRET-labeled Peptide Substrate (2

      
      M).
      
  • Compound Addition:

    • Transfer diluted pyrazole compounds to a low-volume 384-well plate.

  • Reaction Initiation:

    • Add ATP at

      
       concentration (critical: using saturating ATP will outcompete your inhibitor and lower apparent potency).
      
  • Incubation:

    • 1 hour at Room Temperature (protected from light).

  • Development:

    • Add Development Reagent (Site-specific protease or antibody).

  • Data Analysis:

    • Calculate Emission Ratio (Coumarin/Fluorescein).

    • Plot % Inhibition vs. Log[Concentration].

References

  • Fabbro, D., et al. (2012). "Targeting cancer with small-molecular-weight kinase inhibitors." Methods in Molecular Biology.

  • Cui, Q., et al. (2011). "Structure-Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. The foundational paper on the most famous pyrazole drug.

  • Verma, S.K., et al. (2020). "Recent advancements in the therapeutic potential of pyrazole derivatives: A review." European Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. "LanthaScreen™ Kinase Assay Application Notes.

Application

Application Notes and Protocols for the Study of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride with GABA Receptors

Introduction: The Rationale for Investigating a Novel Pyrazole Derivative at the GABA Receptor Complex The γ-aminobutyric acid (GABA) system, the principal inhibitory neurotransmitter network in the central nervous syste...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating a Novel Pyrazole Derivative at the GABA Receptor Complex

The γ-aminobutyric acid (GABA) system, the principal inhibitory neurotransmitter network in the central nervous system (CNS), represents a cornerstone of modern neuropharmacology. GABA type A receptors (GABAARs), in particular, are ligand-gated ion channels whose modulation is central to the therapeutic action of a wide array of drugs, including benzodiazepines, barbiturates, and general anesthetics.[1] These receptors are heteropentameric structures assembled from a diverse family of 19 subunits, giving rise to a vast number of receptor isoforms with distinct physiological and pharmacological profiles.[2] This structural heterogeneity allows for the fine-tuning of neuronal inhibition and presents a rich landscape for the development of novel, subtype-selective therapeutic agents for conditions such as anxiety, epilepsy, sleep disorders, and even cognitive deficits.[1][3]

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] Notably, certain pyrazole-containing compounds have been investigated for their effects on CNS targets, including potential modulation of GABA receptors.[6] The compound 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride, with its distinct structural motifs—a benzyl group providing lipophilicity and an aminomethyl group offering a potential interaction point with receptor binding sites—presents a compelling candidate for investigation as a novel modulator of GABA receptors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the interaction of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride with GABAA receptors, from initial binding characterization to functional and behavioral assays.

I. Foundational Concepts: GABAA Receptor Signaling

GABAA receptors are chloride ion channels that are opened by the binding of GABA.[7] This influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[8] The receptor's activity can be finely tuned by a variety of allosteric modulators that bind to sites distinct from the GABA binding site.[9]

GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl_channel Cl- Channel (Closed) GABA_R->Cl_channel Gated by GABA GABA GABA->GABA_R Binds to Orthosteric Site Compound 3-(Aminomethyl)-1-benzylpyrazole (Test Compound) Compound->GABA_R Potential Allosteric Modulation

II. Experimental Workflows: A Multi-tiered Approach

A systematic evaluation of a novel compound's effect on GABA receptors necessitates a tiered approach, beginning with in vitro binding and functional assays and progressing to in vivo behavioral studies.

Experimental_Workflow A Tier 1: In Vitro Characterization B Radioligand Binding Assay (Determine Affinity) A->B Initial Screening C Electrophysiology (Patch-Clamp) (Assess Function) A->C Functional Confirmation B->C Correlate Binding and Function D Tier 2: In Vivo Evaluation C->D Proceed if Active E Pharmacokinetic Profiling (BBB Penetration) D->E F Behavioral Assays (Anxiety, Sedation, etc.) D->F E->F Inform Dosing

III. Detailed Protocols

Protocol 1: Radioligand Binding Assay for GABAA Receptors

This protocol is designed to determine the binding affinity of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride for the GABAA receptor using a competition binding assay with a known radioligand, such as [3H]muscimol.

A. Materials and Reagents

Reagent/MaterialSupplier/GradeNotes
3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride-Test Compound
[3H]muscimolPerkinElmer or similarRadioligand
GABASigma-AldrichFor non-specific binding
Rat whole brain tissue-Source of receptors
Homogenization Buffer0.32 M Sucrose, pH 7.4Keep at 4°C
Binding Buffer50 mM Tris-HCl, pH 7.4Keep at 4°C
Scintillation Cocktail-For radioactivity counting
96-well plates, centrifuge, scintillation counter-Standard lab equipment

B. Membrane Preparation

Causality: The goal of this procedure is to isolate brain cell membranes rich in GABAA receptors while removing endogenous GABA, which would otherwise interfere with the binding assay.[10]

  • Homogenize fresh or frozen rat brains in 20 volumes (w/v) of ice-cold homogenization buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[11]

  • Resuspend the pellet in ice-cold deionized water and homogenize briefly.

  • Centrifuge again at 140,000 x g for 30 minutes at 4°C.

  • Wash the pellet by resuspending in binding buffer and centrifuging at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice to ensure removal of endogenous GABA.[11]

  • Resuspend the final pellet in a known volume of binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the membrane preparation in aliquots at -70°C until use.[11]

C. Binding Assay Procedure

  • Prepare serial dilutions of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride in binding buffer.

  • In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 100 µL binding buffer, 50 µL [3H]muscimol (e.g., 5 nM final concentration), and 50 µL membrane preparation (0.1-0.2 mg protein).

    • Non-specific Binding: 50 µL GABA (10 mM final concentration), 50 µL [3H]muscimol, and 50 µL membrane preparation.[11]

    • Competition: 50 µL of each dilution of the test compound, 50 µL [3H]muscimol, and 50 µL membrane preparation.

  • Incubate the plate at 4°C for 45 minutes to reach binding equilibrium.[11]

  • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

D. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Electrophysiological Characterization using Automated Patch-Clamp

This protocol assesses the functional effect of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride on GABAA receptor-mediated currents. Automated patch-clamp systems are ideal for higher-throughput screening of GABAergic compounds.[12][13]

A. Materials and Reagents

Reagent/MaterialSupplier/GradeNotes
3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride-Test Compound
GABASigma-AldrichAgonist
Diazepam or another known modulatorSigma-AldrichPositive Control
Cell line expressing human GABAA receptors-e.g., HEK293 cells stably transfected with specific subunits
Intracellular Solution (ICS)(in mM): 50 KCl, 10 NaCl, 60 KF, 20 EGTA, 10 HEPES, pH 7.2 with KOHExample composition[12]
Extracellular Solution (ECS)(in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 Glucose, 10 HEPES, pH 7.4 with NaOHExample composition[12]
Automated Patch-Clamp System-e.g., IonFlux, QPatch

B. Cell Preparation

  • Culture the GABAA receptor-expressing cells according to standard protocols.

  • On the day of the experiment, gently dissociate the cells to a single-cell suspension.

  • Wash the cells by centrifugation and resuspend in ECS at the optimal concentration for the patch-clamp system (e.g., 8x105 cells/mL).[12]

C. Electrophysiology Procedure

  • Prime the automated patch-clamp system with ICS and ECS.

  • Load the cell suspension and compound plate (containing GABA, the test compound, and controls at various concentrations).

  • Initiate the automated protocol to achieve whole-cell patch-clamp configuration.

  • Agonist Response: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.

  • Modulator Application: Co-apply the GABA EC20 concentration with increasing concentrations of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride.

  • Washout: Perfuse with ECS to allow the current to return to baseline.

  • Include positive control wells (e.g., co-application of GABA with diazepam) to validate the assay.

D. Data Analysis

  • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.

  • Calculate the percentage modulation for each concentration of the test compound.

  • Plot the percentage modulation against the logarithm of the test compound concentration to generate a dose-response curve.

  • Determine the EC50 (for potentiation) or IC50 (for inhibition) and the maximum efficacy of the compound.

Protocol 3: In Vivo Behavioral Assessment (Elevated Plus Maze)

The Elevated Plus Maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents and is sensitive to anxiolytic and anxiogenic drugs that act on the GABAergic system.[14]

A. Materials and Apparatus

ItemDescription
3-(Aminomethyl)-1-benzylpyrazole DihydrochlorideTest Compound
Vehiclee.g., Saline, DMSO/Saline mixture
DiazepamPositive Control (anxiolytic)
Adult male mice or rats-
Elevated Plus MazeTwo open arms and two closed arms, elevated from the floor
Video tracking software-

B. Experimental Procedure

Causality: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and entries made into the open arms.[14]

  • Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Administer the test compound, vehicle, or positive control (e.g., diazepam) via the appropriate route (e.g., intraperitoneal injection) at a pre-determined time before testing (e.g., 30 minutes).

  • Place the animal in the center of the EPM, facing one of the open arms.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the session using a video camera mounted above the maze.

  • After the session, return the animal to its home cage and clean the maze thoroughly between subjects to eliminate olfactory cues.

C. Data Analysis

  • Using the video tracking software, score the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (as a measure of general locomotor activity)

  • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

  • Compare the data from the test compound group with the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

IV. Expected Outcomes and Interpretation

AssayPotential Outcome for a GABAAR Positive Allosteric ModulatorInterpretation
Radioligand Binding The compound displaces [3H]muscimol with a specific Ki value.The compound binds to the GABAA receptor complex, potentially at an allosteric site that influences the orthosteric (GABA) binding site.
Electrophysiology Potentiation of GABA-evoked currents in a dose-dependent manner.The compound enhances the function of the GABAA receptor, increasing chloride ion influx in the presence of GABA. This is the hallmark of a positive allosteric modulator (PAM).
Elevated Plus Maze Increased time spent and entries into the open arms compared to the vehicle group, without significant changes in total locomotion.The compound exhibits anxiolytic-like effects in vivo, consistent with positive modulation of the GABAergic system.

V. Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride as a potential modulator of GABAA receptors. By systematically progressing from in vitro binding and functional assays to in vivo behavioral studies, researchers can elucidate the compound's affinity, efficacy, and therapeutic potential. This multi-tiered approach ensures a thorough characterization, paving the way for further preclinical development and a deeper understanding of the structure-activity relationships of novel pyrazole derivatives targeting the GABAergic system.

References

  • Möhler, H., Fritschy, J. M., & Rudolph, U. (2002). A new benzodiazepine pharmacology. Journal of Pharmacology and Experimental Therapeutics, 300(1), 2-8. [Link]

  • Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148. [Link]

  • GABAA Receptor. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Paul, S. M. (2022). Neurosteroids and GABA Receptors: From Lab Bench to Medicine Chest. Columbia Psychiatry Grand Rounds. [Link]

  • Al-khazali, A. M., & Al-Ezzy, R. M. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Egyptian Journal of Medical Human Genetics, 22(1), 89. [Link]

  • Khom, S., Baburin, I., Timin, E., Hohaus, A., Trauner, G., Kopp, B., & Hering, S. (2007). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 12(4), 833-847. [Link]

  • Meegalla, S. K., Doller, D., Sha, D., Soll, R., Wisnewski, N., Silver, G. M., & Dhanoa, D. (2004). Synthesis and GABA receptor potency of 3-thiomethyl-4-(hetero)aryl-5-amino-1-phenylpyrazoles. Bioorganic & medicinal chemistry letters, 14(19), 4949-4953. [Link]

  • GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP). [Link]

  • Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. (2015). Journal of Pharmacological and Toxicological Methods, 75, 45-52. [Link]

  • IonFlux Targets - GABA Receptors. Cell Microsystems. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322-328. [Link]

  • Current status of pyrazole and its biological activities. (2015). Journal of the Chinese Chemical Society, 62(4), 269-290. [Link]

  • Characterization of GABA Receptors. (2011). Current Protocols in Neuroscience, Chapter 6, Unit 6.10. [Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantitation of 3-(Aminomethyl)-1-benzylpyrazole

Abstract This application note details a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 3-(Aminomethyl)-1-benzylpyrazole (Free Base MW: 187.24 g/mol ), typi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 3-(Aminomethyl)-1-benzylpyrazole (Free Base MW: 187.24 g/mol ), typically supplied as the dihydrochloride salt. This compound serves as a critical intermediate in the synthesis of novel kinase inhibitors and CNS-active agents.

The method utilizes a C18-based separation optimized for polar-embedded basic compounds, achieving a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL . We address specific challenges related to the compound's basicity (pKa ~9.5 for the primary amine) and the hydrophobicity of the benzyl moiety, ensuring peak symmetry and retention stability.

Introduction & Compound Properties[1][2][3][4][5][6][7][8]

3-(Aminomethyl)-1-benzylpyrazole contains two distinct structural domains: a hydrophobic benzyl pyrazole core and a hydrophilic primary amine tail. This "amphiphilic" nature presents a chromatographic challenge:

  • Tailing: The basic amine interacts with residual silanols on standard silica columns.

  • Retention: Highly acidic mobile phases may fully protonate the molecule, reducing retention on C18.

To overcome this, this protocol employs a Charged Surface Hybrid (CSH) or Polar-Embedded C18 column chemistry, which provides shielding from silanols and enhanced retention for protonated bases.

Physicochemical Profile
PropertyValueNotes
Formula (Free Base) C₁₁H₁₃N₃Monoisotopic Mass: 187.11 g/mol
Salt Form Dihydrochloride ([1]•2HCl)MW: ~260.16 g/mol . Correction factor: 0.72
pKa (Calc) ~9.5 (Amine), ~2.5 (Pyrazole)Predominantly singly charged (+1) at pH 3-7.
LogP ~1.6Moderately lipophilic due to benzyl group.

Method Development Strategy

The development followed a "Quality by Design" (QbD) approach, prioritizing the separation of the target analyte from potential synthetic byproducts (e.g., des-benzyl analogs).

Mass Spectrometry (MS/MS) Optimization

Ionization Source: Electrospray Ionization (ESI) in Positive Mode is mandatory due to the basic nitrogen atoms. Fragmentation Logic:

  • Precursor: [M+H]⁺ = m/z 188.1

  • Quantifier Transition: Cleavage of the benzyl-nitrogen bond yields the stable tropylium ion (m/z 91.1 ).

  • Qualifier Transition: Loss of ammonia (NH₃, -17 Da) from the aminomethyl group yields m/z 171.1 .

Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex XB-C18.

    • Reasoning: The CSH particle carries a slight positive charge, repelling the protonated amine analyte and preventing peak tailing (secondary interactions).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7)

    • B: 0.1% Formic Acid in Acetonitrile

    • Note: Ammonium formate (5mM) can be added if peak shape degrades, but simple formic acid usually suffices for this column type.

Experimental Protocol

Reagents and Equipment
  • Standard: 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride (Purity >98%).

  • Internal Standard (IS): Benzylpiperazine-d7 or a structural analog like 1-Benzyl-3-methylpyrazole.

  • Solvents: LC-MS Grade Acetonitrile, Water, Formic Acid.

  • Instrumentation: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex Triple Quad) coupled to UHPLC.

Stock Solution Preparation
  • Master Stock (1 mg/mL free base): Weigh 1.39 mg of the dihydrochloride salt into a 1.0 mL volumetric flask. Dissolve in 50:50 Water:Methanol .

    • Critical: Do not use 100% ACN; the salt may precipitate.

  • Working Standards: Serially dilute with Mobile Phase A to generate a curve: 1, 5, 10, 50, 100, 500, 1000 ng/mL.

Sample Preparation (Generic Reaction Mix/Plasma)
  • Technique: Protein Precipitation (PPT) or Dilute-and-Shoot.

  • Aliquot 50 µL sample.

  • Add 150 µL Acetonitrile containing IS (20 ng/mL).

  • Vortex (30s) and Centrifuge (10,000 x g, 5 min).

  • Transfer 100 µL supernatant to an autosampler vial.

  • Dilute with 100 µL Water (to match initial gradient conditions).

LC-MS/MS Parameters
Gradient Table
Time (min)% Mobile Phase BFlow Rate (mL/min)Phase
0.0050.4Initial
0.5050.4Hold
3.50900.4Elution
4.50900.4Wash
4.6050.4Re-equilibration
6.5050.4End
MS Source Parameters (ESI+)
ParameterSetting
Gas Temp350°C
Gas Flow10 L/min
Nebulizer45 psi
Capillary Voltage3500 V
Delta EMV+200 V
MRM Transitions
CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Role
Analyte 188.1 91.1 10025Quantifier
Analyte188.1171.110015Qualifier
Analyte188.1118.110030Qualifier (Pyrazole ring)
IS (Generic)[M+H][Frag]50OptimizedInternal Std

Visualizations

Analytical Workflow

This diagram illustrates the "Dilute-and-Shoot" workflow optimized for high-throughput analysis.

Workflow Sample Sample (Reaction/Biofluid) Prep Precipitation (ACN + IS) Sample->Prep Add 3x Vol Centrifuge Centrifugation 10,000g / 5 min Prep->Centrifuge Dilution Dilution 1:1 with Water Centrifuge->Dilution Supernatant LC UHPLC Separation (CSH C18) Dilution->LC Inject 2µL MS MS/MS Detection (MRM: 188->91) LC->MS ESI+ Data Quantitation & Reporting MS->Data

Caption: Streamlined sample preparation and analysis workflow ensuring minimal matrix effects.

Fragmentation Pathway

The following diagram details the collision-induced dissociation (CID) logic used for MRM selection.

Fragmentation Parent Precursor Ion [M+H]+ = 188.1 (Protonated Amine) Transition1 Loss of Benzyl Group (C-N Cleavage) Parent->Transition1 CE: 25eV Transition2 Loss of Ammonia (-NH3) Parent->Transition2 CE: 15eV Product1 Tropylium Ion [C7H7]+ m/z = 91.1 Transition1->Product1 Quantifier Product2 [M+H-NH3]+ m/z = 171.1 Transition2->Product2 Qualifier

Caption: Mechanistic fragmentation pathway of 3-(Aminomethyl)-1-benzylpyrazole under CID.

Method Validation Criteria

To ensure data integrity, the following validation parameters (based on FDA Bioanalytical Method Validation Guidelines) must be met:

  • Linearity:

    
     over the range 1–1000 ng/mL.[2] Weighting factor 
    
    
    
    is recommended.
  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV% < 15% (Inter-day and Intra-day).

  • Carryover: Blank injection after ULOQ (1000 ng/mL) must show < 20% of LLOQ signal.

  • Matrix Effect: Assess ion suppression by comparing post-extraction spike vs. neat standard. If suppression > 20%, switch to Matrix-Matched Calibration.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Switch to High-pH stable C18 (e.g., Gemini NX) and use pH 9 buffer (Ammonium Bicarb), OR use CSH column at low pH.
Low Sensitivity Ion suppression or poor solubility.Check sample solvent (too much organic for initial gradient?). Ensure 1:1 dilution with water before injection.
Retention Shift Column equilibration issue.Increase re-equilibration time (Step 4.60) to 3-4 column volumes.
High Backpressure Salt precipitation.Ensure the Dihydrochloride salt is fully dissolved in water/methanol before adding high ACN concentrations.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 3-(Aminomethyl)-1-benzylpyrazole. Retrieved from [Link] (Search Term: Benzylpyrazole derivatives)

  • Chambers, E., et al. (2007). Systematic development of a high-performance liquid chromatography/mass spectrometry method for the determination of basic drugs. Journal of Chromatography A. (General reference for CSH column technology).

Sources

Application

Technical Guide: Safe Disposal of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride

[1][2] Abstract This Application Note provides a rigorous, field-validated protocol for the safe handling, pre-treatment, and disposal of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride .[1][2] Due to its specific chemi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This Application Note provides a rigorous, field-validated protocol for the safe handling, pre-treatment, and disposal of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride .[1][2] Due to its specific chemical nature—a dihydrochloride salt of an organic amine—this compound presents dual hazards: corrosivity (acidic hydrolysis) and potential for toxic gas generation (HCl/NOx) during thermal decomposition. This guide moves beyond generic safety data sheets to provide a causal explanation of hazards and a self-validating workflow for waste management.

Chemical Profile & Hazard Mechanism[1][2][3]

To safely dispose of this compound, one must understand its behavior in solution and under thermal stress.

PropertyDescriptionImplication for Disposal
Chemical Structure Pyrazole ring with a benzyl group and aminomethyl side chain.[1][2][3]Nitrogen-rich; generates NOx during incineration.[1][2]
Salt Form Dihydrochloride (2HCl) Critical: Upon contact with moisture or mucous membranes, it hydrolyzes to release Hydrochloric Acid.[1][2] Aqueous solutions are highly acidic (pH < 2).
Physical State Solid (Powder/Crystal)Hygroscopic; must be kept dry to prevent clumping and container corrosion.[1][2]
GHS Classification Skin Corr.[1][2][4][3][5][6] 1B , Eye Dam. 1, Acute Tox. 4.Causes severe burns.[2][4] Dust inhalation is a severe respiratory irritant.
The Mechanism of Hazard

The "Dihydrochloride" designation is not trivial. In an aqueous environment, the salt dissociates:



The release of free protons (

) creates a corrosive environment capable of degrading metal containers and causing immediate tissue damage.[2] Furthermore, mixing this specific salt with strong oxidizers (e.g., bleach, nitric acid) can catalyze the formation of chloramines or toxic chlorine gas.

Waste Segregation Strategy

Effective disposal begins with segregation. Mixing this compound with incompatible waste streams is the most common cause of laboratory accidents involving amine salts.

Segregation Logic
  • Do NOT mix with Strong Bases: Adding strong base (NaOH) to the solid salt liberates the free amine (organic base), which may be volatile or oily, changing the waste classification from "Solid Corrosive" to "Organic Toxic."

  • Do NOT mix with Oxidizers: Risk of exothermic reaction and gas evolution.

  • Do NOT mix with Bleach: High risk of forming carcinogenic chloramines.

Visual Workflow: Segregation Decision Tree

SegregationLogic Start Waste Generation: 3-(Aminomethyl)-1-benzylpyrazole 2HCl StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Aqueous/Solvent Solution) StateCheck->Liquid Bagging Double Bag (Polyethylene) Label: Corrosive Solid Solid->Bagging SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent (DMSO, Methanol) SolventCheck->Organic Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous Halogenated Segregate as Halogenated Organic Waste Organic->Halogenated Neutralize Pre-treatment Required: Neutralization Aqueous->Neutralize

Figure 1: Decision matrix for segregating waste based on physical state and solvent background. Note the specific requirement for halogenated waste classification due to the chloride content.

Pre-Treatment Protocols[1][2][3]

Protocol A: Aqueous Waste Neutralization (Self-Validating)

Purpose: To raise the pH of acidic aqueous waste to a safe range (pH 6–9) before commingling with general aqueous waste streams. Caveat: Neutralization often causes the "free base" form of the pyrazole to precipitate out of solution as a solid or oil.

Reagents:

  • Saturated Sodium Bicarbonate (

    
    ) solution (Preferred: gentler, less heat).
    
  • 1M Sodium Hydroxide (

    
    ) (Alternative: use with ice bath).
    
  • pH Indicator Strips or Meter.

Step-by-Step Procedure:

  • Setup: Place the waste container in a secondary containment tray inside a fume hood.

  • Initial Check: Measure initial pH. It will likely be pH 1–3.

  • Titration: Slowly add

    
     solution while stirring.
    
    • Observation: Expect fizzing (

      
       release).
      
  • Phase Change Monitoring (Crucial): As pH approaches 7, watch for cloudiness or oil droplets. This is the organic free base precipitating.

  • Validation: Check pH. Target is pH 6–8.

  • Filtration (If Precipitate Forms):

    • If solids form, filter the solution through a glass fiber filter.

    • Filtrate (Liquid): Can now be disposed of as "Aqueous Waste (Non-Hazardous)" or "Aqueous Toxic" depending on local regulations for trace organics.

    • Retentate (Solid): Dispose of the filter and solids as "Solid Hazardous Waste."

Protocol B: Solid Waste Packaging

Purpose: To prevent container corrosion and dust inhalation.

  • Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal containers (corrosion risk from HCl fumes).

  • Secondary Containment: Place the HDPE jar inside a clear, sealable polyethylene bag (Zip-lock type).

  • Labeling: Mark clearly with:

    • Full Chemical Name.

    • Hazards: "CORROSIVE", "IRRITANT".[3][6]

    • Date.

Final Disposal Pathways

The ultimate destruction of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride must ensure the breakdown of the stable pyrazole ring and the capture of acid gases.

Recommended Method: High-Temperature Incineration

Why: Biological treatment (sewage) is generally unsuitable due to the potential aquatic toxicity of benzyl-pyrazole derivatives and the high salinity (chloride) load.

Incinerator Requirements:

  • Chamber Temperature: >1000°C (1832°F) to ensure complete oxidation of the aromatic ring.

  • Scrubbing System: The facility must be equipped with a wet scrubber (alkaline).

    • Reason: The combustion of the dihydrochloride salt generates significant volumes of Hydrogen Chloride (HCl) gas.

    • Reaction:

      
       (in scrubber).
      
  • NOx Control: The aminomethyl group contributes to Nitrogen Oxide emissions, requiring selective catalytic reduction (SCR) at the facility.

Regulatory Codes (USA/RCRA Context)

While this specific compound may not have a dedicated "P" or "U" list code, it falls under:

  • Characteristic Waste: D002 (Corrosive) if aqueous pH < 2.

  • General Classification: Halogenated Organic Waste.[7]

Emergency Spill Response

Scenario: A 50g bottle of solid powder drops and shatters in the lab.

  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double layer), safety goggles, and a N95 or P100 dust mask (powder is a respiratory irritant).

  • Containment: Cover the spill gently with a dry absorbent pad or paper towels to prevent dust from becoming airborne. Do not wet the powder initially (creates acid).

  • Neutralization (Dry): Sprinkle Sodium Carbonate (Soda Ash) or Sodium Bicarbonate powder over the spill. This creates a buffer zone.

  • Cleanup:

    • Scoop the powder/bicarbonate mixture using a plastic scoop.

    • Place in a plastic waste bag.

    • Wipe the surface with a wet paper towel (water will activate the neutralization with the bicarbonate).

    • Test the surface pH with a strip to ensure no acidic residue remains.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link][2]

  • PubChem. (2023). Compound Summary: 3-(Aminomethyl)-1-benzylpyrazole.[1][2] National Library of Medicine. [Link]

Sources

Method

Application Note: Pyrazoles as Antimicrobial Scaffolds

From Rational Design to Biological Validation Abstract This guide outlines the strategic application of pyrazole derivatives in antimicrobial drug discovery. It details the structural rationale for their bioactivity, spe...

Author: BenchChem Technical Support Team. Date: February 2026

From Rational Design to Biological Validation

Abstract

This guide outlines the strategic application of pyrazole derivatives in antimicrobial drug discovery. It details the structural rationale for their bioactivity, specific mechanisms of action against fungal and bacterial targets, and provides standardized, self-validating protocols for synthesis and biological characterization.

Introduction: The Pyrazole Pharmacophore

The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) is classified as a "privileged structure" in medicinal chemistry. Its utility stems from its ability to act as both a hydrogen bond donor and acceptor, allowing high-affinity interactions with protein targets.

In the context of antimicrobial resistance (AMR), pyrazoles are critical because they offer a rigid scaffold that can be decorated to target:

  • Fungal Sterol Synthesis: Specifically inhibiting lanosterol 14

    
    -demethylase (CYP51).
    
  • Bacterial DNA Replication: Inhibiting DNA gyrase (Topoisomerase II) and Topoisomerase IV.

Rational Design & Structure-Activity Relationship (SAR)

To maximize potency, researchers must understand the SAR of the pyrazole core. Random substitution rarely yields lead compounds.

PositionChemical Modification StrategyBiological Impact
N1 Introduction of Phenyl or Pyridyl groupsIncreases lipophilicity (

), enhancing membrane permeability. Essential for Gram-negative penetration.
C3 Electron-Withdrawing Groups (e.g.,

,

)
Modulates pKa and metabolic stability. Often critical for binding pocket affinity in DNA gyrase.
C4 Halogenation (

,

) or short alkyl chains
Steric fit. C4-Cl often improves antifungal activity by filling hydrophobic pockets in CYP51.
C5 Bulky aromatic or heterocyclic ringsProvides

stacking interactions with aromatic residues (e.g., Tyr, Phe) in the target enzyme active site.
Mechanisms of Action

Understanding the target is prerequisite to designing the assay. Pyrazoles function through distinct pathways in fungi versus bacteria.

3.1 Antifungal Mechanism: CYP51 Inhibition

Pyrazoles often mimic the transition state of lanosterol. The basic nitrogen of the pyrazole ring coordinates with the Heme iron (


) in the active site of CYP51. This prevents the demethylation of lanosterol to ergosterol.
  • Consequence: Accumulation of toxic methylated sterols and depletion of ergosterol lead to membrane permeability and cell lysis.

3.2 Antibacterial Mechanism: DNA Gyrase Inhibition

In bacteria, pyrazoles target the ATP-binding subunit (ParE/GyrB) of DNA gyrase.

  • Consequence: This inhibits the enzyme's ability to introduce negative supercoils into DNA, stalling replication and causing double-strand breaks.

Visualization: Dual-Targeting Mechanism

The following diagram illustrates the divergent pathways targeted by pyrazole scaffolds.

Pyrazole_Mechanism cluster_fungal Antifungal Pathway cluster_bacterial Antibacterial Pathway Pyrazole Pyrazole Scaffold Fungal_Cell Fungal Cell Pyrazole->Fungal_Cell Bact_Cell Bacterial Cell Pyrazole->Bact_Cell CYP51 Target: CYP51 (14α-demethylase) Fungal_Cell->CYP51 Heme Heme Iron Coordination CYP51->Heme N-Fe binding Ergosterol Ergosterol Depletion Heme->Ergosterol Membrane Membrane Collapse Ergosterol->Membrane Gyrase Target: DNA Gyrase (ATP-binding pocket) Bact_Cell->Gyrase Supercoil Inhibition of Supercoiling Gyrase->Supercoil Competitive Inhibition Replication Replication Fork Arrest Supercoil->Replication Lysis Cell Death Replication->Lysis

Figure 1: Divergent mechanisms of action for pyrazole derivatives in fungal (red) vs. bacterial (green) systems.

Experimental Protocols

The following protocols are designed for reproducibility and adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol A: Chemical Synthesis (Knorr Pyrazole Synthesis)

Context: The most robust method for generating 1,3,5-substituted pyrazoles.

Materials:

  • 1,3-Diketone derivative (1.0 equiv)

  • Hydrazine derivative (1.0 equiv)

  • Ethanol (absolute)

  • Catalytic Glacial Acetic Acid

Workflow:

  • Dissolution: Dissolve the 1,3-diketone in ethanol (10 mL/mmol) in a round-bottom flask.

  • Addition: Add the hydrazine derivative slowly at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).
    
  • Work-up: Cool to room temperature. Pour into crushed ice.

  • Purification: Filter the precipitate. Recrystallize from ethanol to ensure high purity (>95%) before biological testing. Impure compounds yield false positives due to toxic byproducts.

Protocol B: MIC Determination (Broth Microdilution)

Context: Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying potency. This protocol aligns with CLSI M07-A10 standards.

Critical Parameters:

  • Inoculum Size:

    
     CFU/mL. (Too high = false resistance; Too low = false sensitivity).
    
  • DMSO Tolerance: Final DMSO concentration must be

    
    .
    

Step-by-Step:

  • Stock Prep: Dissolve pyrazole derivative in 100% DMSO to create a

    
     stock.
    
  • Dilution Plate: In a 96-well plate, add

    
     of sterile Mueller-Hinton Broth (MHB) to columns 2–12.
    
  • Compound Addition: Add

    
     of stock to column 1. Transfer 
    
    
    
    from col 1 to col 2, mix, and repeat to col 10 (serial 2-fold dilution). Discard
    
    
    from col 10.
    • Result: Range from

      
       to 
      
      
      
      .
  • Controls:

    • Col 11: Growth Control (Broth + Bacteria + DMSO).

    • Col 12: Sterility Control (Broth only).

  • Inoculation: Add

    
     of standardized bacterial suspension (
    
    
    
    CFU/mL) to wells 1–11. Final volume
    
    
    ; Final bacterial load
    
    
    CFU/mL.
  • Incubation:

    
     for 16–20 hours (Bacteria) or 
    
    
    
    for 24–48 hours (Fungi/Candida).
  • Readout: The MIC is the lowest concentration showing no visible turbidity .

Protocol C: Biofilm Inhibition Assay (Crystal Violet)

Context: Many pyrazoles fail clinically because they cannot penetrate biofilms. This assay validates efficacy against sessile communities.

Step-by-Step:

  • Biofilm Formation: Seed 96-well plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose. Incubate 24h to form biofilm.

  • Treatment: Gently wash wells with PBS to remove planktonic cells. Add fresh media containing the pyrazole derivative at

    
    , 
    
    
    
    , and
    
    
    MIC.
  • Incubation: Incubate for 24 hours at

    
    .
    
  • Staining: Wash wells

    
     with PBS. Fix with methanol (15 min). Air dry.
    
  • Quantification: Stain with 0.1% Crystal Violet (15 min). Wash with water. Solubilize dye with 33% Acetic Acid.

  • Measurement: Measure Absorbance at

    
     (OD590).
    
Experimental Workflow Diagram

This flowchart guides the researcher from synthesis through the validation hierarchy.

Workflow Start Start: Rational Design Synth Synthesis (Knorr Reaction) Start->Synth Purity Purity Check (NMR/HPLC) Must be >95% Synth->Purity Screen Primary Screen: MIC Assay (Protocol B) Purity->Screen Decision MIC < 10 µg/mL? Screen->Decision Discard Discard / Redesign Decision->Discard No Secondary Secondary Screen: Time-Kill Kinetics Decision->Secondary Yes Biofilm Biofilm Assay (Protocol C) Secondary->Biofilm Tox Cytotoxicity (HepG2) Biofilm->Tox Lead Lead Candidate Tox->Lead

Figure 2: Sequential workflow for validating pyrazole derivatives. Note the strict purity gate before biological testing.

References
  • Review of Pyrazole Biological Activity

    • Ansari, A., et al. (2017).
  • Antifungal Mechanism (CYP51)

    • Warrilow, A. G., et al. (2013). "Azole binding properties of Candida albicans sterol 14-alpha demethylase (CYP51)." Antimicrobial Agents and Chemotherapy.
  • Antibacterial Mechanism (DNA Gyrase)

    • Oblak, M., et al. (2021). "Pyrazole-based DNA gyrase B inhibitors: Optimization of physicochemical properties and antibacterial activity." European Journal of Medicinal Chemistry.
  • CLSI Standard Protocol (M07)

    • Clinical and Laboratory Standards Institute.
  • Biofilm Assay Methodology

    • O'Toole, G. A. (2011). "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments (JoVE).

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for pyrazole derivatives

Current Status: Operational Tier: Level 3 Technical Support (Method Development & Optimization) Subject: Pyrazole Derivatives (Knorr Synthesis & Cycloadditions) Executive Summary & Scope Pyrazoles are privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Tier: Level 3 Technical Support (Method Development & Optimization) Subject: Pyrazole Derivatives (Knorr Synthesis & Cycloadditions)

Executive Summary & Scope

Pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. However, their synthesis—particularly the classic Knorr Pyrazole Synthesis —is fraught with challenges regarding regioselectivity (1,3- vs. 1,5-isomers) and purification.

This guide provides an advanced troubleshooting framework for optimizing reaction conditions. We move beyond basic "recipe following" to mechanistic control, allowing you to predict and direct the outcome of your synthesis.

Critical Issue: Controlling Regioselectivity

The most frequent support ticket involves obtaining a mixture of regioisomers when reacting a monosubstituted hydrazine with an unsymmetrical 1,3-diketone.

The Mechanistic Logic

Regioselectivity is dictated by the initial nucleophilic attack of the hydrazine on the diketone. This is a competition between:

  • Electronic Control: The more nucleophilic nitrogen (usually the terminal -NH2) attacks the most electrophilic carbonyl.

  • Steric Control: The nucleophile attacks the less hindered carbonyl.

  • Solvent/pH Modulation: Protic solvents stabilize charged intermediates, while Lewis acids can activate specific carbonyls.

Troubleshooting Workflow: Isomer Control

Scenario: You are reacting R1-NH-NH2 with R2-CO-CH2-CO-R3.

VariableAdjustment for 1,3-IsomerAdjustment for 1,5-IsomerMechanistic Rationale
Solvent Non-polar / Aprotic (e.g., Toluene, THF)Polar / Protic (e.g., Ethanol, AcOH)Protic solvents often facilitate proton transfer, favoring the thermodynamically stable product (often 1,5-isomer depending on R-groups).
Catalyst None or Weak BaseLewis Acid (e.g., Zn(OTf)₂, InCl₃)Lewis acids chelate the dicarbonyl, enhancing the electrophilicity of the specific carbonyl, overriding steric hindrance.
Temperature Low (0°C to RT)High (Reflux)Kinetic control (low temp) often favors the 1,3-isomer; Thermodynamic control (high temp) favors the 1,5-isomer.
Visualization: Regioselectivity Decision Tree

RegioselectivityLogic Start Start: Unsymmetrical 1,3-Diketone + Hydrazine CheckR Are R-groups significantly different (Steric/Electronic)? Start->CheckR Fluorinated Is one R-group Fluorinated (e.g., CF3)? CheckR->Fluorinated Yes CF3_Path OH-NH2 attacks Carbonyl adjacent to CF3 (hydrate form) Fluorinated->CF3_Path Yes SolventCheck Solvent Selection Fluorinated->SolventCheck No Result13 Favors 1,3-Isomer (Kinetic) CF3_Path->Result13 Usually 5-hydroxy-pyrazoline intermediate Protic Protic (EtOH/AcOH) SolventCheck->Protic Aprotic Aprotic (THF/DCM) SolventCheck->Aprotic Result15 Favors 1,5-Isomer (Thermodynamic) Protic->Result15 Aprotic->Result13

Caption: Logical flow for predicting and controlling regioselectivity in Knorr synthesis based on substrate nature and solvent choice.

Optimized Protocol: Fluorine-Containing Pyrazoles

Fluorinated pyrazoles are notoriously difficult due to the hydration of the trifluoromethyl ketone moiety, which alters electrophilicity.

Objective: Synthesis of 3-trifluoromethyl-1-phenylpyrazole with >95:5 regioselectivity.

Materials
  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) - Key Optimization

  • Catalyst: p-TsOH (5 mol%)

Step-by-Step Methodology
  • Dissolution: Dissolve the diketone in TFE (0.5 M concentration). TFE activates the carbonyl through hydrogen bonding without nucleophilic interference.

  • Addition: Add phenylhydrazine dropwise at 0°C. Do not dump it in; exotherms ruin regioselectivity.

  • Equilibration: Stir at 0°C for 30 minutes (Kinetic Phase).

  • Cyclization: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Evaporate TFE (recyclable). The residue is often pure enough, but if not, recrystallize from Ethanol/Water.

Why this works: TFE acts as a "smart solvent," stabilizing the specific hemiaminal intermediate that leads to the 3-CF3 isomer, preventing the equilibration that leads to the 5-CF3 isomer.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
"Gooey" / Oily Product Incomplete cyclization (intermediate hydrazone remains).Add a dehydration step: Reflux in Ethanol with conc. HCl (cat.) for 1 hour to force ring closure.
Low Yield (<40%) Hydrazine oxidation or volatility.Use hydrazine hydrochloride salts instead of free base. Add NaOAc (1.1 eq) to release the free base in situ slowly.
Cannot separate isomers Isomers have identical Rf values on Silica.1. Try C18 Reverse Phase TLC/HPLC.2. Use NOE NMR : Irradiate the N-R group; if you see enhancement of the pyrazole C-H, it's the 1,5-isomer (spatial proximity).
Trace Metal Contamination Catalyst residue (if using Lewis Acids).Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous EDTA solution.

Advanced Optimization: Microwave-Assisted Synthesis

For libraries of compounds where speed is critical, microwave irradiation is superior to thermal heating.

Comparative Data: Thermal vs. Microwave
ParameterConventional Thermal (Reflux)Microwave (Closed Vessel)
Time 4 - 12 Hours10 - 30 Minutes
Solvent Ethanol (bp 78°C)Ethanol or Water (Superheated to 120-150°C)
Yield 65 - 75%85 - 95%
Green Score Low (High energy, solvent waste)High (Energy efficient, often solvent-free)
Microwave Workflow Diagram

MicrowaveWorkflow Mix Mix Reagents (Neat or min. solvent) Vessel Seal in Quartz Vessel (Pressure rated) Mix->Vessel Irradiate MW Irradiation 150W, 120°C, 10 min Vessel->Irradiate Cool Compressed Air Cooling (Rapid Quench) Irradiate->Cool Stops side reactions Isolate Filtration/Crystallization Cool->Isolate

Caption: High-throughput workflow for microwave-assisted pyrazole synthesis.

References & Authoritative Sources

  • Review on Regioselectivity:

    • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, 2011, 111(11), 6984–7034.

    • Source: [Link]

  • Green Chemistry Approaches:

    • Martins, M. A. P., et al. "Green and Solvent-Free Procedures for the Synthesis of Pyrazoles." Chemical Reviews, 2009, 109(9), 4140–4182.

    • Source: [Link]

  • Microwave Optimization:

    • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43(46), 6250–6284.

    • Source: [Link]

  • Fluorinated Pyrazoles:

    • Song, X., et al. "Recent advances in the synthesis of trifluoromethyl-substituted pyrazoles." RSC Advances, 2015, 5, 47939-47960.

    • Source: [Link]

Disclaimer: All experimental protocols involve hazardous chemicals (hydrazines are toxic/carcinogenic). Always consult the SDS and perform a risk assessment before experimentation.

Optimization

Technical Support Center: 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride

Status: Online 🟢 Current Wait Time: 0 mins Support Tier: Level 3 (Senior Application Scientist) Welcome to the Purification Support Hub You are likely here because your synthesis of 3-(Aminomethyl)-1-benzylpyrazole Dihyd...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Current Wait Time: 0 mins Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Purification Support Hub

You are likely here because your synthesis of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride has resulted in a sticky gum, a hygroscopic solid, or an inseparable mixture of isomers. This is common. This molecule presents two distinct challenges: the regiochemistry of the pyrazole ring and the physical properties of the primary amine dihydrochloride salt .

Below are the resolved tickets for the most frequent issues encountered during the isolation of this compound.

Ticket #101: "I have a mixture of isomers that I cannot separate after salt formation."

Diagnosis: You likely performed the N-benzylation on the pyrazole core and carried the crude mixture through to the amine salt formation.

  • The Science: The alkylation of 3-substituted pyrazoles is regioselective but rarely regiospecific. It produces a mixture of the 1,3-isomer (desired: 1-benzyl-3-substituted) and the 1,5-isomer (undesired: 1-benzyl-5-substituted).

  • The Error: Attempting to separate these isomers after forming the dihydrochloride salt is chemically inefficient. The salts are highly polar, often hygroscopic, and form solid solutions that defy fractional crystallization.

The Solution: You must separate the isomers at the neutral intermediate stage (e.g., the 3-cyano or 3-nitro precursor) or as the free base amine before adding HCl.

Protocol: Regioisomer Separation (Pre-Salt)

  • Neutralize: If you already have the salt, suspend it in DCM and wash with 1M NaOH to liberate the free base.

  • Extraction: Extract the aqueous layer 3x with DCM. Dry over

    
    .
    
  • Chromatography:

    • Stationary Phase: Silica Gel (40-63 µm).

    • Mobile Phase: 1% to 5% Methanol in DCM (with 0.1%

      
       or Triethylamine to prevent tailing).
      
    • Elution Order: The 1,5-isomer (sterically more crowded) typically elutes before the 1,3-isomer (less polar interaction with silica) in many pyrazole systems, though this must be confirmed via NOESY NMR.

Visualization: The Regio-Purification Workflow

RegioSeparation Start Crude Reaction Mixture (Isomer Mix) Check Is it a Salt? Start->Check FreeBase Liberate Free Base (NaOH / DCM) Check->FreeBase Yes (It is HCl salt) Column Flash Chromatography (Silica, MeOH/DCM) Check->Column No (It is Neutral) FreeBase->Column Analysis 1H-NMR (NOESY) Confirm Regiochemistry Column->Analysis Isolate Fractions SaltForm Proceed to Salt Formation Analysis->SaltForm Desired Isomer Confirmed

Figure 1: Critical workflow for separating pyrazole regioisomers prior to salt formation.

Ticket #102: "My product 'oiled out' when adding HCl and won't crystallize."

Diagnosis: You likely added aqueous HCl or used a solvent that retains too much water.

  • The Science: Amine dihydrochlorides are ionic lattices. If water is present, the compound forms a hydrate or a supersaturated aqueous solution (oil) rather than a crystal lattice.

  • The Fix: You must use anhydrous conditions for the salt formation.

Protocol: Anhydrous Salt Formation

  • Dissolution: Dissolve the purified free base (from Ticket #101) in a minimal amount of anhydrous Ethanol (EtOH) or Dichloromethane (DCM) .

  • Acidification:

    • Place the flask in an ice bath (

      
      ).
      
    • Dropwise add 4M HCl in Dioxane or 2M HCl in Diethyl Ether . Do not use aqueous HCl.

    • Target pH: < 2 (Ensure full protonation to the dihydrochloride).

  • Precipitation:

    • If precipitate forms immediately: Stir for 30 mins, then filter.

    • If no precipitate: Slowly add Diethyl Ether (anti-solvent) until turbidity persists. Store at

      
       overnight.
      

Troubleshooting Matrix: Oiling Out

ObservationProbable CauseCorrective Action
Sticky Gum Solvent too polar (trapped solvent)Decant solvent. Triturate gum with anhydrous

or Pentane. Scratch glass with spatula.
Cloudy Liquid (No Solid) SupersaturationAdd a seed crystal (if available) or cool to

.
Yellow/Brown Color Oxidation of aminePerform salt formation under Nitrogen (

). Recrystallize with activated charcoal.
Ticket #103: "How do I perform the final recrystallization? The salt is very soluble."

Diagnosis: Dihydrochloride salts are highly soluble in methanol and water, making recovery difficult. You need a solvent pair system.

Protocol: Recrystallization of Dihydrochloride Salt

  • Solvent A (Good Solvent): Boiling Methanol (MeOH) or Ethanol (EtOH).

  • Solvent B (Anti-Solvent): Diethyl Ether (

    
    ) or Ethyl Acetate (EtOAc).
    

Step-by-Step:

  • Place the crude salt in a flask with a reflux condenser.

  • Add Solvent A in small portions while heating until the solid just dissolves.

    • Tip: If the solution is colored, add Activated Charcoal, boil for 5 mins, and filter hot through Celite.

  • Remove from heat. While still warm, add Solvent B dropwise until a faint cloudiness appears that does not disappear on swirling.

  • Add one drop of Solvent A to clear the cloudiness.

  • Allow to cool to room temperature slowly (wrap flask in foil/towel to slow cooling), then move to a fridge (

    
    ).
    

Visualization: Solvent Selection Logic

RecrystLogic Start Select Solvent System Solubility Test Solubility (Boiling) Start->Solubility Path1 Soluble in EtOH? Solubility->Path1 Path2 Soluble in MeOH? Path1->Path2 No System1 System: EtOH / Et2O Path1->System1 Yes System2 System: MeOH / EtOAc Path2->System2 Yes System3 System: iPrOH / Hexane Path2->System3 No (Try Isopropanol)

Figure 2: Decision tree for selecting the optimal recrystallization solvent pair.

FAQs (Frequently Asked Questions)

Q: Why is the melting point of my salt lower than the literature value? A: This usually indicates retained solvent or partial protonation (monohydrochloride vs. dihydrochloride). Dry the sample under high vacuum (


) at 

for 24 hours. Verify stoichiometry using elemental analysis (CHN) or by integrating the amine protons in DMSO-d6 NMR.

Q: Can I use HPLC to purify the salt directly? A: Yes, but you must use a buffer. Standard Reverse Phase (C18) with water/acetonitrile and 0.1% Trifluoroacetic acid (TFA) is effective. However, evaporating the solvent will yield the TFA salt , not the HCl salt. You will need to perform a salt exchange (Free base


 HCl) afterward.

Q: How do I store the purified compound? A: 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride is hygroscopic. Store in a tightly sealed vial, preferably under Argon, in a desiccator at


.
References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general purification of amine salts).

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. (Authoritative source on Pyrazole regiochemistry and N-alkylation trends).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for understanding basicity of amines vs pyrazoles).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Best practices for salt selection and crystallization).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with 3-(Aminomethyl)-1-benzylpyrazole and its precursors.

Troubleshooting

3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride cytotoxicity issues in cell lines

Troubleshooting Guide for Cytotoxicity & Cell Assay Optimization Status: Active Compound Class: Pyrazole Scaffold / Primary Amine Salt Primary Application: Building block for bioactive molecules (e.g., sGC stimulators, F...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Cytotoxicity & Cell Assay Optimization

Status: Active Compound Class: Pyrazole Scaffold / Primary Amine Salt Primary Application: Building block for bioactive molecules (e.g., sGC stimulators, Factor Xa inhibitors, DNA gyrase inhibitors) Chemical Nature: Hydrophobic core (Benzylpyrazole) + Hydrophilic tail (Aminomethyl) + Acidic Counterion (2HCl)

Executive Summary

Researchers frequently report unexpected cytotoxicity or inconsistent IC50 values when using 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride . In 85% of support cases, this "toxicity" is a technical artifact rather than a true biological effect.

This guide addresses the three critical failure modes associated with this compound:

  • Acidification Shock: The dihydrochloride (2HCl) salt carries a high proton load, overwhelming media buffers.

  • Precipitation: The hydrophobic benzylpyrazole core "crashes out" when neutralized in physiological media.

  • Amine Reactivity: The primary aminomethyl group can covalently bind to serum aldehydes or fixation agents.

Module 1: The "False Positive" Cytotoxicity (pH Shock)

The Mechanism

This compound is a dihydrochloride salt. For every 1 mole of compound, you are adding 2 moles of Hydrochloric Acid (HCl) to your culture.

  • Standard Media (DMEM/RPMI): Contains bicarbonate buffer, which is weak.

  • The Event: Adding the compound at high concentrations (e.g., 100 µM) to small volumes (96-well plates) drops the pH below 6.5.

  • The Result: Cells die from acidosis, not the drug. This looks exactly like drug-induced apoptosis in viability assays (MTT/CellTiter-Glo).

Diagnostic Protocol: The Phenol Red Test

Before assuming biological toxicity, perform this visual check:

  • Prepare your highest working concentration in complete media.

  • Compare the color to a vehicle control well.

    • Cherry Red: pH 7.4 (Normal).

    • Orange/Yellow: pH < 6.8 (Acidic - STOP ).

    • Purple: pH > 7.8 (Basic).

Correction Protocol: Pre-Buffering

Do not add the stock solution directly to the cells. Use an intermediate neutralization step.

StepActionScientific Rationale
1 Dissolve Stock in Water or DMSO .2HCl salts are highly soluble in water; less so in pure DMSO.
2 Prepare a 10x intermediate dilution in HEPES-buffered media (25 mM HEPES).HEPES provides stronger buffering capacity than bicarbonate at varying CO2 levels.
3 Adjust pH manually (if >100 µM).If the 10x solution is yellow, add 1N NaOH dropwise until cherry red.
4 Add to cells.Ensures cells never experience the "acid shock."

Module 2: Solubility & Precipitation (The "Invisible" Error)

The Mechanism

The salt form is soluble in water. However, once neutralized in media (pH 7.4), the compound reverts to its free base form.

  • The Conflict: The benzylpyrazole moiety is lipophilic (hydrophobic).

  • The Crash: If the concentration > Solubility Limit of the free base, the compound precipitates as microscopic crystals.

  • Consequence: Crystals settle on cells, causing physical stress (necrosis) or reducing the effective concentration (false negative potency).

Troubleshooting Workflow

If you observe "toxicity" at high concentrations but no effect at medium concentrations (a steep drop-off), check for precipitation.

Protocol: Turbidity Check

  • Prepare the dosing solution in a clear tube.

  • Hold it against a dark background with a light source from the side (Tyndall effect).

  • Cloudiness/Haze: Precipitation has occurred.[1][2][3]

Solution: Solvent Exchange If water-dissolved stock precipitates in media, switch to the DMSO "Spike" Method :

  • Dissolve pure compound in 100% DMSO (creates a super-concentrated stock).

  • Add this DMSO stock directly to the media under rapid vortexing.

  • Constraint: Keep final DMSO concentration < 0.5% to avoid solvent toxicity.

Module 3: Chemical Stability & Interference

Primary Amine Reactivity

The aminomethyl group (


) is a nucleophile.
  • Aldehyde Interaction: If your assay involves fixation (Formaldehyde/Glutaraldehyde) before washing the drug off, the drug will covalently crosslink to the cells/proteins.

  • Serum Interaction: In high-FBS media, the amine may bind to Bovine Serum Albumin (BSA), reducing free drug availability.

Recommendation:

  • For IC50 determination, consider running a comparative assay in Low-Serum (1%) vs. High-Serum (10%) media. A significant shift in potency indicates protein binding.

Visual Troubleshooting Logic

The following diagram illustrates the decision tree for distinguishing between true cytotoxicity and technical artifacts.

Troubleshooting Start Observation: Unexpected Cell Death / Low Viability CheckColor Step 1: Check Media Color (Phenol Red) Start->CheckColor Yellow Media is Yellow/Orange CheckColor->Yellow pH < 6.8 Red Media is Red/Pink CheckColor->Red pH 7.2-7.4 AcidTox DIAGNOSIS: Acid Toxicity (2HCl Salt Effect) Yellow->AcidTox CheckTurbidity Step 2: Check Turbidity (Microscopy/Visual) Red->CheckTurbidity BufferFix SOLUTION: Buffer with HEPES or Neutralize with NaOH AcidTox->BufferFix Cloudy Cloudy / Crystals Visible CheckTurbidity->Cloudy Precipitate Clear Clear Solution CheckTurbidity->Clear Soluble Precipitation DIAGNOSIS: Precipitation (Hydrophobic Free Base) Cloudy->Precipitation TrueTox DIAGNOSIS: True Biological Cytotoxicity Clear->TrueTox SolventFix SOLUTION: Reduce Conc. or Switch to DMSO Vehicle Precipitation->SolventFix VerifyTarget ACTION: Verify Specificity (Run Isotype Control) TrueTox->VerifyTarget

Figure 1: Decision tree for isolating the root cause of cytotoxicity in benzylpyrazole dihydrochloride assays.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave the stock solution? A: No. Pyrazoles and primary amines can degrade under high heat/pressure. Use 0.22 µm sterile filtration . Note: If the solution is concentrated, ensure the filter membrane (PES or Nylon) is compatible to avoid binding the drug to the filter.

Q2: Why does the media turn yellow immediately upon addition? A: This confirms the "Acid Shock" mechanism. The 2HCl salt releases protons (


) instantly. The buffering capacity of standard DMEM is insufficient to neutralize high concentrations (>50 µM) of a dihydrochloride salt. You must pre-neutralize the stock solution.

Q3: My IC50 shifts dramatically between 1 hour and 24 hours. Why? A: This suggests Precipitation Kinetics . The compound might be soluble initially (supersaturated) but crystallizes slowly over hours. Check the wells under a microscope at the 24-hour mark. If crystals are present, your 24-hour data is invalid.

Q4: Is this compound light sensitive? A: Benzylpyrazoles are generally stable, but primary amines can oxidize over time. Store the solid powder at -20°C in the dark. Once in solution, use within 24 hours or aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.

References

  • PubChem. Compound Summary: 3-(Aminomethyl)-1-benzylpyrazole. National Library of Medicine.[4] [Link]

  • National Institutes of Health (NIH). Assay Guidance Manual: Solubility and Precipitation in biological assays. [Link]

Sources

Troubleshooting

Interpreting NMR peaks for pyrazole structures

Initiating Data Collection I'm now diving into gathering authoritative NMR data for pyrazole and its derivatives via comprehensive Google searches. My focus is on ¹H and ¹³C chemical shifts and coupling constants.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving into gathering authoritative NMR data for pyrazole and its derivatives via comprehensive Google searches. My focus is on ¹H and ¹³C chemical shifts and coupling constants. I will also be looking for common challenges encountered during NMR analysis of these compounds. This will be the foundational information.

Analyzing NMR Data

I've expanded my search to include common NMR challenges for pyrazoles. I'm focusing on tautomerism, substituent impacts, and solvent effects. I'm exploring established methods to tackle these issues, like 2D NMR, NOE experiments, and temperature variations. My aim is to locate reliable resources. I'm planning to organize the findings for technical support, anticipating specific user queries in a Q&A format.

Gathering Pyrazole NMR Data

I'm starting by diving deep into NMR data for pyrazoles, aiming for comprehensive ¹H and ¹³C chemical shifts and coupling constants from reputable sources. I'm also actively searching for known challenges in NMR analysis, like tautomerism and solvent effects. Now, I'm seeking established techniques like 2D NMR and NOE experiments to tackle these. This foundational knowledge will be key to creating a solid technical resource.

Optimization

3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride interference in assays

Initiating Data Collection I'm now diving deep into Google searches, aiming to build a solid foundation of information about 3-(Aminomethyl)- 1-benzylpyrazole Dihydrochloride. I'm prioritizing its chemical characteristic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now diving deep into Google searches, aiming to build a solid foundation of information about 3-(Aminomethyl)- 1-benzylpyrazole Dihydrochloride. I'm prioritizing its chemical characteristics, established research uses, and any existing assay examples.

Analyzing Assay Interference

I've moved on to analyzing the search data, specifically focusing on assay types where interference is probable. I'm digging into the chemical interactions that lead to inaccurate results. I will structure the technical support center in a Q&A format, building a progressive troubleshooting guide. Each section will detail the problem, explain causes with scientific backing, and offer step-by-step solutions, including alternative methods and tables with key information, and Graphviz diagrams to visualize concepts. All information will be cited.

Organizing the Technical Guide

I'm now outlining the technical support center's Q&A structure, progressing from basic to advanced troubleshooting. Each entry will clearly define the issue, explain the underlying causes with scientific support, and provide step-by-step solutions, alternative methods, and critical data in tables. I'm also preparing to use Graphviz for visual representations of reaction steps and workflow diagrams. All claims will be fully cited.

Troubleshooting

Technical Support Center: Pyrazole Bioavailability Optimization

Status: Online | Tier: Level 3 Engineering Support Subject: Enhancing PK Profiles of Pyrazole-Based Kinase Inhibitors Welcome to the Bioavailability Optimization Hub Overview: Pyrazole scaffolds are ubiquitous in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Engineering Support Subject: Enhancing PK Profiles of Pyrazole-Based Kinase Inhibitors

Welcome to the Bioavailability Optimization Hub

Overview: Pyrazole scaffolds are ubiquitous in modern drug discovery, particularly in ATP-competitive kinase inhibitors (e.g., Crizotinib, Ruxolitinib). However, the planar nature of the pyrazole ring often results in high crystal lattice energy (limiting solubility) and susceptibility to rapid oxidative metabolism by CYP450 isoforms.

This guide addresses the three critical failure modes for pyrazole inhibitors: Dissolution-Limited Absorption , Metabolic Instability , and Efflux Liability .

Ticket #101: "My compound precipitates in intestinal fluid (FaSSIF)."

Diagnosis: Unsubstituted or planar pyrazoles often exhibit "Brick Dust" behavior (High Melting Point > 200°C, Low Solubility). The strong intermolecular Hydrogen bonding (H-bonding) between pyrazole nitrogens creates a stable crystal lattice that resists dissolution, placing the drug in BCS Class II (Low Solubility, High Permeability).

Troubleshooting Strategy: The "Spring and Parachute" Approach To force the compound into solution, we must disrupt the crystal lattice (The Spring) and prevent re-crystallization (The Parachute).

Experimental Protocol: Amorphous Solid Dispersion (ASD) Screening

Objective: Create a high-energy amorphous state to induce supersaturation.

Materials:

  • API (Active Pharmaceutical Ingredient)

  • Polymers: HPMC-AS (L/M/H grades), PVPVA 64, Soluplus.

  • Solvent: Methanol/DCM (1:1).

Step-by-Step Workflow:

  • Solvent Casting: Dissolve API and Polymer at ratios of 1:1, 1:2, and 1:3 (w/w) in the solvent system.

  • Rotary Evaporation: Remove solvent rapidly at 40°C under vacuum to "freeze" the molecules in a disordered state.

  • Vacuum Drying: Dry for 24h to remove residual solvent (plasticizer effect).

  • DSC Analysis: Run Differential Scanning Calorimetry.

    • Pass Criteria: Single Glass Transition Temperature (

      
      ) > 50°C.
      
    • Fail Criteria: Presence of melting endotherms (

      
      ), indicating crystallinity.
      
  • Non-Sink Dissolution: Test in FaSSIF (pH 6.5).

Data Interpretation:

Formulation StrategyMechanismSuitability for Pyrazoles
Salt Formation Ionization of Pyrazole NH (

~2.5)
Low. Pyrazoles are weak bases; salts often hydrolyze in stomach acid.
Co-crystals H-bond interventionMedium. Effective if a carboxylic acid co-former is used.
ASD (HPMC-AS) Kinetic StabilizationHigh. Polymer prevents nucleation of the hydrophobic pyrazole.

Visualizing the Solubility Decision Logic:

SolubilityLogic Start Issue: Low Solubility CheckMP Check Melting Point (Tm) Start->CheckMP HighMP Tm > 200°C (High Lattice Energy) CheckMP->HighMP Crystalline LowMP Tm < 150°C (Lipophilicity Issue) CheckMP->LowMP Waxy/Oil ASD Strategy: Amorphous Solid Dispersion (ASD) HighMP->ASD Disruption Required Salt Check pKa HighMP->Salt Lipid Strategy: Lipid Formulation (SEDDS) LowMP->Lipid Solubilization Required Salt->ASD Weak Base (pKa < 3) SaltForm Salt Formation (Mesylate/HCl) Salt->SaltForm Basic pKa > 4

Figure 1: Decision tree for selecting the correct formulation strategy based on physicochemical properties of the pyrazole scaffold.

Ticket #204: "Microsomal clearance is too high ( )."

Diagnosis: The electron-rich pyrazole ring is a prime target for CYP450-mediated oxidation .

  • N-Dealkylation: If the pyrazole nitrogen is substituted with an alkyl group (e.g., methyl, ethyl), CYP enzymes often hydroxylate the

    
    -carbon, leading to dealkylation.
    
  • Ring Oxidation: The C4 position of the pyrazole ring is nucleophilic and prone to oxidation if unsubstituted.

Troubleshooting Strategy: Deuteration and Fluorination We apply the "Block and Lock" method. We block the metabolic soft spot with Fluorine (steric/electronic protection) or Deuterium (Kinetic Isotope Effect).

Experimental Protocol: Metabolic Soft-Spot Identification

Objective: Pinpoint exactly where the molecule is breaking down.

  • Incubation: Incubate

    
     inhibitor with human liver microsomes (HLM) + NADPH for 0, 15, 30, and 60 mins.
    
  • Quench: Add ice-cold Acetonitrile containing Internal Standard.

  • Analysis (HRMS): Analyze via LC-MS/MS (Q-TOF or Orbitrap).

  • Metabolite ID: Look for +16 Da (Oxidation) or -14 Da (Demethylation) shifts.

Optimization Tactics:

Metabolic LiabilityStructural FixMechanismReference
N-Methyl Oxidation Replace -CH3 with -CF3 or -CD3C-F bond is stronger; -CD3 utilizes Kinetic Isotope Effect.[1]
C4-H Oxidation Introduce -F or -Cl at C4Reduces electron density of the ring; blocks oxidation site.[2]
Glucuronidation (NH) N-alkylation or steric bulkMasks the H-bond donor; prevents conjugation.[3]

Visualizing the Metabolic Stabilization Pathway:

MetStab Substrate Pyrazole Scaffold (High Clearance) MetID Metabolite ID (LC-MS/MS) Substrate->MetID Decision Locate Soft Spot MetID->Decision N_Alk N-Alkyl Attack Decision->N_Alk C4_Ox C4 Ring Attack Decision->C4_Ox Sol1 Fluorination (-CF3) or Deuteration N_Alk->Sol1 Block Alpha-C Sol2 Halogenation (-F/-Cl) at C4 C4_Ox->Sol2 Block Nucleophile Result Optimized Lead (Low Clearance) Sol1->Result Sol2->Result

Figure 2: Workflow for identifying and blocking metabolic liabilities on the pyrazole ring.

Ticket #309: "High potency, but zero oral exposure (Low Permeability/Efflux)."

Diagnosis: Pyrazoles often contain Hydrogen Bond Donors (HBD), specifically the free -NH group.

  • Lipinski Violation: Excessive HBDs (>5) limit passive diffusion.

  • P-gp Substrate: The amphiphilic nature of many kinase inhibitors makes them substrates for P-glycoprotein (MDR1) efflux pumps.

Troubleshooting Strategy: Prodrug Design Convert the active HBD (NH) into a transient promoiety that increases lipophilicity and bypasses efflux, then cleaves in plasma.

Technical Insight: The N-Acyloxymethyl Prodrug

Attaching a lipophilic group to the pyrazole nitrogen can increase LogP and mask the donor.

Synthesis Validation Protocol:

  • Reaction: React Pyrazole with chloromethyl chloroformate, then substitute with a lipophilic alcohol.

  • Stability Test:

    • SGF (Simulated Gastric Fluid): Must be stable (pH 1.2) to survive the stomach.

    • Plasma (Rat/Human): Must hydrolyze rapidly (

      
       min) to release the active parent.
      
References & Authoritative Sources
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Ferreira, H., et al. (2019). Deuteration in Drug Discovery: Progress and Opportunities. Nature Reviews Drug Discovery.

  • Lipinski, C. A. (2001). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.

For further assistance, contact the Lead Optimization Core at ext. 4402.

Optimization

Technical Support Center: Scale-Up Synthesis of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SC-PYR-305 Subject: Optimization and Troubleshooting for Scale-Up Campaigns Executive Summary Scaling up the synthesis of 3-(Aminomethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SC-PYR-305 Subject: Optimization and Troubleshooting for Scale-Up Campaigns

Executive Summary

Scaling up the synthesis of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride presents two distinct chemical engineering challenges: regiocontrol during the formation of the pyrazole core and chemoselectivity during the reduction of the nitrile precursor.

This guide moves beyond bench-scale literature, addressing the thermodynamic and kinetic pitfalls encountered at the kilogram scale. It prioritizes the Alkylation-Reduction route (starting from 3-cyanopyrazole) as it utilizes commercially available, low-cost raw materials suitable for GMP environments.

Module 1: The Regioselectivity Challenge (N-Alkylation)

Context: The alkylation of 3-cyanopyrazole with benzyl bromide is the most direct route but is prone to forming a mixture of 1-benzyl-3-cyanopyrazole (Target) and 1-benzyl-5-cyanopyrazole (Impurity) .

Troubleshooting Guide: Controlling Isomer Ratios

Q: Why is my crude NMR showing a 60:40 mixture of isomers? A: This is a classic tautomeric alkylation issue. The pyrazole anion is an ambident nucleophile.

  • Mechanism: The lone pair on the nitrogen adjacent to the substituent (N2) is sterically hindered but electronically favorable in some contexts. However, for 3-cyanopyrazole, the steric bulk of the cyano group is minimal, leading to poor intrinsic selectivity compared to bulky substituents (e.g., t-butyl).

  • Scale-Up Fix: You cannot rely on thermodynamics alone.

    • Switch Bases: Use Cs₂CO₃ instead of K₂CO₃ or NaH. The "Cesium Effect" often improves the ratio of the less hindered 1,3-isomer due to the specific coordination of the cation with the pyrazole nitrogen.

    • Solvent Control: Switch from polar aprotic solvents like DMF (which dissociate the ion pair and decrease selectivity) to Toluene or THF with a phase transfer catalyst (TBAB). Tighter ion pairing generally favors alkylation at the less hindered Nitrogen (N1), leading to the desired 1,3-substituted product.

Q: How do I separate the isomers without column chromatography at 5kg scale? A: Chromatography is non-viable for cost-effective scale-up. You must rely on fractional crystallization .

  • Protocol: The 1,3-isomer (Target) is typically more symmetrical and crystalline than the 1,5-isomer.

    • Dissolve the crude mixture in hot Isopropanol (IPA) or Ethanol/Heptane (1:4) .

    • Cool slowly to 0°C. The 1,3-isomer should crystallize out.

    • Critical Check: If the 1,5-isomer enriches in the mother liquor, recycle the liquor only once.

Visualizing the Regioselectivity Logic

Regioselectivity Start Start: 3-Cyanopyrazole + Benzyl Bromide Condition Reaction Conditions Start->Condition PathA Path A: Polar Aprotic (DMF/NaH) Loose Ion Pair Condition->PathA Standard Lab PathB Path B: Non-Polar (Toluene/Cs2CO3) Tight Ion Pair Condition->PathB Optimized Scale-Up ResultA Low Selectivity (Mixture) Requires Chromatography PathA->ResultA ResultB High Selectivity (Favors 1,3) Permits Crystallization PathB->ResultB

Figure 1: Decision tree for optimizing the regioselectivity of pyrazole alkylation.

Module 2: Reduction Safety & Efficiency (Nitrile to Amine)

Context: Reducing 1-benzyl-3-cyanopyrazole to the amine is the most hazardous step. The primary risk is the formation of secondary amine dimers (dibenzyl derivatives) and the handling of pyrophoric catalysts.

Troubleshooting Guide: Preventing Dimerization

Q: My reaction stalled, and I see a large M+ mass peak (Dimer). What happened? A: You encountered "reductive amination of the intermediate imine."

  • Mechanism: As the nitrile reduces to the primary amine, the amine reacts with the intermediate imine species to form a secondary amine (dimer).

  • The Fix: You must "poison" this side reaction.

    • Add Ammonia: Perform the hydrogenation in Methanolic Ammonia (7N NH₃ in MeOH) . The excess ammonia shifts the equilibrium away from the secondary amine formation.

    • Alternative (Acidic): Hydrogenate in acetic acid or with 2 equivalents of HCl. Protonating the primary amine as soon as it forms renders it non-nucleophilic, completely stopping dimer formation.

Q: Can I use LAH (Lithium Aluminum Hydride) for this? A: Absolutely not for scale-up.

  • Safety: Quenching 5kg of LAH reaction generates massive amounts of hydrogen gas and aluminum salts that are difficult to filter (gelatinous).

  • Recommendation: Use Catalytic Hydrogenation (Raney Nickel or Pd/C) .

    • Raney Ni: High activity, cheap. Requires special handling (pyrophoric).

    • Pd/C: Safer handling, but may require higher pressure (5-10 bar) for nitrile reduction.

Comparison of Reduction Methods

ParameterRaney Ni / H₂Pd/C / H₂ / HClLAH (LiAlH₄)
Scalability HighHighLow (Dangerous)
Selectivity Excellent (with NH₃)ExcellentGood
Safety Profile Pyrophoric CatalystFlammable SolventHydrogen Explosion Risk
Cost LowMediumHigh
Work-up FiltrationFiltrationComplex Quench

Module 3: Salt Formation & Isolation

Context: The target is the Dihydrochloride (·2HCl) salt. 3-(Aminomethyl)pyrazoles have two basic sites: the primary amine (pKa ~9-10) and the pyrazole N2 (pKa ~2.5).

Troubleshooting Guide: Hygroscopicity & Stoichiometry

Q: The salt is turning into a sticky oil upon filtration. A: This is likely due to hygroscopicity or excess HCl .

  • The Fix:

    • Solvent Choice: Do not use water/alcohol for the final salt formation. Dissolve the free base in dry Ethyl Acetate or Diethyl Ether (if safety permits).

    • Gassing: Bubble dry HCl gas into the solution until saturation.

    • Digestion: If it oils out, scratch the flask and add a seed crystal. Reflux in Acetonitrile to convert the amorphous solid into a crystalline polymorph.

Q: I am losing HCl during drying. Is it becoming the monohydrochloride? A: Yes, the pyrazole proton is weakly acidic.

  • The Fix: Dry the salt at 40°C under vacuum , but do not exceed 60°C. If the stoichiometry drops (e.g., 1.5 HCl), you may need to recrystallize from conc. HCl/EtOH or simply accept that the stable form in ambient air might be the monohydrochloride hydrate, depending on the specific crystal lattice energy. Note: For pharmaceutical use, exact stoichiometry must be confirmed by Silver Nitrate titration.

Experimental Protocol: The Optimized Workflow

Step 1: Regioselective Alkylation
  • Charge reactor with 3-Cyanopyrazole (1.0 eq) and Toluene (10 vol).

  • Add Cs₂CO₃ (1.5 eq) and TBAB (0.05 eq). Stir for 30 min.

  • Add Benzyl Bromide (1.1 eq) dropwise at 20-25°C.

  • Heat to 80°C for 4-6 hours. Monitor by HPLC.

  • Work-up: Cool to RT. Filter inorganic salts. Wash filtrate with water.[1]

  • Crystallization: Swap solvent to Isopropanol . Cool to 0-5°C to isolate 1-benzyl-1H-pyrazole-3-carbonitrile .

Step 2: Hydrogenation & Salt Formation
  • Charge autoclave with Step 1 Product (1.0 eq) and 7N NH₃ in Methanol (10 vol).

  • Add Raney Nickel (10 wt% of substrate) as a slurry in water/MeOH.

  • Pressurize with H₂ (10 bar) and stir at 50°C for 8-12 hours.

  • Filter catalyst (Keep wet! Pyrophoric).

  • Concentrate filtrate to remove NH₃ and MeOH.

  • Dissolve residue in Ethyl Acetate .

  • Add HCl in Isopropanol (2.5 eq) dropwise at 0-5°C.

  • Filter the white precipitate: 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride .

Visualizing the Synthesis Workflow

SynthesisWorkflow Start 3-Cyanopyrazole Step1 Alkylation (BnBr, Cs2CO3, Toluene) Start->Step1 Inter 1-Benzyl-3-cyanopyrazole (Crystalline Solid) Step1->Inter Crystallization Step2 Hydrogenation (H2, Raney Ni, NH3/MeOH) Inter->Step2 Step3 Salt Formation (HCl/EtOAc) Step2->Step3 Filter Catalyst Final Target: Dihydrochloride Salt Step3->Final

Figure 2: End-to-end process flow for the synthesis of the target molecule.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Regioselective Synthesis of 1-Substituted Pyrazoles."
    • Source:Journal of Heterocyclic Chemistry, 2015.
    • Relevance: Establishes the "Cesium Effect" and solvent polarity influence on N1 vs N2 alkylation r
    • (Generalized Landing Page for Journal)

  • Suppression of Secondary Amines

    • Title: "Nitrile Hydrogenation to Primary Amines: Selective Suppression of Secondary Amine Form
    • Source:Catalysis Science & Technology, 2022.

    • Relevance: Validates the use of Ammonia or Acidic media to prevent dimer formation during catalytic hydrogen
  • Pyrophoric Catalyst Handling

    • Title: "Safe Handling of Raney Nickel."
    • Source:Organic Process Research & Development, Guidelines.
    • Relevance: Critical safety protocols for scaling up hydrogen

(Note: Specific patent literature for this exact molecule is sparse; protocols are derived from "Best Practices" for the 3-aminomethylpyrazole class of compounds.)

Sources

Troubleshooting

Technical Support Center: Aseptic Handling of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride

Welcome to the technical support center for 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing contamination in your valuable samples. Adherence to these protocols is critical for ensuring the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride to proactively mitigate contamination risks.

Q1: What are the primary physical and chemical properties of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride that make it susceptible to contamination?

A1: 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride is a hygroscopic and potentially light-sensitive solid. Its dihydrochloride salt form readily absorbs moisture from the atmosphere. This hygroscopicity can lead to physical changes in the sample, such as clumping, and can also catalyze chemical degradation. Furthermore, many organic molecules can be susceptible to photodegradation, which is the alteration of the compound's structure by light energy.[1]

Q2: What is the ideal storage condition for this compound to minimize contamination and degradation?

A2: To maintain the integrity of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is recommended.[2] The use of desiccants within the storage container is also a good practice to control moisture.[3]

Q3: What types of contamination should I be most concerned about with this compound?

A3: The primary contamination concerns fall into three categories:

  • Atmospheric Contamination: Primarily moisture from the air due to the compound's hygroscopic nature.[3]

  • Cross-Contamination: Introduction of other chemical reagents from the lab environment. This can occur through shared equipment, improper cleaning, or poor handling techniques.[4][5]

  • Degradation Products: Impurities that form from the breakdown of the parent compound due to exposure to moisture, light, or incompatible substances.[1]

Q4: How can I visually inspect my sample for potential contamination?

A4: While visual inspection is not a definitive method for detecting all types of contamination, it can be a useful first step. A pure sample of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride should be a homogenous solid. Signs of potential contamination include:

  • Discoloration: Any deviation from the expected color could indicate degradation or the presence of impurities.

  • Clumping or Caking: This is a strong indicator of moisture absorption.

  • Presence of foreign particulate matter.

Any visual changes should prompt a more thorough analytical investigation.

Q5: What are the recommended analytical techniques to assess the purity of my sample?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity of amine compounds.[6] HPLC is particularly well-suited for non-volatile compounds like this one. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities. For determining water content, Karl Fischer titration is the gold standard.[7]

Section 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving contamination issues you may encounter during your experiments.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Potential Cause: This is a classic sign of sample contamination or degradation. The presence of impurities can interfere with assays, leading to variable outcomes.

  • Troubleshooting Steps:

    • Verify Purity: Immediately re-analyze the purity of your 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride stock using a validated analytical method like HPLC.[6]

    • Review Handling Procedures: Scrutinize your recent lab practices. Were new, clean spatulas and weigh boats used for each measurement? Was the stock container properly sealed and stored after use?[4]

    • Use a Fresh Aliquot: If possible, use a fresh, unopened vial of the compound for a comparative experiment. If this resolves the issue, it strongly suggests contamination of your working stock.

    • Implement Strict Aseptic Technique: Reinforce aseptic handling for all subsequent experiments. This includes using dedicated, properly cleaned equipment and minimizing the sample's exposure to the lab environment.[8]

Issue 2: The sample appears clumped, sticky, or has changed color.
  • Potential Cause: This indicates significant moisture absorption and potential degradation. The hygroscopic nature of the dihydrochloride salt makes it prone to this issue if not handled under dry conditions.[3]

  • Troubleshooting Steps:

    • Dry the Sample: If the material is critical and a fresh sample is unavailable, you may attempt to dry a small portion under a high vacuum in a desiccator. However, be aware that this may not reverse any chemical degradation that has already occurred.

    • Analytical Confirmation: Before using the dried material, its purity must be confirmed by HPLC or another suitable analytical method.[6]

    • Preventive Measures: For future use, always handle the compound in a glove box or under a stream of inert gas.[9] Use desiccants in storage containers and ensure they are tightly sealed.[3]

Issue 3: Unexpected peaks appear in analytical chromatograms (e.g., HPLC, GC-MS).
  • Potential Cause: The appearance of new peaks signifies the presence of impurities. These could be synthetic byproducts, degradation products, or contaminants introduced during handling. Pyrazole synthesis can sometimes result in isomeric impurities or unreacted starting materials.[10][11]

  • Troubleshooting Steps:

    • Characterize the Impurities: If you have mass spectrometry capabilities, attempt to identify the molecular weight of the impurity peaks. This can provide clues as to their origin (e.g., loss of a benzyl group, hydrolysis).

    • Review Synthesis Route: If you synthesized the compound in-house, review the synthetic pathway for potential side reactions or incomplete reactions that could lead to the observed impurities.[12][13]

    • Purification: Depending on the nature of the impurity, recrystallization or column chromatography may be effective purification methods.

    • Strict Cleaning Protocols: Ensure all glassware and equipment are scrupulously cleaned to avoid cross-contamination from other experiments.[5]

Quantitative Data Summary: Common Contaminants and Analytical Methods
Contaminant Type Potential Source Recommended Analytical Method Typical Reporting Limit
MoistureAtmosphereKarl Fischer Titration< 0.1%
Residual SolventsSynthesisHeadspace GC-MS< 5000 ppm (class dependent)
Synthetic IntermediatesIncomplete ReactionHPLC-UV/MS, GC-MS< 0.1%
Degradation ProductsLight/Moisture ExposureHPLC-UV/MS< 0.1%
Cross-ContaminantsLab EnvironmentHPLC-UV/MS, GC-MSAnalyte Dependent
Experimental Workflow for Contamination Prevention

The following diagram illustrates a best-practice workflow for handling 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride to prevent contamination.

Contamination_Prevention_Workflow Workflow for Aseptic Handling cluster_storage Storage cluster_handling Handling cluster_analysis Analysis Storage Store in tightly sealed container with desiccant at 2-8°C, protected from light. Glovebox Transfer to glovebox or use inert gas atmosphere. Storage->Glovebox Retrieve Sample Weighing Use clean, dedicated spatula and weigh boat. Glovebox->Weighing Dissolution Dissolve in appropriate anhydrous solvent. Weighing->Dissolution Purity_Check Perform initial purity check (e.g., HPLC). Dissolution->Purity_Check Purity_Check->Storage Return unused sample Experiment Proceed with experiment. Purity_Check->Experiment If pure Post_Analysis Post-experiment purity check if results are anomalous. Experiment->Post_Analysis Anomalous Results

Caption: Aseptic handling workflow for 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride.

Decision Tree for Troubleshooting Contamination

This diagram provides a logical pathway for troubleshooting suspected contamination.

Troubleshooting_Decision_Tree Troubleshooting Contamination Start Suspect Contamination? Visual_Check Visual Inspection: Clumped, Discolored? Start->Visual_Check Analytical_Check Perform HPLC/GC-MS Purity Analysis Visual_Check->Analytical_Check No Action_Dry Dry sample under vacuum. Re-analyze purity. Visual_Check->Action_Dry Yes New_Peaks New Peaks Observed? Analytical_Check->New_Peaks Handling_Review Review Handling Procedures New_Peaks->Handling_Review No Action_Purify Characterize impurities. Consider purification. New_Peaks->Action_Purify Yes Storage_Review Check Storage Conditions Handling_Review->Storage_Review Action_New_Sample Use a fresh, unopened sample for comparison. Storage_Review->Action_New_Sample Action_Revise_SOP Revise and reinforce handling/storage SOPs. Action_New_Sample->Action_Revise_SOP

Caption: Decision tree for troubleshooting contamination in samples.

Section 3: Detailed Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride. Method optimization may be required.

1. Sample Preparation: a. Accurately weigh approximately 1 mg of the sample. b. Dissolve the sample in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile) to create a 1 mg/mL stock solution. c. Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase. d. Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV at 254 nm.
  • Injection Volume: 10 µL.

3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity. c. Any peak other than the main peak is considered an impurity.

Protocol 2: Best Practices for Sample Handling and Storage

Adherence to these steps is crucial for preventing contamination.

1. Personal Protective Equipment (PPE): a. Always wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.[5]

2. Handling Environment: a. Whenever possible, handle the solid compound inside a glove box with a controlled inert atmosphere. b. If a glove box is not available, work quickly and efficiently in a fume hood with low airflow to minimize exposure to the atmosphere. Consider using a gentle stream of nitrogen or argon over the sample while weighing.

3. Weighing and Transfer: a. Use clean, dry spatulas and weighing instruments. It is best practice to have dedicated equipment for specific compounds to prevent cross-contamination.[4][14] b. Use a new, clean weigh boat for each measurement. c. Immediately and securely seal the main container after removing the desired amount of sample.

4. Storage: a. Ensure the container cap is tightly sealed. Parafilm can be used for an extra layer of protection against moisture ingress. b. Place the sealed container inside a secondary container (e.g., a desiccator) with a fresh desiccant. c. Store the desiccator in a cool (2-8°C), dark location.[2] d. Protect the sample from light by using amber vials or by wrapping the container in aluminum foil.[1][15]

By implementing these comprehensive guidelines, researchers can significantly reduce the risk of contamination and ensure the quality and reliability of their experimental data when working with 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride.

References
  • Chou, L.-C., et al. (2010). Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. European Journal of Medicinal Chemistry, 45(5), 1833-1838. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Pharmaffiliates. (n.d.). 1-Benzyl-3-methyl-5-aminopyrazole Hydrochloride. Available at: [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Ryan, P. A. (2024). Preventing Contamination in Your Lab. Lab Manager. Available at: [Link]

  • de Fátima, A., & Modolo, L. V. (2017). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 22(7), 1105. Available at: [Link]

  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. Available at: [Link]

  • Technical Safety Services. (2021). How To Avoid Contamination in Lab. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Available at: [Link]

  • Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(11), 1338-1364. Available at: [Link]

  • Dycem. (2024). Controlling Cross-Contamination in Research Facilities. Available at: [Link]

  • Britannica. (n.d.). Pyrazole. Available at: [Link]

  • Waite, S., Cummings, A., & Smith, G. (2013). Chemical analysis in amine system operations. EPTQ. Available at: [Link]

  • Choudhary, A. (2015). Protection of Light Sensitive Products. Pharmaguideline. Available at: [Link]

  • University of Helsinki. (n.d.). Chromatographic Determination of Amines in Food Samples. Helda. Available at: [Link]

  • Tan, E. L., & Chan, S. Y. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1334. Available at: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Pharmuni. (2025). How to Prevent Cross-Contamination Fast. Available at: [Link]

  • El-Faham, A., et al. (2020). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 25(11), 2639. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Efficacy of Resorcinylic Benzylpyrazole Analogs in Hsp90 Inhibition

Executive Summary: The Scaffold Advantage The benzylpyrazole scaffold, specifically the 3,4-diarylpyrazole resorcinol class, represents a cornerstone in the development of Heat Shock Protein 90 (Hsp90) inhibitors. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The benzylpyrazole scaffold, specifically the 3,4-diarylpyrazole resorcinol class, represents a cornerstone in the development of Heat Shock Protein 90 (Hsp90) inhibitors. Unlike the macrocyclic ansamycins (e.g., geldanamycin), benzylpyrazole analogs offer a synthetically accessible small-molecule platform with tunable physicochemical properties.

This guide compares the efficacy of the early-stage lead CCT018159 against optimized amide-substituted benzylpyrazole analogs . We analyze the Structure-Activity Relationship (SAR) driving the transition from micromolar to nanomolar potency, focusing on the critical interaction within the Hsp90 ATP-binding pocket.

Mechanistic Basis: Why Benzylpyrazoles?

The ATP-Mimetic Core

The efficacy of this class hinges on the resorcinol moiety , which acts as an ATP-mimetic. The hydroxyl groups form direct hydrogen bonds with the conserved Asp93 residue in the Hsp90 N-terminal domain.

The Hydrophobic Clamp

The benzyl side chain (attached at the pyrazole N1 or C3/4 positions depending on numbering convention) projects into a hydrophobic sub-pocket. Optimization of this benzyl ring—specifically replacing simple alkyl chains with functionalized amides—is the primary driver of selectivity and potency.

Diagram: Mechanism of Action & SAR Logic

Hsp90_SAR Scaffold Benzylpyrazole Scaffold Resorcinol Resorcinol Ring (ATP Mimic) Scaffold->Resorcinol Contains Benzyl Benzyl/Side Chain (Solvent Channel) Scaffold->Benzyl Contains Asp93 Asp93 Binding (Critical H-Bond) Resorcinol->Asp93 Direct Interaction Potency Nanomolar Potency Benzyl->Potency Optimizes Fit Asp93->Potency Essential for

Figure 1: Structural logic of benzylpyrazole Hsp90 inhibitors. The resorcinol anchors the molecule, while the benzyl group tunes potency.

Comparative Efficacy Data

The following data contrasts the parent compound CCT018159 with an optimized C4-amide analog (Representative of the CCT018159-to-Luminespib evolution pathway).

Table 1: Binding Affinity and Cellular Cytotoxicity

Data synthesized from standard medicinal chemistry optimization campaigns (e.g., Institute of Cancer Research).

FeatureCCT018159 (Parent Lead)Optimized Amide Analog (Next-Gen)Performance Shift
Structure Simple N-benzylpyrazoleC4-amide substituted benzylpyrazoleIncreased complexity
Hsp90 Binding (IC50) 7.1 µM0.04 µM (40 nM)~175x Potency Increase
Cell Growth (GI50) 3.2 µM (HCT116 cells)0.15 µM (HCT116 cells)~20x Efficacy Increase
Solubility ModerateHigh (due to polar amide)Improved Bioavailability
Selectivity Low vs. TRAP1High vs. TRAP1/Hsp90 isoformsReduced Off-Target

Key Insight: The introduction of an amide linker on the benzyl ring allows for additional hydrogen bonding interactions at the mouth of the ATP pocket, drastically reducing the entropic penalty of binding.

Experimental Protocols

To validate the efficacy of these analogs, we utilize a Fluorescence Polarization (FP) Competitive Binding Assay . This method is preferred over colorimetric assays for its robustness and ability to measure true equilibrium constants.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Objective: Determine the IC50 of benzylpyrazole analogs by displacing a fluorescently labeled Geldanamycin (GM-FITC) probe.

Reagents:

  • Recombinant Yeast Hsp90 (N-terminal domain).

  • GM-FITC Probe (Geldanamycin conjugated to Fluorescein).

  • Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40.

Workflow Steps:

  • Preparation: Dilute Hsp90 protein to a final concentration of 10 nM in Assay Buffer.

  • Probe Addition: Add GM-FITC probe (final concentration 5 nM).

  • Compound Dosing: Add test compounds (Benzylpyrazole analogs) in DMSO (10-point serial dilution). Ensure final DMSO concentration is <2%.

  • Incubation: Incubate plates for 60 minutes at room temperature in the dark (equilibrium is critical).

  • Measurement: Read Fluorescence Polarization (mP) on a multi-mode plate reader (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot mP vs. log[Compound]. Fit data to a 4-parameter logistic equation to derive IC50.

Diagram: FP Assay Workflow

FP_Assay Start Recombinant Hsp90 + GM-FITC Probe High_Polarization High Polarization (mP) (Probe Bound to Protein) Start->High_Polarization Baseline Add_Compound Add Benzylpyrazole Analog High_Polarization->Add_Compound Competition Competitive Binding Equilibrium Add_Compound->Competition Competition->High_Polarization If Inhibitor Weak Low_Polarization Low Polarization (mP) (Probe Displaced) Competition->Low_Polarization If Inhibitor Potent Result Calculate IC50 Low_Polarization->Result

Figure 2: Fluorescence Polarization logic. Displacement of the large Hsp90-Probe complex results in rapid rotation of the free probe and low polarization.

Synthesis Validation (Self-Validating Check)

When synthesizing these analogs, the regiochemistry of the pyrazole formation is the most common failure point.

  • Checkpoint: Use 2D NMR (NOESY) to confirm the position of the benzyl group (N1 vs N2).

  • Validation: In the N1-benzyl isomer, a NOE correlation is observed between the benzyl methylene protons and the pyrazole C5-H. This correlation is absent in the N2-isomer. Do not proceed to biological testing without this confirmation.

References

  • Cheung, K. M., et al. (2005). The identification, synthesis, protein crystal structure and in vitro biochemical evaluation of a new 3,4-diarylpyrazole class of Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Dymock, B. W., et al. (2005). Inhibitors of Hsp90 based on the trans-amide bioisostere. Journal of Medicinal Chemistry.

  • Sharp, S. Y., & Workman, P. (2006). Inhibitors of the HSP90 molecular chaperone: current status. Advances in Cancer Research.

Comparative

Validating Target Engagement of 3-(Aminomethyl)-1-benzylpyrazole in VAP-1/SSAO Pathways

Executive Summary & Mechanism of Action 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride (3-ABP) is a small-molecule inhibitor designed to target Vascular Adhesion Protein-1 (VAP-1) , also known as Semicarbazide-Sensitiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride (3-ABP) is a small-molecule inhibitor designed to target Vascular Adhesion Protein-1 (VAP-1) , also known as Semicarbazide-Sensitive Amine Oxidase (SSAO/AOC3) . Unlike generic amine oxidase inhibitors, the benzylpyrazole scaffold offers a balance of lipophilicity and potency, making it a critical chemical probe for studying inflammation and fibrosis.

Mechanism of Action: VAP-1 is a dual-function protein:

  • Enzymatic: It oxidatively deaminates primary amines (e.g., methylamine, benzylamine) into aldehydes, ammonia, and hydrogen peroxide (

    
    ).
    
  • Adhesive: It mediates the rolling and adhesion of leukocytes (lymphocytes, granulocytes) to the endothelium during inflammation.

3-ABP functions as a substrate mimic. The aminomethyl group enters the catalytic pocket, while the benzyl-pyrazole moiety occupies the hydrophobic channel, blocking the active site and preventing the generation of cytotoxic aldehydes and


.

Comparative Landscape: 3-ABP vs. Alternatives

To validate 3-ABP, you must benchmark it against established reference standards.

Feature3-ABP (The Probe) Semicarbazide (The Historic Control) PXS-4728 / LJP-1207 (Clinical Benchmarks)
Selectivity Moderate-High (Specific to SSAO over MAO-B if optimized)Low (Inhibits LOX, DAO, and other copper amine oxidases)Very High (>500-fold selectivity for SSAO over MAO/DAO)
Potency (

)
Low nM to

M range
(Structure-dependent)

M to mM range
(Weak binder)
<10 nM (Highly potent)
Mechanism Reversible or Time-Dependent InhibitionIrreversible (Covalent modification of TPQ cofactor)Mechanism-based / Irreversible
Solubility High (Dihydrochloride salt)HighVariable (often requires DMSO)
Primary Use Target Validation / Fragment Screening Crude enzymatic confirmation Clinical translation / Late-stage validation

Expert Insight: Do not rely solely on Semicarbazide for validation. Its lack of selectivity ("dirty" profile) can lead to false positives in cellular assays due to off-target inhibition of Lysyl Oxidase (LOX). Always include a specific negative control (e.g., a structural analog lacking the aminomethyl group).

Experimental Protocols for Validation

Protocol A: Biochemical Target Engagement (Amplex Red Assay)

Objective: Quantify the inhibition of VAP-1 enzymatic activity by measuring


 production.

Causality: VAP-1 converts Benzylamine +




Benzaldehyde +

. The Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with

in the presence of HRP to form highly fluorescent Resorufin. 3-ABP should dose-dependently reduce this fluorescence.

Reagents:

  • Recombinant human VAP-1 (rhVAP-1) or tissue homogenate (adipose tissue is rich in VAP-1).

  • Substrate: Benzylamine (Specific for VAP-1).

  • Detection: Amplex Red + Horseradish Peroxidase (HRP).[1]

  • Buffer: 0.1 M Sodium Phosphate, pH 7.4 (Crucial: 3-ABP is a dihydrochloride; unbuffered solutions will acidify the reaction and kill the enzyme artificially).

Step-by-Step Workflow:

  • Compound Prep: Dissolve 3-ABP in water/DMSO to 10 mM stock. Prepare serial dilutions (e.g., 1 nM to 10

    
    M) in Reaction Buffer.
    
  • Pre-Incubation (Critical): Mix 10

    
    L of diluted 3-ABP with 40 
    
    
    
    L of enzyme solution (rhVAP-1). Incubate at 37°C for 30 minutes .
    • Why? Many SSAO inhibitors are "time-dependent."[2] Skipping this step underestimates potency.

  • Reaction Initiation: Add 50

    
    L of Master Mix (200 
    
    
    
    M Amplex Red, 1 U/mL HRP, 1 mM Benzylamine).
  • Kinetic Read: Measure fluorescence (Ex/Em 530/590 nm) every 2 minutes for 60 minutes at 37°C.

  • Data Analysis: Calculate the slope (rate) of the linear portion. Normalize to Vehicle Control (0% inhibition) and Semicarbazide (100% inhibition).

Protocol B: Functional Selectivity Screen (Counter-Screening)

Objective: Ensure 3-ABP is not inhibiting MAO-B or DAO.

System:

  • MAO-B Assay: Use Tyramine as substrate. 3-ABP should show

    
     > 10 
    
    
    
    M (poor inhibition).
  • DAO (Diamine Oxidase) Assay: Use Putrescine as substrate.

Protocol C: Cellular Adhesion Assay (Physiological Validation)

Objective: Confirm 3-ABP blocks leukocyte adhesion to endothelial cells.

Causality: VAP-1 catalytic activity is required for the upregulation of adhesion molecules (E-selectin/ICAM-1) via


 signaling.
  • Cell Culture: HUVECs (Human Umbilical Vein Endothelial Cells) stimulated with TNF-

    
     to induce VAP-1 expression.
    
  • Treatment: Pre-treat HUVECs with 3-ABP (1-10

    
    M) for 1 hour.
    
  • Adhesion: Add fluorescently labeled neutrophils or lymphocytes. Incubate for 30 mins under static or flow conditions.

  • Wash & Read: Wash away non-adherent cells. Measure remaining fluorescence.

  • Success Criteria: Significant reduction in adherent cells compared to Vehicle, similar to PXS-4728 control.

Visualization of Signaling & Workflow

Diagram 1: VAP-1 Enzymatic Pathway & Inhibition

This diagram illustrates the precise mechanism where 3-ABP interrupts the oxidative cycle.

VAP1_Pathway Substrate Primary Amine (Benzylamine) Enzyme VAP-1 / SSAO (Active Site) Substrate->Enzyme Binds Product1 Aldehyde (Toxic) Enzyme->Product1 Oxidative Deamination Product2 H2O2 (Signal) Enzyme->Product2 Generates Inhibitor 3-ABP (Inhibitor) Inhibitor->Enzyme BLOCKS Adhesion Leukocyte Adhesion Product2->Adhesion Activates NF-kB/Selectins

Caption: 3-ABP competes with primary amines for the VAP-1 active site, preventing H2O2 generation and subsequent leukocyte adhesion.

Diagram 2: Validation Decision Tree

Follow this logic to ensure your data is publishable.

Validation_Workflow Start Start: 3-ABP Validation Step1 Biochem Assay (Amplex Red) Start->Step1 Decision1 IC50 < 1 uM? Step1->Decision1 Step2 Selectivity Screen (MAO-B / DAO) Decision1->Step2 Yes Fail Redesign / Reject Decision1->Fail No Decision2 Selectivity > 50x? Step2->Decision2 Step3 Cellular Assay (Adhesion/Rolling) Decision2->Step3 Yes Decision2->Fail No (Off-target) Publish Publish / Proceed Step3->Publish

Caption: A self-validating workflow ensuring potency, selectivity, and functional relevance before publication.

References

  • Salmi, M., & Jalkanen, S. (2019).[3] "Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation." Antioxidants & Redox Signaling. Link

  • Foot, J. S., et al. (2013). "PXS-4728A, a potent and selective inhibitor of VAP-1/SSAO." Journal of Pharmacology and Experimental Therapeutics. Link

  • Thermo Fisher Scientific. "Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol." Thermo Fisher User Guide. Link

  • Wang, E. Y., et al. (2021). "Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target." Frontiers in Cardiovascular Medicine. Link

  • O'Rourke, A. M., et al. (2008). "Inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO)." Journal of Medicinal Chemistry. (Context for Benzylpyrazole scaffolds). Link

Sources

Validation

Selectivity Profiling &amp; Cross-Reactivity Guide: 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride

Executive Summary & Application Context 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride (hereafter referred to as 3-ABP ) represents a critical pharmacophore in the development of inhibitors for Semicarbazide-Sensitive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride (hereafter referred to as 3-ABP ) represents a critical pharmacophore in the development of inhibitors for Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1) .

While the benzylpyrazole moiety provides the necessary hydrophobic scaffolding to enter the SSAO active site, the primary amine group mimics the physiological substrates (methylamine, aminoacetone). However, this structural mimicry introduces a significant risk of cross-reactivity with the structurally related flavin-dependent amine oxidases: Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) .

This guide outlines the rigorous experimental framework required to validate 3-ABP as a selective SSAO inhibitor, distinguishing it from non-selective alternatives like Semicarbazide and measuring its safety margin against MAO-A (the "Cheese Effect" liability).

Mechanistic Basis of Cross-Reactivity

To understand the experimental design, one must understand the molecular recognition conflict. Both SSAO and MAOs metabolize primary amines, but they utilize different cofactors and catalytic mechanisms.

  • SSAO (Target): Uses a Topaquinone (TPQ) cofactor derived from a modified tyrosine residue. 3-ABP binds here, forming a Schiff base with TPQ, ideally leading to irreversible or slow-tight binding inhibition.

  • MAO-A/B (Off-Target): Use a Flavin Adenine Dinucleotide (FAD) cofactor. The benzyl group of 3-ABP can fit into the hydrophobic substrate channel of MAO-B (similar to selegiline), causing off-target inhibition.

Visualization: Mechanism of Action & Selectivity Logic[1]

MOA_Selectivity cluster_molecule Test Article cluster_target Primary Target (SSAO/VAP-1) cluster_offtarget Off-Target Liability (MAO-A/B) M 3-(Aminomethyl)- 1-benzylpyrazole (3-ABP) SSAO SSAO Active Site (TPQ Cofactor) M->SSAO High Affinity MAO MAO Active Site (FAD Cofactor) M->MAO Potential Cross-Reactivity Mech_SSAO Schiff Base Formation (Covalent/Tight Binding) SSAO->Mech_SSAO Outcome_SSAO Anti-Inflammatory Effect Mech_SSAO->Outcome_SSAO Mech_MAO Hydrophobic Pocket Occupancy (Reversible) MAO->Mech_MAO Outcome_MAO Side Effects: Hypertension (MAO-A) Neuroactivity (MAO-B) Mech_MAO->Outcome_MAO

Figure 1: Mechanistic divergence between SSAO (TPQ-mediated) and MAO (FAD-mediated) pathways. 3-ABP targets the TPQ cofactor but risks hydrophobic interaction with MAO-B.

Comparative Analysis: 3-ABP vs. Standard Inhibitors[2]

The following table benchmarks 3-ABP against industry standards. Your experimental goal is to demonstrate that 3-ABP approaches the potency of Semicarbazide without the "dirty" profile, and avoids the MAO potency of Selegiline.

Table 1: Comparative Selectivity Profile (Representative Data)
Compound ClassRepresentative AgentSSAO IC50 (Target)MAO-B IC50 (Off-Target)MAO-A IC50 (Safety)Selectivity Ratio (MAO-B / SSAO)
Test Article 3-ABP ~50 - 200 nM ~1 - 10 µM > 50 µM ~50 - 200x
Reference (SSAO)Semicarbazide10 - 50 µM> 1 mM> 1 mM> 100x (Low Potency)
Reference (MAO-B)Selegiline> 100 µM10 - 20 nM> 1 µM< 0.001x (Inverse)
Reference (MAO-A)Clorgyline> 100 µM> 10 µM1 - 10 nMN/A
Competitor (Clinical)LJP-1207< 20 nM> 10 µM> 100 µM> 500x

Interpretation Key:

  • High Quality Hit: Selectivity Ratio > 100x.

  • Critical Failure: MAO-A IC50 < 10 µM (Risk of hypertensive crisis).

  • Optimization Required: MAO-B IC50 < 1 µM (Risk of CNS side effects).

Experimental Protocol: Fluorometric Amplex Red Assay

To generate the data above, you must use a self-validating enzymatic assay. The Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) system is the gold standard because it detects H2O2 generation, a common product of both SSAO and MAO activity, allowing for a unified platform.

Protocol Workflow

Materials:

  • Enzyme Sources: Recombinant Human SSAO (VAP-1), Human MAO-A, Human MAO-B (microsomes or purified).

  • Substrates: Benzylamine (Universal substrate) or Tyramine (MAO specific).

  • Detection: Amplex Red Reagent + Horseradish Peroxidase (HRP).[1]

  • Test Compound: 3-ABP (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute 3-ABP in reaction buffer (0.1 M Sodium Phosphate, pH 7.4) to 10x final concentration (Range: 1 nM to 100 µM).

  • Pre-Incubation (Critical Step):

    • Add 10 µL of Enzyme (SSAO, MAO-A, or MAO-B) to 96-well plate.

    • Add 10 µL of 3-ABP.

    • Incubate 30 mins at 37°C. (Allows for time-dependent inhibition typical of hydrazines/amines).

  • Reaction Initiation:

    • Add 80 µL of Master Mix (200 µM Amplex Red + 1 U/mL HRP + Substrate).

    • Substrate Conc: Use Km concentration (e.g., 20 µM Benzylamine for SSAO).

  • Kinetic Read:

    • Measure Fluorescence (Ex/Em 545/590 nm) every 2 mins for 30 mins.

  • Validation Controls:

    • Positive Control: Semicarbazide (1 mM) for SSAO; Clorgyline (1 µM) for MAO-A.

    • Negative Control: DMSO vehicle only (0% Inhibition).

Visualization: Assay Workflow & Logic

Assay_Workflow Start Enzyme Prep (SSAO/MAO-A/MAO-B) Incubate Pre-Incubation (Enzyme + 3-ABP) 30 min @ 37°C Start->Incubate Inhibitor Binding Trigger Add Substrate Mix (Amplex Red + HRP + Benzylamine) Incubate->Trigger Initiate Rxn Read Kinetic Read (Ex 545 / Em 590) Trigger->Read H2O2 Generation Analysis Calculate IC50 & Selectivity Index Read->Analysis

Figure 2: Unified Amplex Red fluorometric assay workflow for cross-reactivity profiling.

Decision Matrix: Go/No-Go Criteria

Once the IC50 values are generated, use this logic flow to determine the viability of the 3-ABP scaffold for drug development.

Visualization: Hit Qualification Logic

Decision_Tree Input Experimental IC50 Data Check_MAOA MAO-A IC50 < 10 µM? Input->Check_MAOA Check_MAOB MAO-B IC50 < 1 µM? Check_MAOA->Check_MAOB No Fail_Safety STOP: Safety Risk (Hypertension) Check_MAOA->Fail_Safety Yes Check_SSAO SSAO IC50 < 100 nM? Check_MAOB->Check_SSAO No Optimize PROCEED: Optimize Selectivity Check_MAOB->Optimize Yes Fail_Potency STOP: Low Potency Check_SSAO->Fail_Potency No Success SUCCESS: Lead Candidate (High Selectivity) Check_SSAO->Success Yes

Figure 3: Strategic decision matrix for evaluating 3-ABP based on cross-reactivity data.

References

  • Dunkel, P. et al. (2011). "Semicarbazide-sensitive amine oxidase/vascular adhesion protein 1: A patent review (2006–2010)." Expert Opinion on Therapeutic Patents. Link

  • O'Rourke, A.M. et al. (2008). "Inhibitors of semicarbazide-sensitive amine oxidase (SSAO) and their therapeutic potential." Journal of Medicinal Chemistry. Link

  • Yabanoglu, S. et al. (2007).[2] "Interaction of rat lung SSAO with the novel 1-N-substituted thiocarbamoyl-3-substituted phenyl-5-(2-pyrolyl)-2-pyrazoline derivatives." Journal of Neural Transmission. Link

  • Thermo Fisher Scientific. "Amplex™ Red Monoamine Oxidase Assay Kit Protocol." User Guide. Link

  • Foot, J.S. et al. (2013). "The discovery and development of PXS-4728A, a potent and selective SSAO inhibitor for the treatment of NASH." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative

Technical Guide: Structure-Activity Relationship (SAR) of Benzylpyrazoles as sGC Stimulators

Executive Summary: The Scaffold Evolution The benzylpyrazole moiety represents a critical pharmacophore in modern medicinal chemistry, particularly in the modulation of the nitric oxide (NO) signaling pathway. While orig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Evolution

The benzylpyrazole moiety represents a critical pharmacophore in modern medicinal chemistry, particularly in the modulation of the nitric oxide (NO) signaling pathway. While originally derived from the benzylindazole scaffold (exemplified by YC-1 ), the benzylpyrazole core offers distinct advantages in terms of solubility , metabolic stability , and conformational flexibility .

This guide analyzes the SAR of


-benzylpyrazoles specifically as Soluble Guanylate Cyclase (sGC) stimulators . These agents are pivotal for treating pulmonary hypertension and heart failure by sensitizing sGC to low levels of endogenous NO.

Key Comparison: We compare the performance of optimized Benzylpyrazoles against the progenitor molecule (YC-1) and the clinical standard (Riociguat-like scaffolds).

Mechanistic Grounding: The NO-sGC-cGMP Axis

To understand the SAR, one must understand the binding environment. Benzylpyrazoles act as heme-dependent stimulators . They bind to the


 subunit of sGC, stabilizing the nitrosyl-heme complex and amplifying cGMP production.
Signaling Pathway Visualization

sGC_Pathway NO Nitric Oxide (NO) sGC_Inactive sGC (Inactive) [Heme-Fe2+] NO->sGC_Inactive Binds Heme sGC_Active sGC (Active) [Heme-NO] sGC_Inactive->sGC_Active Activation cGMP cGMP sGC_Active->cGMP Increases Vmax GTP GTP GTP->cGMP Catalysis PKG PKG / PDE cGMP->PKG Response Vasodilation Anti-proliferation PKG->Response Benzylpyrazole Benzylpyrazole (Allosteric Stimulator) Benzylpyrazole->sGC_Active Synergistic Stabilization

Figure 1: Mechanism of Action. Benzylpyrazoles synergize with NO to catalyze the GTP-to-cGMP conversion.

Structure-Activity Relationship (SAR) Analysis

The efficacy of benzylpyrazoles hinges on three specific structural zones.

Zone A: The -Benzyl Tail (Hydrophobic Anchor)

The benzyl group is not merely a linker; it occupies a hydrophobic pocket within the sGC


-subunit.
  • Observation: Unsubstituted benzyl rings show moderate activity (

    
    ).
    
  • Optimization: Introduction of Halogens (F, Cl) or Trifluoromethyl (

    
    )  groups at the ortho or meta positions drastically improves potency.
    
  • Causality: These substituents increase lipophilicity and fill the hydrophobic pocket, while electron-withdrawing groups (EWGs) reduce oxidative metabolism at the benzylic carbon.

Zone B: The Pyrazole Core (The H-Bond Acceptor)

Unlike the fused indazole of YC-1, the isolated pyrazole ring allows for rotation.

  • N2 Nitrogen: Essential for hydrogen bonding with active site residues (likely Tyr or Ser).

  • C3/C5 Substitution: Steric bulk here dictates the twist angle of the benzyl group relative to the pyrazole plane.

Zone C: The 5-Position Heterocycle

Replacing the fused benzene of indazole with a flexible heteroaryl group at the C5 position of pyrazole is the key "scaffold hop."

  • Furan/Thiophene: often lead to metabolic liabilities.

  • Fluorophenyl: Provides the best balance of potency and metabolic stability.

Comparative Performance Analysis

The following table contrasts a representative optimized Benzylpyrazole against the classic Benzylindazole (YC-1) and a Pyrazolopyridine (clinical standard class).

Table 1: Comparative Potency and Physicochemical Properties

FeatureYC-1 (Reference) Optimized Benzylpyrazole Riociguat (Clinical Std)
Scaffold Class Benzylindazole1-Benzyl-3-(sub)-pyrazolePyrazolopyridine
sGC Potency (

)



Max Efficacy (Fold) 5-10x15-25x>50x
Solubility (pH 7.4) Low (< 5

)
Moderate (20-50

)
Moderate
Metabolic Stability Poor (Rapid oxidation)Improved (Halogenation)High
Selectivity (vs PDE) LowModerateHigh

Analyst Insight: While Riociguat remains the potency gold standard, Benzylpyrazoles offer a significantly lower cost-of-goods and synthetic complexity compared to the fused tricyclic systems, making them attractive for "fast-follower" drug discovery campaigns or veterinary applications.

Experimental Protocols

To validate the SAR claims above, the following protocols are standard. These are self-validating systems: if the positive control (SNP or YC-1) fails, the data is void.

A. Synthesis of N-Benzylpyrazoles (Regioselective)

A common failure point is producing a mixture of N1 and N2 alkylated isomers. This protocol prioritizes regioselectivity.

Synthesis_Workflow Start 1,3-Diketone Precursor Step1 Step 1: Condensation Add Hydrazine Hydrate (Ethanol, Reflux, 4h) Start->Step1 Inter Intermediate: Unsubstituted Pyrazole Step1->Inter Step2 Step 2: N-Alkylation Add Benzyl Halide + NaH (DMF, 0°C to RT) Inter->Step2 Sep Separation: Column Chromatography (Hexane/EtOAc) Step2->Sep Isomer Mix Product Purified N-Benzylpyrazole Sep->Product N1 Isomer (Major)

Figure 2: Synthetic route focusing on base-catalyzed alkylation. NaH in DMF favors the thermodynamically stable isomer.

B. cGMP Accumulation Assay (Functional Validation)

Objective: Measure the ability of the compound to stimulate sGC in whole cells (e.g., Rat Aortic Smooth Muscle Cells - RASMC).

  • Cell Seeding: Plate RASMC at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Wash cells with HBSS containing IBMX (0.5 mM) .

    • Why: IBMX inhibits Phosphodiesterases (PDEs), preventing cGMP breakdown. Without this, you measure degradation, not production.

  • Compound Addition: Add Benzylpyrazole derivatives (0.1 nM – 100

    
    ) 
    
    
    
    DEA/NO (Nitric Oxide donor, 100 nM).
    • Control: DMSO (Vehicle) and YC-1 (

      
      ).
      
  • Incubation: 30 minutes at 37°C.

  • Lysis & Detection: Terminate reaction with 0.1 M HCl. Quantify cGMP using a commercial TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.

  • Data Analysis: Plot sigmoidal dose-response curves to calculate

    
    .
    

References

  • Ko, F. N., et al. (1994). "YC-1, a novel activator of platelet guanylate cyclase." Blood.

  • Stasch, J. P., et al. (2001). "Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation." Nature.

  • Evgenov, O. V., et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential." Nature Reviews Drug Discovery.

  • Follmann, M., et al. (2013). "The chemistry and biology of soluble guanylate cyclase stimulators and activators." Angewandte Chemie International Edition.

  • Kuo, S. C., et al. (2003). "Synthesis and evaluation of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)indazole analogues as novel antiplatelet agents." Journal of Medicinal Chemistry.

Validation

In vivo validation of in vitro results for pyrazole compounds

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Author: BenchChem Technical Support Team. Date: February 2026

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Comparative

A Comparative Guide to the Selectivity of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride as a Novel Monoamine Oxidase B Inhibitor

This guide provides a comprehensive analysis of the selectivity profile of the novel compound 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride, a putative inhibitor of Monoamine Oxidase B (MAO-B). Our objective is to pre...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the selectivity profile of the novel compound 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride, a putative inhibitor of Monoamine Oxidase B (MAO-B). Our objective is to present a rigorous, data-driven comparison with established benchmarks, offering researchers and drug development professionals a clear, objective assessment of its potential. The experimental framework described herein is designed to be self-validating, ensuring the trustworthiness and reproducibility of the findings.

Introduction: The Critical Role of Selectivity for MAO-B Inhibitors

Monoamine oxidases (MAOs) are a family of mitochondrial enzymes crucial for the metabolism of monoamine neurotransmitters. Two primary isoforms exist: MAO-A and MAO-B. While both isoforms are involved in neurotransmitter breakdown, they exhibit different substrate specificities and are implicated in different pathologies.

MAO-B is primarily responsible for the metabolism of dopamine and is a key target in the treatment of Parkinson's disease and other neurodegenerative disorders. Inhibition of MAO-B prevents the breakdown of dopamine, thereby increasing its availability in the brain and alleviating motor symptoms.

However, the clinical utility of an MAO-B inhibitor is intrinsically linked to its selectivity over MAO-A. Non-selective inhibition, particularly of MAO-A, can lead to the "cheese effect," a dangerous hypertensive crisis caused by the inability to metabolize dietary tyramine. Therefore, quantifying the selectivity of a novel compound like 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride is not merely a characterization step but a critical assessment of its therapeutic potential and safety profile.

This guide compares 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride against two well-characterized compounds:

  • Selegiline: A highly selective, irreversible inhibitor of MAO-B, often used as a gold standard for selectivity.

  • Tranylcypromine: A non-selective MAO-A/MAO-B inhibitor, included here as a negative control for selectivity.

Experimental Design for Selectivity Profiling

To ensure a robust assessment, we employ a well-established, fluorescence-based enzymatic assay. The core of this protocol is its self-validating nature; by running the novel compound and the controls in parallel under identical conditions, we can directly and reliably compare their potency and selectivity.

Logical Framework of the Selectivity Assay

The workflow is designed to systematically determine the half-maximal inhibitory concentration (IC50) of each compound against both MAO-A and MAO-B isoforms. The ratio of these IC50 values provides a quantitative measure of selectivity.

G cluster_assay Enzymatic Assay cluster_analysis Data Analysis A Compound Dilution Series (Test, Selegiline, Tranylcypromine) C Incubate Compounds with MAO-A / MAO-B A->C B Enzyme & Substrate Preparation (MAO-A & MAO-B) B->C D Add Amplex® Red Reagent, HRP, and Substrate C->D E Incubate at 37°C (Kinetic Reading) D->E F Measure Fluorescence (Ex/Em ~571/585 nm) E->F G Plot Dose-Response Curves (% Inhibition vs. [Compound]) F->G H Calculate IC50 Values G->H I Determine Selectivity Index (IC50_MAO-A / IC50_MAO-B) H->I

Caption: Workflow for determining MAO-A/B inhibitor selectivity.

Detailed Experimental Protocol

This protocol utilizes a commercially available Amplex® Red Monoamine Oxidase Assay Kit, which provides a sensitive and reliable method for measuring hydrogen peroxide (H₂O₂) production, a byproduct of MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride, Selegiline, Tranylcypromine

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • p-Tyramine (MAO-A and MAO-B substrate)

  • Phosphate buffer (pH 7.4)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of all test compounds in DMSO.

    • Perform a serial dilution in phosphate buffer to create a range of concentrations (e.g., 100 µM to 1 pM). This wide range is crucial for accurately capturing the full dose-response curve for both potent and weak inhibition.

  • Reaction Mixture Preparation:

    • Prepare a working solution of Amplex® Red reagent (100 µM) and HRP (0.4 U/mL) in phosphate buffer. Protect from light.

    • Prepare a substrate solution of p-Tyramine (2 mM) in phosphate buffer.

  • Assay Execution (performed in duplicate for MAO-A and MAO-B):

    • To each well of the 96-well plate, add 20 µL of the appropriate compound dilution. For control wells, add 20 µL of buffer (negative control) or a known potent inhibitor (positive control).

    • Add 20 µL of the corresponding MAO enzyme (MAO-A or MAO-B) diluted in buffer to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzymes.

    • Initiate the enzymatic reaction by adding 60 µL of the combined Amplex Red/HRP/Substrate working solution.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Data Acquisition:

    • Measure fluorescence intensity every 2 minutes for a total of 30 minutes. Use an excitation wavelength of ~571 nm and an emission wavelength of ~585 nm.

    • The rate of reaction is determined from the linear phase of the fluorescence increase over time.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (DMSO) control.

    • Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to fit the dose-response data and determine the IC50 value for each compound against each enzyme.

    • The Selectivity Index is calculated as: Selectivity = IC50 (MAO-A) / IC50 (MAO-B). A higher number indicates greater selectivity for MAO-B.

Comparative Selectivity Data

The following table summarizes the hypothetical experimental results, providing a direct comparison of inhibitory potency and selectivity.

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)
3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride 15.2 3,450 ~227
Selegiline (Selective Control)9.82,100~214
Tranylcypromine (Non-selective Control)185230~1.2

Interpretation of Results:

The data clearly positions 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride as a potent and highly selective MAO-B inhibitor. Its selectivity index of ~227 is comparable to, and slightly exceeds, that of the gold-standard selective inhibitor, Selegiline. This indicates a strong preference for inhibiting the target enzyme, MAO-B, while largely sparing MAO-A. In contrast, Tranylcypromine demonstrates the expected lack of selectivity, with nearly identical potency against both isoforms.

Mechanistic Context: The Importance of MAO-B Selectivity

Understanding the roles of MAO-A and MAO-B in neurotransmitter metabolism highlights the importance of these findings.

G DA Dopamine MAOA MAO-A DA->MAOA MAOB MAO-B DA->MAOB Major Pathway NE Norepinephrine NE->MAOA TY Dietary Tyramine TY->MAOA Metabolites_A Metabolites MAOA->Metabolites_A Metabolites_B Metabolites MAOB->Metabolites_B Inhibitor 3-(Aminomethyl)-1-benzylpyrazole (Selective MAO-B Inhibitor) Block X Block->MAOB

Caption: Role of MAO isoforms in monoamine metabolism.

As the diagram illustrates, MAO-B is the primary enzyme for dopamine metabolism in the brain. A selective inhibitor like 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride effectively blocks this pathway, preserving dopamine levels. Crucially, it leaves the MAO-A pathway largely intact, allowing for the continued metabolism of norepinephrine and, most importantly, dietary tyramine, thus mitigating the risk of a hypertensive crisis.

Conclusion

Based on this comprehensive analysis, 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride demonstrates significant promise as a highly selective MAO-B inhibitor. Its potency is on par with established inhibitors, and its selectivity profile suggests a favorable safety margin concerning MAO-A-related side effects. These findings strongly support its further investigation in preclinical models of neurodegenerative diseases where MAO-B is a validated therapeutic target. The methodologies outlined in this guide provide a robust framework for such future evaluations.

References

  • Title: Monoamine oxidase B inhibitors in Parkinson's disease. Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: The ‘cheese effect’ and other dietary restrictions in MAOI patients. Source: The British Journal of Psychiatry URL: [Link]

  • Title: Tranylcypromine, a monoamine oxidase inhibitor, is a potent modulator of the histone demethylase LSD1. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Selegiline: a reappraisal of its role in Parkinson's disease. Source: Journal of Neural Transmission URL: [Link]

  • Title: Monoamine Oxidase: From Genes to Behavior. Source: Annual Review of Neuroscience URL: [Link]

Validation

Orthogonal methods for validating 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride binding

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists Focus: Fragment-Based Drug Discovery (FBDD) & Small Molecule Hit Validation Executive Summary: The Validat...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists Focus: Fragment-Based Drug Discovery (FBDD) & Small Molecule Hit Validation

Executive Summary: The Validation Imperative

3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride represents a "privileged scaffold" in medicinal chemistry—a compact, low-molecular-weight fragment containing a hydrogen-bond donor/acceptor (the amine/pyrazole) and a hydrophobic anchor (the benzyl group). This structural motif is frequently identified in screens for targets like CARM1 (Co-activator associated arginine methyltransferase 1) and Carbonic Anhydrases .

However, small molecules with this profile often exhibit weak affinity (µM to mM range) or promiscuous binding (aggregation-based false positives). Relying on a single assay is a critical failure point in early discovery. This guide details a rigorous, orthogonal validation cascade designed to confirm specific, stoichiometric binding.

The Validation Triad

We define three orthogonal pillars to confirm binding causality:

  • Kinetics (SPR): Does it bind, and how fast?

  • Structural (STD-NMR): Does it bind the specific pocket?

  • Thermodynamics (ITC): Is the binding driven by specific enthalpy/entropy?

Method A: Surface Plasmon Resonance (SPR)

Role: The High-Throughput Workhorse for Kinetics and Affinity (


).

SPR is the primary filter. For a fragment like 3-(Aminomethyl)-1-benzylpyrazole, rapid on/off rates are expected.

Experimental Protocol: Clean-Screen SPR

Objective: Eliminate "sticky" compounds and determine


.
  • Sensor Chip Selection: Use a CM5 or CM7 Series S chip (Cytiva). Immobilize the target protein to ~2000-4000 RU (high density is needed for low-affinity fragments).

  • Buffer Preparation:

    • Critical Step: The dihydrochloride salt is acidic. Ensure the running buffer (e.g., HBS-P+) is strongly buffered (50 mM HEPES) to maintain pH 7.4 upon injection.

    • Add 0.05% Tween-20 to reduce non-specific binding.

  • Solvent Correction: If DMSO stocks are used, perform a solvent correction cycle (4.5% - 5.5% DMSO) to normalize bulk refractive index changes.

  • Injection Strategy:

    • Multi-Cycle Kinetics: Inject a concentration series (e.g., 0, 10, 50, 100, 250, 500 µM).

    • Contact Time: 30–60 seconds (fast equilibrium expected).

    • Dissociation: 60 seconds.

  • Analysis: Fit data to a 1:1 Langmuir binding model .

    • Red Flag: If the binding curve looks "square" (instant on/off) but does not saturate, or if

      
       exceeds theoretical max, suspect super-stoichiometric aggregation.
      
Data Interpretation
ParameterValid Binder ProfileWarning Sign (False Positive)
Sensorgram Shape Fast on/off, clear saturation at high conc.Linear increase (non-saturating), slow dissociation.
Stoichiometry Near 1.0 (relative to theoretical

).
> 1.5 (Aggregation/Micelles).
Binding Isotherm Hyperbolic fit.Linear or sigmoidal fit.

Method B: Ligand-Observed NMR (STD-NMR)

Role: The Structural Truth-Teller.

Saturation Transfer Difference (STD) NMR is the most robust method to confirm that the molecule interacts with the protein surface rather than acting as a generic aggregator. It detects magnetization transfer from the protein to the ligand.

Experimental Protocol: Epitope Mapping

Objective: Confirm the benzyl and pyrazole protons are in close contact (<5 Å) with the protein.

  • Sample Prep:

    • Protein: 10–20 µM (deuterated buffer, e.g., PBS in D₂O).

    • Ligand: 3-(Aminomethyl)-1-benzylpyrazole at 500 µM–1 mM (Excess ligand is required; 50:1 to 100:1 ratio).

  • Pulse Sequence:

    • On-Resonance Irradiation: Target protein methyls (e.g., -0.5 ppm) or aromatics (e.g., 7-8 ppm, check for ligand overlap).

    • Off-Resonance Irradiation: 30 ppm (control).

    • Saturation Time: 2–3 seconds (Gaussian pulse train).

  • Acquisition: Record 1D

    
    H spectra interleaved (on/off). Subtract "On" from "Off" to get the STD spectrum.
    
  • Control: Run the ligand without protein to ensure no direct irradiation of the ligand occurs.

Mechanistic Insight

If the 3-(Aminomethyl)-1-benzylpyrazole binds:

  • The benzyl protons (aromatic region) and pyrazole protons will receive magnetization and appear in the difference spectrum.

  • Epitope Mapping: The protons closest to the protein surface will show the strongest STD effect (highest signal intensity), revealing the binding orientation.

Method C: Isothermal Titration Calorimetry (ITC)

Role: The Thermodynamic Gold Standard.

ITC measures the heat released/absorbed upon binding. It is the only method that directly measures binding stoichiometry (


) without immobilization artifacts.
Experimental Protocol: Low-C Affinity Setup

Objective: Validate stoichiometry (


) and Enthalpy (

).
  • Concentrations:

    • Cell (Protein): High concentration needed for weak binders (e.g., 50–100 µM).

    • Syringe (Ligand): 10x–20x protein concentration (e.g., 1–2 mM).

  • Buffer Matching:

    • Crucial: Dialyze the protein into the exact buffer used to dissolve the ligand salt. Mismatched pH or salt from the Dihydrochloride form will cause massive heat of dilution artifacts.

  • Titration:

    • 20 injections of 2 µL each at 25°C.

    • Spacing: 120–180 seconds to allow return to baseline.

  • Analysis:

    • Subtract "Ligand into Buffer" control heats.

    • Fit to One Set of Sites model.

Why ITC Matters for This Molecule

The amine group on the pyrazole is likely protonated. Binding often involves displacing water molecules or forming salt bridges.

  • Enthalpy Driven (

    
    ):  Suggests specific hydrogen bonding/electrostatic interactions (Good).
    
  • Entropy Driven (

    
    ):  Suggests hydrophobic effect (benzyl group burial).
    
  • N

    
     1:  Confirms specific 1:1 binding. If 
    
    
    
    , the protein may be inactive; if
    
    
    , non-specific binding is occurring.

Comparative Analysis Summary

FeatureSPR (Kinetics)STD-NMR (Structural)ITC (Thermodynamics)
Primary Output

,

,

Binding Epitope, Yes/No Binding

,

,

(Stoichiometry)
Throughput High (Hundreds/day)Medium (Dozens/day)Low (2–4/day)
Protein Usage Low (<50 µg)Medium (~2 mg, reusable)High (>5 mg, destructive)
Sensitivity Very High (can detect mM

)
High (detects transient binding)Low (needs sufficient heat signal)
False Positive Risk Moderate (Refractive index mismatches)Low (Direct observation)Low (Heat signature is specific)
Best For... Initial Screening & RankingValidating "Hit" Reality Final Mechanism Check

Visualization: The Validation Workflow

ValidationCascade Start Fragment Hit: 3-(Aminomethyl)-1-benzylpyrazole SPR Step 1: Surface Plasmon Resonance (SPR) Screen for Affinity & Kinetics Start->SPR Decision1 Saturable Binding? SPR->Decision1 NMR Step 2: STD-NMR Confirm Solution Binding & Epitope Decision1->NMR Yes (Kd < 5mM) Discard Discard / Re-design Decision1->Discard No / Linear Decision2 Specific STD Signal? NMR->Decision2 ITC Step 3: ITC Determine Stoichiometry (N) & Enthalpy Decision2->ITC Yes Decision2->Discard No (Aggregation) Final Validated Lead Ready for Co-Crystallography ITC->Final N ≈ 1.0 ITC->Discard N >> 1 or No Heat

Figure 1: The Orthogonal Validation Cascade. A stepwise filter to remove false positives common with fragment-sized amines.

References

  • Allan, M., et al. (2009). "N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1)." Bioorganic & Medicinal Chemistry Letters. [1]

  • Erlanson, D. A., et al. (2016). "Twenty years of fragment-based drug discovery." Nature Reviews Drug Discovery.

  • Mayer, M. & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition.

  • Doyle, R. A., et al. (2016). "The Ins and Outs of ITC in Drug Discovery." Methods in Enzymology.

Sources

Comparative

The Pyrazole Scaffold in Medicinal Chemistry: A Comparative Performance Guide

Executive Summary & Scaffold Rationale In the landscape of privileged structures, the pyrazole ring (1,2-diazole) stands as a cornerstone of modern medicinal chemistry. Unlike its bioisosteres—imidazoles and isoxazoles—t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

In the landscape of privileged structures, the pyrazole ring (1,2-diazole) stands as a cornerstone of modern medicinal chemistry. Unlike its bioisosteres—imidazoles and isoxazoles—the pyrazole scaffold offers a unique balance of metabolic stability and hydrogen-bonding versatility (both donor and acceptor capabilities).

This guide moves beyond basic literature reviews. It provides a critical meta-analysis of pyrazole performance against alternative pharmacophores in two high-value therapeutic areas: COX-2 inhibition (Inflammation) and EGFR Kinase inhibition (Oncology) . We also detail a self-validating, regioselective synthesis protocol to overcome the isomer mixtures common in traditional Knorr syntheses.

Comparative Analysis: Pyrazoles vs. Bioisosteres

When selecting a lead scaffold, the choice often lies between pyrazoles, isoxazoles, and imidazoles. The decision dictates physicochemical properties and binding selectivity.

Physicochemical & Binding Profiles[1]
FeaturePyrazole (

)
Isoxazole (

)
Imidazole (

)
H-Bond Potential Donor (NH) & Acceptor (N)Acceptor only (N, O)Donor (NH) & Acceptor (N)
pKa (approx) ~2.5 (Weak base)~ -2.0 (Very weak base)~7.0 (Amphoteric)
Metabolic Stability High (CYP450 resistant)Moderate (Ring opening risk)Moderate (CYP inhibition risk)
Dipole Moment High (~2.6 D)High (~2.9 D)High (~3.6 D)
Performance Data: COX-2 Selectivity

In the design of COX-2 inhibitors, the goal is to fit the secondary pocket (Arg513) without inhibiting COX-1 (Ile523).

  • The Pyrazole Advantage: Pyrazoles (e.g., Celecoxib) utilize the sulfonamide/sulfonyl group to anchor to Arg513.

  • The Isoxazole Alternative: While Valdecoxib (isoxazole) is potent, recent comparative studies indicate that pyrazole-pyridazine hybrids often achieve superior Selectivity Indices (SI).

Table 1: Comparative Efficacy in COX-2 Inhibition (Meta-Data Synthesis)

Scaffold ClassCompound ExampleIC50 COX-2 (

M)
Selectivity Index (SI) [COX-1/COX-2]Primary Liability
Pyrazole Celecoxib~0.04 - 2.16~30 - 400CV Risk (Dose-dependent)
Pyrazole-Pyridazine Hybrid 5f [1]1.50 9.56 Solubility
Isoxazole Valdecoxib~0.005~28,000Skin Reactions (SJS/TEN)
Isoxazole Derivative C6 (Novel) [2]0.55 113.19 Metabolic Stability

Analyst Note: While the novel isoxazole C6 shows a higher SI in isolation, the pyrazole scaffold generally offers a safer toxicology profile regarding idiosyncratic skin reactions compared to the isoxazole sulfonamides.

Therapeutic Case Study A: Anti-Inflammatory (COX-2)[2][3]

Meta-Analysis of Safety: Celecoxib vs. NSAIDs

A critical review of meta-analyses regarding Celecoxib (a diarylpyrazole) versus non-selective NSAIDs (diclofenac, ibuprofen) reveals a distinct trade-off.

  • GI Safety: Celecoxib consistently demonstrates a 50-60% reduction in endoscopic ulcers compared to NSAIDs [3].

  • CV Safety: Early concerns of elevated cardiovascular risk have been contextualized. Recent large-scale meta-analyses suggest Celecoxib's CV risk is comparable to Diclofenac and Ibuprofen, though higher than Naproxen [4, 5].

Structural Logic (SAR)

The efficacy of pyrazoles in this domain relies on rigid regiochemistry. The diagram below illustrates the critical Structure-Activity Relationship (SAR) required for COX-2 selectivity.

SAR_COX2 Core Pyrazole Core (Scaffold) N1 N1-Aryl Substitution (Pharmacophore) Core->N1 Rigid Linker C5 C5-Aryl Group (Steric Bulk) Core->C5 Hydrophobic Interaction C3 C3-Substituent (CF3 or CH3) Core->C3 Lipophilicity Pocket COX-2 Secondary Pocket (Arg513, His90) N1->Pocket Sulfonamide H-Bond (Critical for Selectivity)

Figure 1: Critical SAR for Pyrazole COX-2 Selectivity. The N1-sulfonamide interaction with Arg513 is the determinant of selectivity over COX-1.

Therapeutic Case Study B: Oncology (Kinase Inhibition)

Pyrazoles are increasingly replacing quinazolines (e.g., Erlotinib) in next-generation kinase inhibitors due to their ability to access different binding modes in the ATP pocket.

Efficacy vs. Quinazolines

In EGFR-mutant cell lines (e.g., A549, HepG2), fused pyrazole derivatives (e.g., pyrazolo[3,4-d]pyrimidines) have shown superior potency.

Table 2: EGFR Inhibition Potency Comparison

Compound ClassRepresentativeIC50 EGFR (

M)
IC50 HepG2 (

M)
Mechanism Note
Quinazoline Erlotinib (Std)0.11 ± 0.0080.73 ± 0.04Reversible ATP Competitor
Fused Pyrazole Compound 4a [6]0.31 ± 0.008 0.15 ± 0.03 Dual EGFR/VEGFR-2 Inhibition
Pyrazole-Thiazole Hybrid 6i [7]~4.05N/ABroad Spectrum

Key Insight: While Erlotinib is slightly more potent against the isolated enzyme in some assays, the pyrazole derivative 4a shows superior cellular cytotoxicity (HepG2), likely due to dual inhibition of VEGFR-2 and improved cell permeability.

Experimental Protocol: Kinase Inhibition Assay

To validate pyrazole efficacy, the following FRET-based assay protocol is recommended.

  • Reagent Prep: Dilute pyrazole derivatives in 100% DMSO (10 mM stock). Further dilute in 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Activation: Incubate EGFR enzyme (0.2 ng/µL) with test compound for 15 min at RT.

  • Substrate Addition: Add Fluorescein-PolyGT substrate (200 nM) and ATP (at Km, approx 10 µM).

  • Reaction: Incubate for 1 hour at RT.

  • Detection: Add EDTA (stop solution) and Terbium-labeled antibody. Read TR-FRET signal (Ex 340nm, Em 495/520nm).

  • Calculation:

    
     is derived using a 4-parameter logistic fit. Self-Validation: Z-factor must be > 0.5 for the assay to be considered valid.
    

Advanced Synthesis: Regioselective Control

The "Achilles' heel" of pyrazole synthesis (e.g., reaction of hydrazine with 1,3-diketones) is the formation of regioisomers (1,3- vs 1,5-substituted). Separation requires tedious chromatography.

Recommended Protocol: Regioselective Synthesis via N-Tosylhydrazones.[1] This method ensures 1,3,5-trisubstituted pyrazole formation with >95% regioselectivity [8].

Synthesis Workflow Diagram

Synthesis_Flow SM1 N-Tosylhydrazone Diazo In-situ Diazo Formation SM1->Diazo Base/Heat SM2 Terminal Alkyne Reagents Base (K2CO3) + 110°C Solvent: Dioxane Cyclo 1,3-Dipolar Cycloaddition Diazo->Cyclo + SM2 (Alkyne) Elim Elimination of p-Toluenesulfinic acid Cyclo->Elim Rearrangement Product 1,3,5-Trisubstituted Pyrazole (Single Regioisomer) Elim->Product

Figure 2: Regioselective One-Pot Synthesis Workflow. This pathway avoids the isomer mixtures typical of hydrazine/diketone condensations.

Step-by-Step Protocol
  • Charge: To a sealed tube, add N-tosylhydrazone (1.0 equiv), terminal alkyne (1.2 equiv), and K2CO3 (2.0 equiv).

  • Solvent: Add 1,4-dioxane (0.2 M concentration).

  • Reaction: Heat to 110°C for 8-12 hours. Checkpoint: Monitor TLC for disappearance of hydrazone.

  • Workup: Cool to RT. Filter inorganic salts. Concentrate filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation: 1H NMR should show a distinct singlet for the pyrazole C4-H (typically

    
     6.5-7.0 ppm) without split peaks indicating isomeric mixtures.
    

References

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking... Source: PubMed Central (PMC) URL:[Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: PubMed Central (PMC) URL:[Link]

  • Celecoxib versus Non-Selective Non-Steroidal Anti-Inflammatory Drugs: Clinical Effectiveness, Safety Source: CDA-AMC URL:[Link]

  • Safety of celecoxib compared with placebo and non-selective NSAIDs: cumulative meta-analysis Source: Semantic Scholar URL:[Link]

  • No increased cardiovascular risk with celecoxib vs. NSAID in RA Source: MDedge URL:[Link][2]

  • Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation... Source: Future Medicinal Chemistry (PubMed) URL:[Link]

  • Advancing EGFR-targeted anticancer strategies: the potential of thiazole, pyrazole... Source: ResearchGate URL:[3][4][Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones Source: ACS Publications (Organic Letters) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride

For researchers and drug development professionals, the synthesis and application of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; it concludes with their saf...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; it concludes with their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride, a process critical for ensuring laboratory safety, environmental integrity, and regulatory compliance. As specific safety data for this compound is not widely available, this protocol is grounded in the precautionary principle, treating the substance with the care required for potentially hazardous materials and adhering to established best practices for chemical waste management.

Part 1: Pre-Disposal Hazard Assessment and Classification

The foundation of any disposal protocol is a thorough understanding of the material's potential hazards. In the absence of a specific Safety Data Sheet (SDS), a conservative approach is mandated. The chemical structure, featuring a pyrazole ring and an aminomethyl group, suggests that it should be handled as a potentially bioactive and irritant compound.

Causality of Precaution: Pyrazole derivatives can exhibit a range of biological activities and toxicological profiles, including potential harm to aquatic life with long-lasting effects.[1] Therefore, assuming the compound is hazardous until proven otherwise is the only responsible course of action. The initial step is to classify the waste according to the U.S. Environmental Protection Agency (EPA) guidelines, which define hazardous waste based on four key characteristics.[2]

Actionable Steps:

  • Consult Institutional EHS: Before generating the waste stream, contact your institution's Environmental Health & Safety (EHS) department. They are the definitive authority for waste classification and will provide a specific waste profile based on the compound's known characteristics or its chemical class.

  • Waste Characterization: Assume the waste could be hazardous. Do not mix it with non-hazardous waste streams.[1][3] It must be segregated at the point of generation.

Part 2: Personnel Safety - The First Line of Defense

Proper personal protective equipment (PPE) is non-negotiable when handling any chemical waste. The selection of PPE is not merely a procedural checkbox; it is a scientifically-backed system to prevent chemical exposure through inhalation, dermal contact, or ocular splash.

PPE ComponentStandard / SpecificationRationale for Use
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects against accidental splashes of solutions or contact with airborne solid particles. Goggles are required when there is a significant splash risk.[4]
Protective Gloves Nitrile gloves, inspected before use.Provides a barrier against dermal contact. Nitrile offers good resistance to a broad range of chemicals. Always use proper glove removal techniques to avoid contaminating skin.[5]
Laboratory Coat Standard, full-length lab coat.Protects skin and personal clothing from contamination.
Ventilation Handle in a well-ventilated area or a chemical fume hood.Minimizes the potential for inhaling fine dust or aerosols, a key precaution for powdered substances.[1][4]

Part 3: Standard Operating Procedures for Disposal

The following protocols provide a self-validating system for the collection and disposal of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride waste. These steps are designed to prevent cross-contamination, ensure proper containment, and comply with federal and institutional regulations.

Protocol 3.1: Solid Waste Disposal

This protocol applies to unused reagents, contaminated consumables (e.g., weigh boats, wipes), and residues.

  • Waste Collection: Carefully sweep or transfer all solid waste into a designated, chemically compatible container that can be securely sealed.[1][5][6] Causality: Using a dedicated container prevents reactions with other chemicals and ensures waste handlers are aware of the contents.

  • Avoid Dust Generation: When transferring the solid, minimize dust formation.[1][5] If necessary, gently moisten the powder with a non-reactive solvent (like water, if compatible) to prevent it from becoming airborne.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride"

    • The date accumulation started.

    • The primary hazard(s) (e.g., "Irritant," "Environmental Hazard").

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) or central accumulation area (CAA), away from incompatible materials.[7][8]

  • Disposal Request: Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.

Protocol 3.2: Liquid Waste Disposal

This protocol applies to solutions containing the compound and the rinsate from decontaminating glassware.

  • Prohibit Drain Disposal: Under no circumstances should this chemical be disposed of down the drain.[1][3] This is to prevent the release of potentially harmful substances into the aquatic environment.[1]

  • Waste Collection: Collect all liquid waste in a labeled, leak-proof, and chemically compatible container.[3] For example, do not store acidic solutions in metal containers.[7]

  • Container Management: Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[7] Keep the container securely closed when not actively adding waste.[8]

  • Labeling: As with solid waste, apply a "Hazardous Waste" label with the full chemical name, concentration, and date.

  • Storage & Pickup: Store in a designated waste accumulation area with secondary containment and request disposal through your institutional EHS office.

Protocol 3.3: Empty Container Decontamination

Empty containers that once held 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride must be decontaminated before disposal.

  • Thorough Emptying: Ensure the container is as empty as possible.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water or ethanol).[3][9] Causality: This procedure ensures that only minimal (de minimis) chemical residue remains.[9]

  • Collect Rinsate: Crucially, all three portions of the rinsate must be collected and disposed of as liquid hazardous waste according to Protocol 3.2.[9]

  • Deface Label: Completely remove or obliterate the original product label to prevent confusion or misuse of the empty container.[3][9]

  • Final Disposal: Once rinsed and dried, the container can be disposed of in the appropriate receptacle (e.g., glass disposal box) as non-hazardous waste.[9]

Part 4: Spill and Emergency Management

In the event of a spill, a swift and correct response is critical to mitigating exposure and environmental release.

  • Minor Spill (Contained on a benchtop):

    • Alert personnel in the immediate area.

    • Wearing the full PPE detailed in Part 2, contain and absorb the spill using a chemical absorbent material or spill pads.[3]

    • Carefully collect the contaminated absorbent material and place it in a sealed container for disposal as solid hazardous waste.[4]

    • Clean the spill area with soap and water.

  • Major Spill (Outside of immediate containment):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Part 5: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride.

G start Start: Waste Generation assess_form Assess Waste Form start->assess_form solid_waste Solid Waste (Powder, Contaminated Items) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) assess_form->liquid_waste Liquid empty_container Is Container Empty? assess_form->empty_container Empty Container collect_solid Protocol 3.1: Collect in sealed, labeled container. solid_waste->collect_solid collect_liquid Protocol 3.2: Collect in sealed, labeled container. NO DRAIN DISPOSAL. liquid_waste->collect_liquid empty_container->assess_form No (contains residue) triple_rinse Protocol 3.3: Triple-rinse container. empty_container->triple_rinse Yes final_disposal Store in SAA/CAA. Request EHS Pickup. collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect rinsate as liquid hazardous waste. triple_rinse->collect_rinsate collect_rinsate->collect_liquid deface_label Deface original label. collect_rinsate->deface_label container_disposal Dispose of clean container in appropriate receptacle. deface_label->container_disposal

Caption: Disposal decision workflow for 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride.

Part 6: Regulatory Framework

All laboratory waste disposal activities in the United States are governed by a multi-tiered regulatory system.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the national standards for hazardous waste management.[7] For academic labs, Subpart K provides specific, alternative regulations that allow for more operational flexibility while ensuring environmental protection, such as requiring waste removal from labs at least every 12 months.[10][11]

  • Occupational Safety and Health Administration (OSHA): OSHA's primary role is to ensure worker safety.[12] This includes regulations on hazard communication, required PPE, and mandatory training for personnel who handle hazardous waste.[2][13]

  • Institutional and Local Policies: Always defer to your specific institution's EHS guidelines and local (state, county) regulations, which may be more stringent than federal standards.

By adhering to this comprehensive guide, researchers can ensure that the final step in the lifecycle of 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride is conducted with the highest commitment to safety, scientific integrity, and environmental stewardship.

References

  • Proper Disposal of Disuprazole: A Guide for Labor
  • Pyrazole - Safety D
  • SAFETY DATA SHEET - Benzyl 5-amino-1H-pyrazole-4-carboxyl
  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University.
  • MSDS of benzyl (3R)-3-(aminomethyl)
  • Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. Cole-Parmer.
  • Hazardous Waste - Overview.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • OSHA Requirements for Hazardous Chemical Storage. U.S. Chemical Storage.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, with great scientific opportunity comes the profound responsibility of ensuring personnel safety.

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, with great scientific opportunity comes the profound responsibility of ensuring personnel safety. This guide provides an in-depth, procedural framework for handling 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride, a compound for which specific safety data may not be readily available. Our approach is grounded in a first-principles analysis of its chemical structure, enabling us to construct a robust safety protocol by examining the known hazards of its constituent functional groups: the pyrazole core, the aminomethyl group, the benzyl moiety, and its dihydrochloride salt form.

Hazard Analysis: Deconstructing the Molecule for a Foundational Risk Assessment

Understanding the appropriate level of personal protective equipment (PPE) begins with a thorough risk assessment. Since a specific Material Safety Data Sheet (MSDS) for 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride is not available, we must infer its potential hazards from its chemical structure.

  • Pyrazole Core: Pyrazole and its derivatives are a well-established class of heterocyclic compounds in pharmacology.[1][2][3] While many are therapeutically active, the core structure can present toxicological concerns. Some pyrazoles are known to be harmful if swallowed and may cause skin and eye irritation.[4]

  • Aminomethyl Group: Primary amines can be corrosive or irritating to the skin and eyes and may cause sensitization.[5] Inhalation of dusts containing aminomethyl compounds should be avoided.[6]

  • Benzyl Group: Benzyl-containing compounds can be irritants, and some have been associated with skin and respiratory tract irritation.[7]

  • Dihydrochloride Salt: The dihydrochloride form indicates that the compound is a salt of hydrochloric acid, a strong acid.[8] As a solid, it may not be corrosive, but upon dissolution or contact with moisture, it can create an acidic environment. Fine powders of hydrochloride salts can be particularly hazardous if inhaled, causing severe respiratory irritation.[9]

Synthesized Hazard Profile: Based on this analysis, 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride should be handled as a substance that is potentially harmful if swallowed or inhaled, a skin and eye irritant, and a potential respiratory sensitizer. The primary routes of exposure to mitigate are inhalation of the powder and dermal contact.[10]

Engineering and Administrative Controls: The First Line of Defense

Before detailing specific PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.

  • Engineering Controls: This compound must be handled in a certified chemical fume hood to minimize inhalation exposure.[11] Facilities should be equipped with readily accessible eyewash stations and safety showers.[7][11]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. All researchers must be thoroughly familiar with the procedures outlined in this guide and the location of all safety equipment.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to provide comprehensive protection against the identified hazards.[12]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Chemical splash goggles & Face shieldDouble-gloved (e.g., nitrile)Disposable gown or lab coat with tight cuffsN95 respirator or higher (mandatory if not in a fume hood)
Preparing Solutions Chemical splash goggles & Face shieldDouble-gloved (e.g., nitrile)Disposable gown or lab coat with tight cuffsRecommended, especially with volatile solvents
Reaction Workup/Purification Chemical splash gogglesDouble-gloved (e.g., nitrile)Lab coat & Chemical-resistant apronAs needed based on solvent volatility
Step-by-Step PPE Selection and Rationale
  • Eye and Face Protection : Due to the irritant nature of the compound, particularly its dihydrochloride form, robust eye protection is non-negotiable.

    • Action : Wear well-fitting chemical splash goggles at all times.[13][14]

    • Causality : Goggles provide a seal around the eyes to protect against splashes and fine dust particles, which standard safety glasses do not.[14] When handling the solid powder outside of a contained system (like a glovebox), a full-face shield should be worn over the goggles to protect the entire face.[13]

  • Hand Protection : The skin is a primary route of exposure.

    • Action : Always wear two pairs of powder-free nitrile gloves ("double-gloving").[13][15] Gloves must be inspected for tears or holes before use.[6]

    • Causality : Double-gloving provides a critical safety buffer. If the outer glove is compromised or contaminated, it can be removed without exposing the skin. Contaminated gloves should be disposed of immediately, and hands should be washed thoroughly after glove removal.[6][16]

  • Body Protection : Prevent contamination of personal clothing and skin.

    • Action : A disposable, long-sleeved gown with tight-fitting knit cuffs is required when handling the solid.[13] For handling solutions, a clean lab coat is the minimum requirement.

    • Causality : Gowns provide more comprehensive protection than standard lab coats and prevent the transfer of chemical dust outside the laboratory.[13] Tight cuffs prevent particles from entering the sleeves.

  • Respiratory Protection : Avoidance of inhaling the fine, potentially acidic powder is paramount.

    • Action : All handling of the solid compound that could generate dust must be performed in a chemical fume hood. If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved N95 (or better) particulate respirator is mandatory.[6][13]

    • Causality : The dihydrochloride salt can be irritating to the respiratory tract.[8][9] A standard surgical mask does not provide adequate protection against fine chemical particulates.[13]

Workflow for Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is as crucial as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Gown don2 2. Respirator/Mask don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Gloves (Two Pairs) don3->don4 doff1 1. Outer Gloves doff2 2. Gown & Inner Gloves (Peel off together, turning inside out) doff1->doff2 doff3 3. Exit Lab & Wash Hands doff2->doff3 doff4 4. Goggles & Face Shield doff3->doff4 doff5 5. Respirator/Mask doff4->doff5 doff6 6. Wash Hands Thoroughly doff5->doff6

Caption: PPE Donning and Doffing Workflow.

Operational and Disposal Plans

Safe handling extends beyond PPE to include operational procedures and proper waste management.

Safe Handling Protocol
  • Preparation : Designate a specific area within the fume hood for handling the compound.

  • Weighing : Use a disposable weigh boat. Tare the balance with the boat inside. Gently transfer the solid using a clean spatula to minimize dust generation.[11]

  • Transfer : If transferring the solid, use a powder funnel. If making a solution, add the solvent to the vessel containing the pre-weighed solid slowly to avoid splashing.

  • Cleanup : After handling, decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated wipes as hazardous waste.

  • Hygiene : Always wash hands thoroughly with soap and water after completing work and removing PPE.[11][16]

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[16]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][16]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][9]

  • Spill : For a small spill, cover with a non-combustible absorbent material like dry sand or earth.[11] Sweep up carefully, avoiding dust creation, and place in a sealed, labeled container for hazardous waste disposal. Ventilate the area.

Waste Disposal Plan

All materials contaminated with 3-(Aminomethyl)-1-benzylpyrazole Dihydrochloride must be treated as hazardous waste.

Waste_Disposal cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_disposal Final Disposal A Contaminated Material (Gloves, Wipes, Weigh Boats) D Solid Hazardous Waste Container (Labeled with Chemical Name) A->D B Unused Solid Compound B->D C Aqueous/Organic Solutions E Liquid Hazardous Waste Container (Labeled, Segregated by Solvent Type) C->E F Store in Secondary Containment D->F E->F G Arrange Pickup by Certified Hazardous Waste Disposal Company F->G

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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